4,6-Dibromonicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQFPXZHIYMGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720912 | |
| Record name | 4,6-Dibromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73027-77-7 | |
| Record name | 4,6-Dibromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dibromonicotinic Acid
CAS Number: 73027-77-7
This technical guide offers a detailed overview of 4,6-Dibromonicotinic acid, a halogenated pyridine derivative of interest to researchers in synthetic and medicinal chemistry. The document outlines its core physicochemical properties, discusses its potential synthetic utility based on its functional groups, and provides essential safety and handling information.
Part 1: Molecular Identity and Physicochemical Profile
This compound is a disubstituted pyridine carboxylic acid. The presence of two bromine atoms and a carboxylic acid on the pyridine ring makes it a versatile, albeit specialized, building block for creating more complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group significantly influences the reactivity of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 73027-77-7 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 280.90 g/mol | [1][2] |
| IUPAC Name | 4,6-dibromopyridine-3-carboxylic acid | [1] |
| Appearance | Off-white solid (Typical for related compounds) | Inferred from related compounds[3] |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Part 2: Synthesis and Analytical Characterization
Synthesis: A definitive, peer-reviewed synthetic protocol for this compound is not widely published. However, its synthesis can be conceptually approached through the halogenation of nicotinic acid derivatives. A plausible, though unverified, route could involve the direct bromination of nicotinic acid under harsh conditions or a more controlled multi-step synthesis starting from a pre-functionalized pyridine ring, followed by oxidation of a side chain (e.g., a methyl group) to the carboxylic acid. The synthesis of related structures like 5-(4-bromophenyl)-4,6-dichloropyrimidine often involves multi-step sequences starting from substituted phenyl acetates[4][5].
Purification: For acidic compounds like this compound, standard purification techniques can be employed.
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a primary method for purifying solid carboxylic acids.
-
Acid-Base Extraction: A common technique involves dissolving the crude product in an organic solvent and extracting it into a dilute aqueous base (e.g., sodium bicarbonate). The aqueous layer, containing the salt of the carboxylic acid, is then washed with fresh organic solvent to remove non-acidic impurities. The pure carboxylic acid is subsequently precipitated by acidifying the aqueous layer with an acid like HCl and collected by filtration[6].
-
Chromatography: For small-scale purification or separation from closely related impurities, column chromatography on silica gel may be effective, typically using a solvent system containing a polar organic solvent (e.g., ethyl acetate) and a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and elutes properly[7].
Analytical Characterization: While specific experimental spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the 2-position and the proton at the 5-position would appear as singlets (or very finely split doublets due to long-range coupling). Their chemical shifts would be downfield, likely in the 8.0-9.0 ppm range, due to the deshielding effects of the nitrogen atom and the two bromine atoms. The carboxylic acid proton would appear as a broad singlet, typically >10 ppm, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals. The carbon of the carboxylic acid group would be found significantly downfield (~160-170 ppm). The five carbons of the pyridine ring would have distinct chemical shifts, with the carbons bearing bromine atoms showing characteristic shifts influenced by the heavy atom effect[8].
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch would be prominent around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the aromatic ring would appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.
Part 3: Chemical Reactivity and Synthetic Utility
This compound possesses three key functional sites for chemical modification: the carboxylic acid group and the two carbon-bromine bonds. This trifunctionality allows it to serve as a versatile scaffold in organic synthesis.
Caption: Potential reaction pathways for this compound.
1. Reactions at the Carboxylic Acid Group:
-
Amide Bond Formation: The carboxylic acid can be readily converted to amides, a crucial linkage in pharmaceuticals. This is typically achieved by activating the acid with a coupling reagent (e.g., HATU, EDC) followed by the addition of a primary or secondary amine[9]. Boronic acids have also been explored as catalysts for direct amidation, proceeding through a reactive intermediate that facilitates condensation with the amine[10][11].
-
Esterification: Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), can convert the carboxylic acid into its corresponding ester. This is often used as a protecting group strategy or to modify the solubility and pharmacokinetic properties of a molecule. Reagents like DMTMM can also facilitate esterification under mild conditions[12].
2. Reactions at the Carbon-Bromine Bonds: The bromine atoms at the 4- and 6-positions are susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming new carbon-carbon bonds. The bromine atoms can react with various aryl or alkyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base[13][14][15]. This allows for the introduction of diverse substituents onto the pyridine core. The relative reactivity of the C4-Br versus the C6-Br bond may allow for selective or sequential couplings under carefully controlled conditions.
-
Other Cross-Coupling Reactions: The C-Br bonds can also participate in other cross-coupling reactions such as Buchwald-Hartwig amination (to form C-N bonds), Sonogashira coupling (to form C-C triple bonds), and Stille coupling (using organotin reagents).
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related brominated and chlorinated nicotinic acids provide a strong basis for safe handling protocols[3][16][17].
Hazard Identification:
-
Oral Toxicity: Likely harmful if swallowed.
-
Skin Irritation: Expected to cause skin irritation.
-
Eye Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible[17].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.
-
Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents, strong acids, and strong bases[16].
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[16].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[17].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- 1. 73027-77-7 | this compound - AiFChem [aifchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of Halogenated Pyridines
An In-Depth Technical Guide to the Molecular Structure of 4,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridines represent a cornerstone heterocyclic scaffold. Their nitrogen atom imparts unique electronic properties, polarity, and hydrogen bonding capabilities, making them privileged structures in drug design. The strategic introduction of halogen atoms, particularly bromine, onto the pyridine ring further enhances their utility. Bromine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Crucially, they serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, a valuable building block that combines the features of a pyridine core, a carboxylic acid functional group, and two strategically placed bromine substituents. We will delve into its structural characteristics, spectroscopic signature, reactivity, and its application as a precursor in the synthesis of high-value compounds for drug discovery and development.
Core Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine derivative. The core structure consists of a six-membered aromatic ring containing one nitrogen atom. This pyridine ring is functionalized with a carboxylic acid group at the 3-position (conferring the "nicotinic acid" nomenclature) and two bromine atoms at the 4- and 6-positions.
Caption: 2D Structure of this compound.
The IUPAC name for this compound is 4,6-dibromopyridine-3-carboxylic acid.[1] The presence of the electronegative nitrogen atom and the two electron-withdrawing bromine atoms significantly lowers the electron density of the pyridine ring. This electronic deficit is further intensified by the inductive and resonance withdrawing effects of the carboxylic acid group. This inherent electronic nature dictates the molecule's reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 73027-77-7 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 280.90 g/mol | [1][2] |
| Canonical SMILES | C1=C(C(=CN=C1Br)Br)C(=O)O | [1] |
| InChI | InChI=1S/C6H3Br2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | [1] |
Spectroscopic Elucidation: A Validating Signature
Confirming the structure of a synthesized or procured batch of this compound relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.
Caption: Workflow for Spectroscopic Structure Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3]
-
¹H NMR: The structure predicts two protons on the aromatic ring, at positions 2 and 5. Due to the substitution pattern, these protons are not adjacent to any other protons, so they are expected to appear as two distinct singlets .
-
The proton at C2 (between the nitrogen and the carboxylic acid) will be significantly deshielded and appear at a high chemical shift (downfield).
-
The proton at C5 (between the two bromine atoms) will also be downfield due to the influence of the halogens.
-
-
¹³C NMR: A ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the asymmetry of the substitution pattern. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~165-170 ppm), while the other five aromatic carbons will appear in the typical aromatic region (~120-150 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present.[4][5]
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid.
-
Aromatic Stretches: Absorptions corresponding to C=C and C=N bond stretching within the pyridine ring will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, critically in this case, confirms the presence and number of bromine atoms.[4][6]
-
Molecular Ion Peak: The mass spectrum will show a cluster of peaks for the molecular ion (M⁺).
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks:
-
M: corresponding to two ⁷⁹Br atoms.
-
M+2: corresponding to one ⁷⁹Br and one ⁸¹Br atom (the most abundant peak).
-
M+4: corresponding to two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.
-
Synthesis and Reactivity: A Versatile Chemical Intermediate
The utility of this compound stems from its accessible synthesis and the versatile reactivity of its functional groups.
Representative Synthesis Protocol
While multiple synthetic routes may exist, a common strategy for preparing such compounds involves the direct bromination of a suitable nicotinic acid precursor. The following is a generalized, representative protocol based on established chemical principles.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask with the nicotinic acid starting material and a suitable strong acid solvent, such as fuming sulfuric acid. The acid acts as both a solvent and a catalyst, protonating the ring to facilitate the reaction. Cool the mixture in an ice bath.
-
Addition of Brominating Agent: Slowly and portion-wise, add the brominating agent (e.g., N-bromosuccinimide or liquid bromine). This slow addition is crucial for controlling the exothermic reaction and preventing over-bromination or side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently heat as required. The electron-deficient nature of the pyridine ring often necessitates forcing conditions for electrophilic aromatic substitution.
-
Monitoring: Track the consumption of the starting material and the formation of the product using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully pour the acidic mixture over crushed ice to quench the reaction. Neutralize any excess bromine with a reducing agent like sodium thiosulfate solution.
-
Precipitation: Carefully adjust the pH of the aqueous solution with a base (e.g., concentrated NaOH) until the product precipitates out. The isoelectric point of the amino acid will determine the optimal pH for precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound in drug development lies in its predictable reactivity.
-
Carboxylic Acid Reactions: The -COOH group can be readily converted into esters, amides, or acid chlorides using standard organic chemistry protocols. This allows for the attachment of various side chains and the modulation of physicochemical properties like solubility and cell permeability.
-
Cross-Coupling Reactions: The two bromine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[7][8] This is a cornerstone reaction in modern drug discovery.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of C-N bonds, introducing diverse amino substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyridine derivatives.
-
-
Conversion to Boronic Acids: The bromine atoms can be converted into boronic esters via lithium-halogen exchange followed by quenching with a trialkyl borate.[7] Boronic acids are crucial pharmacophores in their own right, known for forming reversible covalent bonds with enzyme active sites.[8][9][10]
Conclusion: A Key Scaffold for Innovation
This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its structure, confirmed by a suite of complementary spectroscopic techniques, offers three distinct points for chemical modification: the carboxylic acid and two C-Br bonds. This trifunctional handle provides medicinal chemists with a robust and versatile platform for library synthesis and lead optimization. The ability to leverage powerful and predictable cross-coupling reactions makes it an invaluable starting material for accessing novel chemical space in the quest for new therapeutics and advanced materials.
References
- 1. 73027-77-7 | this compound - AiFChem [aifchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data for 4,6-Dibromonicotinic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,6-Dibromonicotinic acid (CAS: 73027-77-7), a halogenated pyridine derivative of interest in medicinal chemistry and materials science.[1] In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, drug development professionals, and synthetic chemists. By applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we delineate the anticipated spectral features for unambiguous structural confirmation and purity assessment. This guide includes detailed, field-proven experimental protocols, interpretive analysis of expected data, and visual aids to facilitate a deeper understanding of the molecule's spectroscopic signature.
Introduction and Molecular Structure Analysis
This compound is a pyridine-3-carboxylic acid bearing two bromine substituents. Its rigid heterocyclic core and functional groups—a carboxylic acid and two carbon-bromine bonds—make it a valuable building block in organic synthesis. The precise characterization of such molecules is paramount, as isomeric impurities can drastically alter biological activity or material properties. Spectroscopic analysis provides the definitive proof of structure and purity required for advancing research and development.
The structural features of this compound dictate its expected spectroscopic behavior:
-
Pyridine Ring: A heteroaromatic system with distinct electronic properties.
-
Carboxylic Acid: Gives rise to characteristic proton signals (¹H NMR) and vibrational modes (IR).
-
Bromine Substituents: Act as heavy atoms that influence chemical shifts and, most notably, produce a unique isotopic pattern in mass spectrometry.
-
Substitution Pattern: The placement of substituents at positions 4 and 6 leaves two aromatic protons at positions 2 and 5, whose magnetic environments are key identifiers in NMR spectroscopy.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Recommended Protocol: ¹H NMR Spectroscopy
A standardized protocol ensures reproducibility and data integrity.
Workflow: ¹H NMR Sample Preparation and Acquisition
Caption: Standard workflow for ¹H NMR analysis.
Interpretation of the Expected ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be simple and highly informative, showing two signals in the aromatic region corresponding to the two non-equivalent ring protons, in addition to the broad signal for the carboxylic acid proton.
Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2 | ~8.9 - 9.1 | Singlet (s) | 1H | Located between the electronegative ring nitrogen and the electron-withdrawing carboxylic acid. Deshielded and expected to be the furthest downfield. |
| H-5 | ~8.4 - 8.6 | Singlet (s) | 1H | Flanked by two bromine atoms. Less deshielded than H-2. |
| -COOH | >13.0 | Broad Singlet (br s) | 1H | Typical for a carboxylic acid proton; signal is often broad due to hydrogen bonding and chemical exchange. |
Causality Behind Predictions: The chemical shifts are predicted based on established principles. Protons on a pyridine ring are typically downfield of benzene protons (7.26 ppm) due to the nitrogen's electron-withdrawing effect.[2] The H-2 proton is further deshielded by its proximity to both the nitrogen and the C3-carboxylic acid group. The H-5 proton's chemical shift is influenced by the adjacent C4-Br and C6-Br bonds. The absence of adjacent protons for both H-2 and H-5 means they will appear as sharp singlets, a key identifying feature.
Recommended Protocol: ¹³C NMR Spectroscopy
1. Sample Preparation: Use the same sample prepared for ¹H NMR analysis. 2. ¹³C Spectrum Acquisition:
- Instrument: 400 MHz (or higher) NMR spectrometer (¹³C frequency ~100 MHz).
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: ≥1024 scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.
- Referencing: The central peak of the DMSO-d₆ solvent multiplet (δ ~39.52 ppm) is used as the internal standard.[3]
Interpretation of the Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the molecule.
Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Label | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~165 - 170 | Carboxylic acid carbonyl carbons resonate in this characteristic downfield region. |
| C-2 | ~152 - 156 | Aromatic carbon adjacent to nitrogen (C=N-C), typically found at the downfield end of the aromatic region. |
| C-5 | ~140 - 145 | Aromatic C-H carbon. Its chemical shift is influenced by the adjacent bromine atoms. |
| C-6 | ~138 - 142 | Aromatic carbon directly bonded to bromine and adjacent to nitrogen. |
| C-4 | ~125 - 130 | Aromatic carbon directly bonded to bromine. |
| C-3 | ~128 - 133 | Quaternary carbon attached to the carboxylic acid group. |
Trustworthiness of Predictions: The chemical shift ranges are based on well-documented values for substituted pyridines and carboxylic acids.[3] Carbons bonded to electronegative atoms (N, Br) are shifted downfield. The carbonyl carbon is typically the most deshielded. The precise assignment can be definitively confirmed using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between protons (H-2, H-5) and nearby carbons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."
Recommended Protocol: Attenuated Total Reflectance (ATR-FTIR)
1. Sample Preparation: Place a small, solid sample of this compound directly onto the ATR crystal. 2. Pressure Application: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal. 3. Spectrum Acquisition:
- Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
- Spectral Range: 4000–400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16–32 scans are typically sufficient for a high signal-to-noise ratio.
Interpretation of the Expected IR Spectrum
The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |
| ~1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |
| ~1600 - 1580 | Medium | C=C / C=N stretch | Aromatic Ring |
| ~1450 - 1400 | Medium | C=C / C=N stretch | Aromatic Ring |
| ~1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |
| ~900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
| Below 800 | Medium - Strong | C-Br stretch | Aryl Halide |
Expertise in Interpretation: The most telling feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which often partially obscures the C-H stretching region. This broadness is due to extensive hydrogen bonding. The sharp, intense carbonyl (C=O) peak around 1700 cm⁻¹ is another definitive marker. The presence of several bands in the 1600-1400 cm⁻¹ region confirms the aromatic nature of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound.
Recommended Protocol: Electrospray Ionization (ESI-MS)
1. Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. 2. Ionization: Introduce the sample into an ESI source. Negative ion mode ([M-H]⁻) is often effective for carboxylic acids. 3. Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Interpretation of the Expected Mass Spectrum
The most critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Natural bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which have a mass difference of two units.
-
Molecular Formula: C₆H₃Br₂NO₂
-
Monoisotopic Mass: 278.85 Da
A molecule with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion:
-
M+ peak: Contains two ⁷⁹Br isotopes.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4 peak: Contains two ⁸¹Br isotopes.
The relative intensity of this M / M+2 / M+4 cluster is approximately 1:2:1 , a definitive signature for a dibrominated compound.
Table 4: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Expected Relative Intensity |
| [M-H]⁻ (⁷⁹Br, ⁷⁹Br) | 277.8457 | ~100% |
| [M-H]⁻ (⁷⁹Br, ⁸¹Br) | 279.8437 | ~197% |
| [M-H]⁻ (⁸¹Br, ⁸¹Br) | 281.8416 | ~97% |
Fragmentation Analysis Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely show characteristic losses.
Caption: Plausible fragmentation pathways in negative ion MS/MS.
Decarboxylation (loss of CO₂) is a common fragmentation pathway for deprotonated carboxylic acids. The resulting fragment ion would also exhibit the characteristic 1:2:1 isotopic pattern.
Conclusion: An Integrated Spectroscopic Profile
The structural identity of this compound can be confidently established by integrating data from multiple spectroscopic techniques. The ¹H NMR confirms the presence and substitution pattern of the two aromatic protons. The ¹³C NMR accounts for all six unique carbons in the molecule. IR spectroscopy verifies the presence of the carboxylic acid and aromatic ring functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and, crucially, uses the unique 1:2:1 isotopic cluster to prove the presence of two bromine atoms. Together, these techniques provide a self-validating system for the unambiguous characterization of the target compound.
References
An In-depth Technical Guide on the Solubility of 4,6-Dibromonicotinic Acid in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 4,6-dibromonicotinic acid (C₆H₃Br₂NO₂), a substituted pyridine carboxylic acid of interest in medicinal chemistry.
While extensive quantitative solubility data for this compound is not widely available in public literature, this guide will equip you with the foundational knowledge to predict its solubility behavior. We will delve into the molecular characteristics influencing its solubility, provide a robust experimental protocol for its determination, and present a theoretical framework grounded in the behavior of analogous chemical structures.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses several key features that govern its interaction with various solvents:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.
-
Carboxylic Acid Group: This functional group is highly polar and can act as both a hydrogen bond donor and acceptor. Its presence suggests that solubility will be significantly influenced by the solvent's ability to engage in hydrogen bonding. In protic solvents, the carboxylic acid can donate a proton, while in aprotic polar solvents, the carbonyl oxygen can accept a hydrogen bond.
-
Bromine Atoms: The two bromine atoms are bulky and electronegative, increasing the molecule's molecular weight (280.90 g/mol ) and overall lipophilicity.[1] This increased lipophilicity can counteract the polarity of the pyridine and carboxylic acid groups, influencing solubility in less polar organic solvents.
The interplay of these features suggests that this compound is a polar molecule. Following the principle of "like dissolves like," it is expected to be more soluble in polar solvents than in non-polar solvents.[2] The presence of both hydrogen bond donating and accepting capabilities is a critical factor in its solubility profile.
Predicted Solubility Profile
Based on the structural analysis and data from analogous compounds such as nicotinic acid and other bromo-substituted pyridines, we can predict the following solubility trends for this compound:[3][4]
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid group.[5]
-
Moderate to Good Solubility: Expected in polar protic solvents such as methanol, ethanol, and other short-chain alcohols. These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the carboxylic acid group. However, the bulky bromine atoms may slightly hinder solubility compared to unsubstituted nicotinic acid.
-
Moderate Solubility: Expected in moderately polar solvents like acetone and Tetrahydrofuran (THF). These solvents have dipole moments that can interact with the polar regions of the molecule.[6]
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether. The overall polarity of this compound is too high to be effectively solvated by these non-polar environments.
It is important to note that temperature will also play a significant role; for most solid solutes, solubility increases with temperature.[3]
Experimental Determination of Solubility
Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[7]
Experimental Workflow
The following diagram outlines the key steps for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound solid to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, carefully remove the vial from the shaker, ensuring the temperature is maintained.
-
Separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved particles. It is critical to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.
-
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Quantitative Solubility Data (Hypothetical)
| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility (e.g., at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Populate with experimental data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Populate with experimental data |
| Methanol | Polar Protic | Moderate to Good | Populate with experimental data |
| Ethanol | Polar Protic | Moderate to Good | Populate with experimental data |
| Acetone | Polar Aprotic | Moderate | Populate with experimental data |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate | Populate with experimental data |
| Acetonitrile | Polar Aprotic | Low to Moderate | Populate with experimental data |
| Toluene | Non-polar Aromatic | Low to Negligible | Populate with experimental data |
| n-Hexane | Non-polar Aliphatic | Low to Negligible | Populate with experimental data |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a strong predictive understanding can be derived from its molecular structure and by analogy to related pyridine carboxylic acids. Its polar nature, combined with hydrogen bonding capabilities, suggests preferential solubility in polar protic and aprotic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for researchers to determine solubility in their solvents of interest. This foundational data is crucial for advancing research and development activities involving this compound.
References
- 1. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | CoLab [colab.ws]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 4,6-Dibromonicotinic Acid for Research and Development
An In-depth Examination of Commercial Availability, Quality Control, and Synthetic Applications for Researchers, Scientists, and Drug Development Professionals.
Abstract
4,6-Dibromonicotinic acid (CAS No. 73027-77-7), a halogenated pyridine derivative, is a key building block in the synthesis of a variety of pharmacologically active compounds and other functional organic molecules. This guide provides a comprehensive overview of its commercial landscape, offering a comparative analysis of suppliers, typical quality specifications, and essential considerations for procurement. Furthermore, it delves into the technical aspects of quality control, detailing established analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for structure verification and purity assessment. The guide also explores the synthetic utility of this compound, referencing its application in medicinal chemistry and outlining the fundamental principles of its synthesis and purification. This document is intended to serve as a practical resource for researchers and developers, enabling informed decisions in the sourcing and application of this versatile chemical intermediate.
Commercial Sourcing of this compound: A Comparative Overview
The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers, catering to various scales of research, from discovery to process development. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available quantities, typical lead times, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
Below is a comparative table of prominent commercial suppliers of this compound. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is always recommended for the most current information.
| Supplier | Product Number (Example) | Stated Purity | Available Quantities |
| Sigma-Aldrich | CIAH987EF2D9 | ≥98% | Inquire |
| AiFChem | ACEHDI258 | 95%[1] | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 50 g[1] |
| Aladdin Scientific | ALA-D194786-100mg | min 98%[2] | 100 mg[2] |
| ChemScene | CS-0022361 (for 2,6-isomer) | ≥97% | Inquire |
| SynQuest Laboratories | 4H58-9-49 (for 2,6-isomer) | 98.0% | Inquire |
Key Considerations for Procurement:
-
Purity: For applications in drug discovery and development, high purity (typically >98%) is essential to avoid the introduction of unwanted variables in biological assays and to ensure the integrity of subsequent synthetic steps.
-
Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical information on the purity of the material, the analytical methods used for its determination, and data from these analyses (e.g., NMR, HPLC).
-
Scale: Ensure the supplier can meet your current and future needs. Some suppliers specialize in research quantities, while others are equipped for bulk and commercial-scale production.
-
Lead Time: For time-sensitive projects, confirm the lead time for delivery. Some suppliers may have the material in stock, while others may synthesize it on demand.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of experimental results. The following analytical techniques are routinely employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the identity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon, further confirming the structure.
Diagram: Logical Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for identifying and quantifying any impurities. A reversed-phase HPLC method is typically employed for this purpose.
Typical HPLC Method Parameters:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the analyte from any potential impurities.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is standard.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram: HPLC Purity Analysis Workflow
Caption: Standard workflow for HPLC purity analysis.
Synthetic Chemistry and Applications
Halogenated nicotinic acid derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The bromine atoms in this compound serve as versatile handles for a variety of chemical transformations.
Synthetic Routes
While specific, detailed synthetic procedures for this compound are not abundantly available in the public domain, the synthesis of related brominated nicotinic acids often involves the direct bromination of nicotinic acid or its derivatives. For instance, the synthesis of 5-bromonicotinic acid has been achieved by reacting nicotinic acid with bromine in the presence of thionyl chloride and an iron catalyst.[3][4] This approach suggests that a similar strategy, potentially with modifications to reaction conditions or starting materials, could be employed for the synthesis of the 4,6-dibromo isomer. The purification of the crude product is typically achieved through recrystallization from a suitable solvent.[3]
Applications in Medicinal Chemistry
The pyridine scaffold is a common motif in many biologically active molecules. The presence of bromine atoms on the pyridine ring of this compound allows for the introduction of diverse substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the rapid generation of libraries of compounds for screening in drug discovery programs. Halogenated nicotinic acid derivatives have been investigated for a range of therapeutic applications, and their utility as building blocks in the synthesis of complex pharmaceutical agents is well-established.
Safety and Handling
As with all laboratory chemicals, it is crucial to handle this compound with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal.
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, such as a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. A thorough evaluation of commercial suppliers based on purity, documentation, and scalability is essential for ensuring the quality and reliability of research outcomes. The application of standard analytical techniques such as NMR and HPLC is critical for the verification of its structure and the determination of its purity. A sound understanding of its chemical reactivity and proper safety protocols will enable researchers to effectively and safely utilize this important synthetic intermediate in their research and development endeavors.
References
Navigating the Regioselective Functionalization of 4,6-Dibromonicotinic Acid: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of 4,6-Disubstituted Nicotinic Acids
Nicotinic acid, a fundamental pyridine-based scaffold, is a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and novel materials, owing to their diverse chemical properties and physiological activities.[3][4] Among these, 4,6-disubstituted nicotinic acids are particularly valuable building blocks, offering a platform for the creation of complex molecular architectures with precise three-dimensional arrangements. The ability to selectively functionalize the C4 and C6 positions of a dihalogenated nicotinic acid precursor is therefore of paramount importance for accessing novel chemical space in drug discovery and materials science.[5]
This in-depth technical guide focuses on the reactivity of the carbon-bromine (C-Br) bonds in 4,6-dibromonicotinic acid, a versatile and strategically important starting material. We will explore the underlying principles that govern the differential reactivity of the C4-Br and C6-Br bonds and provide a practical framework for achieving regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their synthetic endeavors.
Understanding the Differential Reactivity of the C-Br Bonds
The selective functionalization of one C-Br bond over the other in this compound is a nuanced challenge, governed by a combination of electronic and steric factors. A comprehensive understanding of these influences is critical for the rational design of selective synthetic strategies.
Electronic Effects: A Tale of Two Positions
The electronic landscape of the pyridine ring is significantly influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The nitrogen atom, through its inductive and mesomeric effects, reduces the electron density at the α (C2 and C6) and γ (C4) positions.[6] This electron deficiency makes the carbon atoms at these positions more susceptible to nucleophilic attack in the context of certain reaction mechanisms, but also influences the strength of the C-Br bonds.
The C-Br bond strength is a critical determinant of the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[7] Generally, a more electron-deficient aryl halide will have a more polarized C-X bond, making it more susceptible to oxidative addition. In the case of this compound, both the C4 and C6 positions are activated by the ring nitrogen. However, the C6 position is in closer proximity to the nitrogen, potentially experiencing a stronger inductive electron withdrawal. Conversely, the C4 position is para to the nitrogen, which can also lead to significant electron withdrawal. The presence of the carboxylic acid group at C3 further complicates the electronic environment through its own electron-withdrawing inductive and resonance effects.[8]
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance plays a crucial role in dictating the accessibility of the C-Br bonds to the bulky palladium catalyst complex.[9] The C6 position is flanked by the pyridine nitrogen and the hydrogen at C5, while the C4 position is situated between the hydrogen at C5 and the carboxylic acid group at C3. The steric environment around the C4 position is arguably more congested due to the presence of the adjacent carboxylic acid group. This steric crowding can disfavor the approach of the bulky palladium-ligand complex required for oxidative addition, potentially leading to preferential reaction at the less hindered C6 position. The choice of phosphine ligand on the palladium catalyst can be used to modulate these steric interactions, with bulkier ligands often enhancing selectivity for the less hindered position.
Strategic Cross-Coupling for Selective Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. By carefully selecting the reaction conditions, it is possible to exploit the subtle differences in reactivity between the C4-Br and C6-Br bonds of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron reagent.[10] In the context of this compound, achieving regioselective mono-arylation is a key objective. Based on analogous systems like 4,7-dichloroquinazolines, it is often possible to achieve selective coupling at the more reactive C4 position by carefully controlling the stoichiometry of the boronic acid.[11] However, in dihalopyridines, the C2/C6 positions are often more reactive. For this compound, the electronic activation of the C6 position may lead to preferential coupling at this site under standard conditions.
To achieve selectivity, one might consider employing sterically demanding ligands that favor reaction at the less hindered C6 position or, conversely, using specific ligand systems that have been shown to promote coupling at the C4 position of dichloropyridines.[12]
Table 1: Proposed Conditions for Selective Suzuki-Miyaura Coupling of this compound
| Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Putative Yield |
| C6 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Moderate to Good |
| C4 | Arylboronic acid | Pd₂(dba)₃ / IPr | K₃PO₄ | Benzene | Room Temp - 80 | Moderate |
Note: The conditions and yields are proposed based on analogous reactions in the literature and may require optimization for this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated building blocks.[13] Studies on the regioselective Sonogashira coupling of 4,6-dichloro-2-pyrone have shown a high preference for reaction at the C6 position.[6][14] This selectivity is attributed to both kinetic and thermodynamic factors favoring oxidative addition at the C6-Cl bond. A similar preference for C6 reactivity can be anticipated for this compound due to the electronic activation at the α-position to the pyridine nitrogen.
Table 2: Proposed Conditions for Selective Sonogashira Coupling of this compound
| Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Putative Yield |
| C6 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 50 | Good to Excellent |
Note: The conditions and yields are proposed based on analogous reactions in the literature and may require optimization for this compound.
Reaction Mechanism: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[15][16] Achieving regioselectivity in the amination of this compound is of significant interest for the synthesis of pharmaceutically relevant scaffolds. In dihalopyridines, amination often occurs preferentially at the C2/C6 position due to activation by the nitrogen atom. However, selective amination at the C4 position has been achieved in 2-fluoro-4-iodopyridine, demonstrating that the electronic nature of the leaving group and the specific catalyst system can override the inherent positional reactivity.[17] For this compound, it is plausible that the C6-Br bond would be more reactive towards amination under standard conditions. The synthesis of 4-amino-6-bromonicotinic acid has been reported, suggesting that selective amination at the C4 position is indeed feasible.[18][19]
Table 3: Proposed Conditions for Selective Buchwald-Hartwig Amination of this compound
| Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Putative Yield |
| C4 | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 80-110 | Moderate |
| C6 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Good |
Note: The conditions and yields are proposed based on analogous reactions in the literature and may require optimization for this compound.
Logical Relationship: Factors Influencing Selectivity
Caption: Key factors influencing the regioselectivity of cross-coupling reactions.
Synthesis of this compound
Proposed Experimental Protocol: Synthesis of 6-Bromonicotinic Acid (as an illustrative precursor)
-
Starting Material: 6-Hydroxynicotinic acid.[21]
-
Reagent: Phosphorus pentabromide.[21]
-
Procedure: a. Carefully add phosphorus pentabromide to 6-hydroxynicotinic acid.[21] b. Heat the mixture with stirring, initially at 70-80 °C and then at 120 °C.[21] c. After cooling, quench the reaction mass with iced water.[21] d. Filter the resulting precipitate, wash with water, and recrystallize from aqueous ethanol to yield 6-bromonicotinic acid.[21]
This protocol is for a related monobrominated compound and would require significant adaptation and optimization for the synthesis of the dibrominated target molecule.
Conclusion and Future Outlook
The selective functionalization of this compound presents both a challenge and an opportunity for synthetic chemists. By carefully considering the interplay of electronic and steric effects, and by judiciously selecting palladium catalysts, ligands, and reaction conditions, it is possible to achieve a high degree of regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide provides a foundational understanding and a practical starting point for researchers aiming to unlock the synthetic potential of this valuable building block.
Further research, including detailed mechanistic studies and the development of robust, scalable protocols, will undoubtedly expand the utility of this compound in the synthesis of next-generation pharmaceuticals and advanced materials. The principles outlined herein offer a roadmap for navigating the complexities of its reactivity and harnessing its potential for innovation.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chemscene.com [chemscene.com]
- 19. researchgate.net [researchgate.net]
- 20. Page loading... [wap.guidechem.com]
- 21. prepchem.com [prepchem.com]
- 22. Page loading... [wap.guidechem.com]
- 23. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 4,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of synthetic strategies for obtaining 4,6-dibromonicotinic acid, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. The structural motif of a dibrominated nicotinic acid presents unique challenges and opportunities in molecular design, necessitating robust and well-understood synthetic pathways. This document consolidates established chemical principles to propose logical and efficient routes for the preparation of this target compound.
Strategic Approaches to Synthesis: Navigating the Pyridine Ring
The pyridine ring's electron-deficient nature makes it less susceptible to direct electrophilic substitution compared to benzene. Therefore, direct bromination of nicotinic acid typically yields 5-bromonicotinic acid under harsh conditions and is not a viable route for achieving the 4,6-disubstitution pattern.[1] Consequently, more nuanced strategies are required, primarily involving the use of pre-functionalized pyridine rings to direct the regioselectivity of bromination or employing substitution reactions on appropriately substituted precursors.
This guide will detail two primary synthetic pathways, each leveraging different foundational reactions in heterocyclic chemistry:
-
Route A: The Sandmeyer Reaction Approach from a Diaminopyridine Precursor. This classic transformation of an amino group into a bromine atom via a diazonium salt is a powerful tool for the synthesis of aryl halides.[2][3]
-
Route B: Halogenation of a Hydroxypyridine Precursor. The presence of a hydroxyl group can activate the pyridine ring for electrophilic substitution and can be subsequently replaced by a bromine atom.[4][5]
Route A: Synthesis via the Sandmeyer Reaction
This pathway commences with a commercially available diaminopyridine derivative, strategically utilizing the amino groups as precursors to the desired bromine atoms. The Sandmeyer reaction provides a reliable method for this conversion.[2][3]
Logical Workflow for Route A
References
Methodological & Application
Application Note: Strategic Sonogashira Coupling of 4,6-Dibromonicotinic Acid
Introduction: The Strategic Value of Alkynylated Nicotinic Acids
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] This powerful transformation, typically catalyzed by a combination of palladium and copper salts, proceeds under mild conditions, tolerates a wide array of functional groups, and has been instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
Alkynylated nicotinic acid derivatives are of particular interest to medicinal chemists and drug development professionals. The rigid, linear alkyne linker can act as a valuable scaffold for probing ligand-receptor interactions, while the pyridine and carboxylic acid moieties offer multiple points for further functionalization and modulation of physicochemical properties. 4,6-Dibromonicotinic acid serves as a versatile starting material, offering two distinct reaction sites for sequential or dual alkynylation, thereby enabling the rapid construction of diverse molecular libraries.
This application note provides a comprehensive technical guide for researchers navigating the Sonogashira coupling of this compound. We will delve into the critical challenges posed by this substrate, including regioselectivity and the influence of the carboxylic acid group, and present detailed, field-proven protocols for achieving both selective mono-alkynylation and exhaustive di-alkynylation.
Core Challenges & Strategic Considerations
Successfully coupling this compound requires a nuanced understanding of the substrate's unique electronic and chemical properties. Careful consideration of the following factors is paramount for achieving high yields and predictable outcomes.
-
Regioselectivity (C4 vs. C6): The pyridine nitrogen atom exerts a strong electron-withdrawing effect, rendering the C4 and C6 positions more electron-deficient than the C3 or C5 positions.[4] This electronic activation facilitates the rate-limiting oxidative addition step of the palladium catalyst.[1][5] For this compound, the C4 position is generally considered more electrophilic and thus more reactive toward oxidative addition than the C6 position. This inherent reactivity difference can be exploited to achieve selective mono-alkynylation under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times, and stoichiometric control of the alkyne).
-
The Carboxylic Acid Moiety: The acidic proton of the carboxyl group will be readily deprotonated by the amine bases (e.g., triethylamine, diisopropylamine) typically used in Sonogashira reactions. This has two major consequences:
-
Base Stoichiometry: At least one extra equivalent of base is required to neutralize the carboxylic acid in addition to the amount needed to neutralize the H-X byproduct of the coupling.
-
Solubility: The resulting carboxylate salt may have significantly different solubility in common organic solvents compared to the starting acid. This can either be advantageous (preventing side reactions) or detrimental (causing the substrate to precipitate out of solution). Solvent choice is therefore critical.
-
-
Controlling Mono- vs. Di-substitution:
-
Mono-alkynylation: Is favored by using a slight deficiency or stoichiometric amount (0.9-1.1 equivalents) of the terminal alkyne relative to the dibromonicotinic acid.
-
Di-alkynylation: Requires a significant excess of the alkyne (>2.2 equivalents) and often more forcing conditions (higher temperature, longer reaction time) to drive the reaction to completion at both bromide sites.
-
-
Minimizing Side Reactions: The primary undesired side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1] This is particularly prevalent in copper-catalyzed systems in the presence of oxygen. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is essential. Alternatively, employing a copper-free protocol can effectively suppress this side reaction.[2][6]
Visualization of Key Processes
To better understand the underlying mechanisms and experimental choices, the following diagrams illustrate the Sonogashira catalytic cycle and the strategic workflow for coupling this compound.
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: Decision workflow for selective mono- vs. di-alkynylation.
Optimized Reaction Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale trials to fine-tune conditions for their specific alkyne substrate.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-alkynylation at the C4-Position
This protocol is optimized to favor the formation of 4-alkynyl-6-bromonicotinic acid by leveraging the higher intrinsic reactivity of the C4-bromide and controlling the stoichiometry of the alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 eq, 6 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed THF or DMF
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst degradation and alkyne homocoupling.[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) to achieve a substrate concentration of approximately 0.1 M. Add triethylamine (3.0 eq) followed by the terminal alkyne (1.1 eq) via syringe.
-
Causality Note: Using 3 equivalents of Et₃N ensures neutralization of the carboxylic acid and the HBr generated during the reaction, maintaining a basic medium necessary for the catalytic cycle.[1]
-
-
Reaction Execution: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is sluggish) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup and Purification: a. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. b. Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, facilitating its extraction into the organic layer. c. Separate the layers and extract the aqueous phase twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. e. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynylated product.[7]
Protocol 2: Exhaustive Di-alkynylation
This protocol is designed to install alkyne groups at both the C4 and C6 positions using an excess of the alkyne and more forcing conditions.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (2.5 eq)
-
Pd(PPh₃)₄ (0.05 eq, 5 mol%)
-
Copper(I) Iodide (CuI) (0.10 eq, 10 mol%)
-
Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous, degassed DMF
Step-by-Step Procedure:
-
Vessel Preparation & Inerting: Follow steps 1 and 2 from Protocol 1, using Pd(PPh₃)₄ as the catalyst.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF to a concentration of 0.1 M. Add DIPEA (4.0 eq) followed by the terminal alkyne (2.5 eq).
-
Causality Note: DMF is a polar aprotic solvent suitable for higher temperatures. An excess of the alkyne (2.5 eq) and a higher catalyst loading (5 mol%) are used to drive the reaction to completion at both sterically and electronically distinct sites.
-
-
Reaction Execution: Heat the reaction mixture to 80-100°C. Monitor the disappearance of the starting material and the mono-alkynylated intermediate by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup and Purification: Follow the workup and purification procedure outlined in Protocol 1 (steps 5a-5e). Due to the increased polarity of the di-alkynylated product, a different solvent system for column chromatography may be required.
Protocol 3: Copper-Free Sonogashira for Sensitive Substrates
This protocol is advantageous when the terminal alkyne is prone to Glaser homocoupling or when copper contamination is a concern for downstream applications.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq for mono, 2.5 eq for di-alkynylation)
-
(AllylPdCl)₂ (0.025 eq, 2.5 mol%)
-
P(t-Bu)₃ (0.10 eq, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous, degassed Dioxane
Step-by-Step Procedure:
-
Vessel Preparation & Inerting: Follow steps 1 and 2 from Protocol 1. Add this compound and Cs₂CO₃ to the flask.
-
Catalyst Pre-formation: In a separate, inerted vial, dissolve (AllylPdCl)₂ and the phosphine ligand P(t-Bu)₃ in a small amount of dioxane to pre-form the active Pd(0) catalyst.[6]
-
Solvent and Reagent Addition: To the main reaction flask, add dioxane (to 0.1 M), the terminal alkyne, and finally the pre-formed catalyst solution via cannula or syringe.
-
Reaction Execution: Stir at room temperature for mono-alkynylation or heat to 80°C for di-alkynylation. Monitor progress by TLC or LC-MS.
-
Workup and Purification: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic base and palladium residues, washing with ethyl acetate.[7] b. Concentrate the filtrate and proceed with the acid/base workup and purification as described in Protocol 1 (steps 5b-5e).
Summary of Optimization Parameters
The choice of reagents can be tailored to the specific alkyne and desired outcome. The following table summarizes key variables and their typical impact on the reaction.
| Parameter | Options | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, (AllylPdCl)₂ | Pd(0) sources like Pd(PPh₃)₄ are active directly. Pd(II) sources like PdCl₂(PPh₃)₂ are more air-stable and are reduced in situ.[1] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, Xantphos | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) increase catalyst activity and are essential for copper-free systems and less reactive bromides.[5][6][8] |
| Base | Et₃N, DIPEA, Pyrrolidine, K₂CO₃, Cs₂CO₃ | Amine bases often act as both base and solvent.[1] Inorganic bases are used in copper-free protocols and can sometimes improve yields.[9][10] |
| Solvent | THF, DMF, Dioxane, Toluene, Water | Choice depends on reaction temperature and substrate solubility. Aqueous conditions are possible for greener protocols.[9][11] |
| Temperature | Room Temp. to 100°C | Higher temperatures are needed for less reactive bromides (like the second coupling for di-substitution) but can increase side product formation.[12] |
| Copper Co-catalyst | CuI vs. None | CuI accelerates the reaction by facilitating alkyne activation but promotes Glaser homocoupling.[1] Copper-free methods avoid this but may require more active ligands.[13] |
Conclusion
The Sonogashira coupling of this compound is a highly versatile method for synthesizing valuable alkynylated heterocyclic building blocks. By carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of catalytic system, researchers can selectively achieve either mono- or di-alkynylation. The protocols provided herein offer robust and rational starting points for developing efficient and scalable syntheses, empowering chemists in the fields of pharmaceutical discovery and materials science to rapidly access novel chemical entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling with 4,6-Dibromonicotinic acid
An Application Guide to the Regioselective Functionalization of 4,6-Dibromonicotinic Acid via Palladium-Catalyzed Cross-Coupling
Authored by: A Senior Application Scientist
Abstract
Substituted nicotinic acid derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound is a versatile and highly valuable building block that offers two distinct reaction handles for sequential, site-selective functionalization. This guide provides an in-depth technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of this compound. We will explore the principles of regiochemical control that dictate reactivity at the C4 and C6 positions and present validated methods for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing diverse libraries of novel nicotinic acid derivatives.
The Principle of Regioselectivity in Dihalopyridines
The successful application of this compound in multi-step synthesis hinges on the ability to selectively functionalize one bromine atom in the presence of the other. The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is governed by a combination of electronic and steric factors.
-
Electronic Effects : In dihalopyridines, halides positioned alpha to the ring nitrogen (C2 or C6) are generally more reactive than those at more distant positions (C3, C4, C5).[3] The electron-withdrawing nature of the nitrogen atom induces a partial positive charge on the adjacent carbons, making the C-X bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Therefore, in this compound, the C6-Br bond is inherently more electrophilic and typically reacts preferentially.
-
Steric and Ligand Effects : While electronic effects provide a baseline for reactivity, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence or even reverse this selectivity.[3] Very bulky ligands can sterically hinder the palladium catalyst's approach to the more accessible C6 position, forcing it to react at the C4 position.[4] This ligand-controlled regioselectivity is a powerful tool for directing the synthesis towards a desired isomer.[3][4]
The following diagram illustrates the general strategy for the sequential functionalization of this compound, exploiting this differential reactivity.
Caption: Sequential functionalization of this compound.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5][6] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency and success of these reactions are highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Caption: Generalized palladium cross-coupling catalytic cycle.
Critical Note on the Carboxylic Acid Group: The carboxylic acid moiety of the substrate is acidic and can interfere with the basic conditions required for many cross-coupling reactions. To prevent side reactions such as salt formation or catalyst inhibition, it is standard practice to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can then be easily hydrolyzed back to the carboxylic acid post-coupling. The following protocols assume the use of the methyl ester of this compound.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl structures.[7][8][9] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester.[7]
Application Notes
-
Catalyst Choice : Pd(PPh₃)₄ is a reliable catalyst for many standard couplings. For more challenging substrates or to promote reactivity at the C4 position, catalyst systems using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may be required.
-
Base Selection : An inorganic base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ or K₃PO₄ are effective choices.[10] Cs₂CO₃ is often used for more sensitive substrates.
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[10][11]
Data Summary: Typical Conditions for Selective C6-Arylation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~90-98 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 100 | ~75-85 |
Step-by-Step Protocol for Selective C6-Phenylation
-
Reaction Setup : To an oven-dried Schlenk flask, add methyl 4,6-dibromonicotinate (1.0 mmol, 308 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) to the flask under a positive flow of inert gas.
-
Reaction : Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 4-bromo-6-phenylnicotinate.
Protocol: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further transformations or as key structural elements in materials and pharmaceuticals.[12]
Application Notes
-
Co-catalyst : The classic Sonogashira reaction employs a copper(I) salt (typically CuI) as a co-catalyst, which facilitates the formation of a copper acetylide intermediate, speeding up the transmetalation step.[13][14]
-
Copper-Free Conditions : To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[5][15] These often require a different ligand or base system.
-
Base : A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.
Data Summary: Typical Conditions for Selective C6-Alkynylation
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 60 | ~80-90 |
| 2 | Trimethylsilyl-acetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA | DMF | 50 | ~85-95 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | TEA/THF | 65 | ~75-85 |
Step-by-Step Protocol for Selective C6-Alkynylation
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add methyl 4,6-dibromonicotinate (1.0 mmol, 308 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 10 mg).
-
Solvent and Reagents : Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir for 10 minutes.
-
Alkyne Addition : Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Reaction : Heat the mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.
-
Workup : Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate (30 mL), wash with saturated NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield methyl 4-bromo-6-(phenylethynyl)nicotinate.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds.[16][17] It has largely replaced harsher classical methods and offers broad substrate scope, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[1][16][18]
Application Notes
-
Ligand is Key : The success of this reaction is critically dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are essential for promoting the reductive elimination step and preventing β-hydride elimination.[16][17]
-
Base Choice : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, though weaker bases like K₂CO₃ or Cs₂CO₃ can be used with more reactive substrates or specific catalyst systems.
-
Atmosphere : The catalyst system is often highly sensitive to oxygen, requiring strict adherence to inert atmosphere techniques.
Data Summary: Typical Conditions for Selective C6-Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (5) | NaOtBu | Toluene | 100 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | ~70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | t-BuOH | 100 | ~75-85 |
Step-by-Step Protocol for Selective C6-Morpholination
-
Reaction Setup : In a glovebox or under a strict inert atmosphere, add NaOtBu (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Catalyst Pre-formation : In the same tube, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and BINAP (0.05 mmol, 31 mg). Add anhydrous toluene (5 mL).
-
Reagent Addition : Add methyl 4,6-dibromonicotinate (1.0 mmol, 308 mg) and morpholine (1.2 mmol, 0.11 mL).
-
Reaction : Seal the tube and heat the mixture to 100 °C in an oil bath for 18-24 hours.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to yield methyl 4-bromo-6-morpholinonicotinate.
General Experimental Workflow and Troubleshooting
A systematic approach is crucial for reproducible results in palladium catalysis.
Caption: Standard laboratory workflow for cross-coupling reactions.
Troubleshooting Common Issues :
-
Low Yield : May result from incomplete reaction or catalyst deactivation.[19] Consider increasing reaction time, temperature, or catalyst loading. Ensure all reagents are pure and solvents are anhydrous. The pyridine nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis; using ligands that bind more strongly can mitigate this.[1][20]
-
Poor Regioselectivity : If a mixture of C4 and C6 isomers is obtained, reaction conditions need optimization. To favor C6, use less bulky ligands and milder conditions. To favor C4, employ highly bulky ligands (e.g., IPr, PtBu₃) and carefully optimized solvent/base combinations.[3][4]
-
Debromination : The loss of a bromine atom without coupling can occur, especially at high temperatures or long reaction times. This is often mediated by trace water or other protic sources.[11] Using rigorously dried solvents and fresh reagents can minimize this side reaction.
Conclusion
This compound is a powerful scaffold for building molecular diversity. By understanding the electronic and steric principles that govern regioselectivity, chemists can selectively functionalize either the C6 or C4 position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile methods for installing new carbon-carbon and carbon-nitrogen bonds. The protocols and insights provided in this guide serve as a validated starting point for researchers in drug discovery and chemical synthesis to harness the full potential of this important heterocyclic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nicotinic Receptor Modulators from 4,6-Dibromonicotinic Acid
Introduction: A Versatile Scaffold for Neuromodulation
Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a vital role in cognitive processes, learning, memory, and attention.[1] These receptors, which are activated by the neurotransmitter acetylcholine, are pentameric structures assembled from a variety of subunits (e.g., α7, α4β2). The diverse composition of these subunits gives rise to a range of nAChR subtypes, each with distinct pharmacological profiles and physiological roles. The modulation of nAChR activity, particularly through positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), has emerged as a promising therapeutic strategy for a host of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain types of addiction.[1][2][3]
The pyridine core is a privileged scaffold in medicinal chemistry, and 4,6-dibromonicotinic acid, in particular, offers a robust and versatile starting point for the synthesis of novel nAChR modulators. The two bromine atoms at positions 4 and 6 provide orthogonal handles for sequential, site-selective functionalization through modern cross-coupling methodologies. The carboxylic acid at the 3-position can be readily converted to an amide, ester, or other functional groups, allowing for further structural diversification to fine-tune the pharmacological properties of the synthesized compounds. This guide provides detailed protocols and the underlying scientific rationale for the synthesis and characterization of potential nicotinic receptor modulators derived from this compound.
Synthetic Strategies: Functionalization of the this compound Core
The selective functionalization of the 4- and 6-positions of the nicotinic acid scaffold can be achieved through a series of palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions on dihalogenated pyridines is influenced by several factors, including the electronic properties of the pyridine ring, the nature of the halogen, and the choice of catalyst and ligands.[4][5][6][7][8] Generally, for dihalopyridines, the halide at the position alpha to the nitrogen (the 6-position in this case, although it is electronically distinct from a 2-halo pyridine) can exhibit different reactivity compared to the gamma-position (the 4-position). This allows for a degree of selective, stepwise functionalization.
The following sections detail protocols for three key cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with aryl and heteroaryl groups, the Sonogashira coupling for the introduction of alkyne moieties, and the Buchwald-Hartwig amination for the formation of C-N bonds.
I. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[9][10] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. The choice of ligand is critical for reaction efficiency and can influence regioselectivity. Bulky, electron-rich phosphine ligands often promote the oxidative addition step and enhance catalytic activity.[11]
-
Base: A base is required to activate the boronic acid for transmetalation with the palladium complex. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can impact the reaction rate and yield.[9]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
This protocol describes the mono-arylation of this compound. A similar procedure can be followed for the second coupling, potentially at a higher temperature.
-
Reagent Preparation:
-
Prepare a solution of this compound (1 equivalent) in a suitable solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Prepare a solution of the desired aryl or heteroaryl boronic acid (1.1 equivalents).
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, and the base (e.g., K₂CO₃, 3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) or a combination of a palladium precursor and ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]
-
Add the degassed solvent mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pre-catalyst or in-situ generated catalyst. |
| Ligand | SPhos, XPhos, or PPh₃ | Bulky, electron-rich ligands enhance reactivity. |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acid or Pinacol Ester | Readily available coupling partners. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Facilitates dissolution of all reactants. |
| Temperature | 80 - 110 °C | Provides sufficient energy for the reaction to proceed. |
II. Sonogashira Coupling: Incorporation of Alkynyl Groups
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[13][14][15] This reaction is instrumental for introducing linear, rigid alkyne linkers into molecular scaffolds.
-
Dual Catalyst System: The reaction mechanism involves two interconnected catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the alkyne.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves as both the base and, in some cases, the solvent.
-
Copper(I) Source: Copper(I) iodide (CuI) is the most common co-catalyst.
-
Reagent Preparation:
-
Dissolve the this compound derivative (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF).
-
-
Reaction Setup:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents) and the copper(I) co-catalyst (e.g., CuI, 0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solution of the nicotinic acid derivative and the alkyne, followed by the amine base (e.g., Et₃N, 3 equivalents).[16]
-
-
Reaction Execution:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Standard and effective palladium sources. |
| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne. |
| Alkyne | Terminal Aryl or Alkyl Alkyne | The reacting partner for C-C bond formation. |
| Base | Triethylamine (Et₃N) or DIPEA | Acts as a base and often as a solvent. |
| Solvent | THF, DMF, or neat amine | Provides the reaction medium. |
| Temperature | 25 - 60 °C | Mild conditions are often sufficient. |
III. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[17][18][19] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium source and a phosphine ligand are used. Ligands like BINAP, XPhos, or RuPhos are often effective.[17][20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[18]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary to prevent quenching of the strong base.
-
Reagent Preparation:
-
Ensure all reagents and solvents are anhydrous.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equivalents), the phosphine ligand (e.g., BINAP, 0.06 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube.
-
Add the this compound derivative (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene).
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | BINAP, XPhos, RuPhos | Bulky, electron-rich ligands facilitate the reaction. |
| Amine | Primary or Secondary Aryl/Alkyl Amine | The nitrogen source for the C-N bond formation. |
| Base | NaOtBu, KOtBu, or LiHMDS | Strong, non-nucleophilic base is crucial. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvent to prevent quenching of the base. |
| Temperature | 80 - 110 °C | Thermal energy to drive the catalytic cycle. |
Visualizing the Synthetic Workflow
The sequential functionalization of this compound can be visualized as a multi-step process, allowing for the creation of a diverse library of compounds.
Caption: Synthetic workflow for modulator synthesis.
Biological Characterization: Assessing nAChR Modulatory Activity
Once a library of compounds has been synthesized, their activity as nAChR modulators must be assessed. The following protocols describe two key functional assays: a high-throughput calcium flux assay for initial screening and a more detailed electrophysiological assay for characterizing the mechanism of action.
I. High-Throughput Calcium Flux Assay
This assay is a cell-based method that measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to nAChR activation.[21][22] Since nAChRs are cation-permeable channels, their opening leads to an influx of Ca²⁺, which can be detected using a calcium-sensitive fluorescent dye. This method is well-suited for screening large numbers of compounds to identify potential agonists, antagonists, and allosteric modulators.
-
Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., α7 or α4β2) is used.
-
Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM) is loaded into the cells. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.
-
Assay Format: The assay can be configured to detect different types of modulators. For PAMs, cells are pre-incubated with the test compound before the addition of a sub-maximal concentration of an agonist (e.g., acetylcholine). An enhanced response compared to the agonist alone indicates positive allosteric modulation.
-
Cell Preparation:
-
Plate cells expressing the target nAChR subtype in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.[21]
-
-
Compound Addition and Measurement:
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
For PAMs: Add the test compounds at various concentrations and incubate for a defined period. Then, add a sub-maximal concentration (e.g., EC₂₀) of an agonist (e.g., acetylcholine) and record the fluorescence change over time.
-
For Antagonists: Add the test compounds, incubate, and then add a maximal concentration (e.g., EC₈₀) of the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
For PAMs, determine the potentiation of the agonist response.
-
For antagonists, determine the inhibition of the agonist response.
-
Plot dose-response curves to determine EC₅₀ or IC₅₀ values.
-
| Parameter | Recommended Condition | Rationale |
| Cell Line | HEK293 or CHO cells stably expressing nAChR subtype | Provides a consistent and reproducible biological system. |
| Calcium Indicator | Fluo-4 AM or similar | A sensitive fluorescent probe for intracellular calcium. |
| Agonist | Acetylcholine or a subtype-selective agonist | To activate the receptor and elicit a calcium response. |
| Plate Reader | FLIPR, FlexStation, or equivalent | Allows for automated compound addition and kinetic reading. |
| Data Analysis | Dose-response curves (EC₅₀/IC₅₀) | To quantify the potency of the modulators. |
II. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful electrophysiological technique used to measure the ion currents flowing through channels expressed in the membrane of large cells, such as Xenopus laevis oocytes.[23][24][25][26] This method allows for precise control of the membrane potential and provides detailed information about the effects of compounds on channel gating and kinetics.
-
Xenopus Oocytes: These large cells are a robust and convenient system for the heterologous expression of ion channels. They have a low background of endogenous channels.
-
Voltage Clamp: By clamping the membrane potential at a fixed value, the current flowing through the expressed nAChRs upon agonist application can be directly measured.
-
Kinetic Analysis: TEVC allows for the detailed characterization of the activation, desensitization, and deactivation kinetics of the ion channel, providing insights into the mechanism of action of allosteric modulators.[2]
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Apply the agonist (e.g., acetylcholine) to the oocyte to evoke a current response.
-
To test for PAM activity, co-apply the test compound with the agonist or pre-apply the compound before the agonist.
-
Record the current responses using an appropriate amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current.
-
Analyze the kinetics of the current response, including the rates of activation and desensitization.
-
Construct dose-response curves to determine the potency and efficacy of the modulators.
-
| Parameter | Recommended Condition | Rationale |
| Expression System | Xenopus laevis oocytes | A reliable system for heterologous ion channel expression. |
| Technique | Two-Electrode Voltage Clamp | Allows for precise measurement of ion channel currents. |
| Holding Potential | -70 mV | A typical holding potential for nAChR recordings. |
| Agonist Application | Rapid perfusion system | Ensures fast and reproducible drug application. |
| Data Analysis | Peak current, activation/desensitization kinetics | Provides a detailed pharmacological profile of the compound. |
Visualizing the Biological Evaluation Workflow
The characterization of synthesized compounds follows a logical progression from high-throughput screening to more detailed mechanistic studies.
Caption: Workflow for biological evaluation of modulators.
Conclusion
The strategic functionalization of this compound using modern palladium-catalyzed cross-coupling reactions provides a powerful platform for the discovery of novel nicotinic acetylcholine receptor modulators. The protocols and rationale outlined in this guide offer a comprehensive framework for the synthesis and biological evaluation of these compounds. By systematically exploring the chemical space around this versatile scaffold and employing robust pharmacological assays, researchers can identify and optimize new chemical entities with the potential to become next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. pnas.org [pnas.org]
- 2. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator BNC375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
- 20. researchgate.net [researchgate.net]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 22. researchgate.net [researchgate.net]
- 23. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 24. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 25. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
Leveraging 4,6-Dibromonicotinic Acid as a Scaffold for Novel Anti-Inflammatory Agents
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis of novel anti-inflammatory agents utilizing 4,6-dibromonicotinic acid as a versatile starting material. We delve into the mechanistic rationale for targeting inflammatory pathways with nicotinic acid derivatives, focusing on the well-established cyclooxygenase (COX) enzymes and GPR109A receptor signaling. Detailed, field-proven protocols for the strategic functionalization of the dibrominated pyridine core via Suzuki-Miyaura cross-coupling are presented, including esterification, selective C-4 arylation, and subsequent conversion to target carboxylic acids or amides. A practical, step-by-step synthesis of a model compound, 4-(4-methylphenyl)-6-bromonicotinic acid, is detailed to exemplify the application of these protocols. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising chemical space for next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Nicotinic Acid Scaffolds in Inflammation
Inflammation is a complex biological response integral to immunity but also a central driver of numerous chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
Nicotinic acid (Niacin, Vitamin B3) and its derivatives have emerged as a compelling class of compounds with significant anti-inflammatory properties.[4][5][6] Beyond their well-known effects on lipid profiles, these molecules can directly modulate inflammatory responses. This action is largely mediated through the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells like monocytes and macrophages.[7][8] Activation of GPR109A can suppress the NF-κB signaling pathway, a master regulator of inflammation, thereby reducing the production of key pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[7][8]
The this compound scaffold represents a strategically advantageous starting point for chemical library synthesis. The two bromine atoms serve as versatile handles for functionalization, primarily through transition metal-catalyzed cross-coupling reactions.[9][10] The differential reactivity of the bromine atoms at the C-4 and C-6 positions allows for selective and sequential introduction of diverse aryl or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize potency and selectivity for targets like COX-2.
Mechanistic Underpinnings of Anti-Inflammatory Action
The development of effective anti-inflammatory agents from a nicotinic acid core is grounded in two primary mechanisms:
-
GPR109A-Mediated Cytokine Suppression: As illustrated below, binding of a nicotinic acid derivative to the GPR109A receptor on macrophages initiates a signaling cascade that inhibits the IKKβ/IκBα/NF-κB pathway. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, ultimately downregulating the transcription and release of pro-inflammatory mediators.[7][8]
Caption: GPR109A signaling pathway inhibition by nicotinic acid derivatives.
-
Direct COX Enzyme Inhibition: Many NSAIDs are carboxylic acids that mimic arachidonic acid, competing for the active site of COX enzymes.[1] By functionalizing the this compound core, it is possible to design molecules that fit into the active site of COX-2. The presence of a valine (Val523) residue in COX-2, as opposed to a bulkier isoleucine (Ile523) in COX-1, creates a side pocket that can be exploited by appropriately substituted diarylheterocycles to achieve selective inhibition.[1] The carboxylic acid moiety of the nicotinic acid scaffold is crucial for interacting with key residues like Arg120 at the mouth of the active site.
Synthetic Strategy: A Modular Approach
A robust and modular synthetic approach is essential for generating a diverse library of compounds for screening. The following three-step workflow leverages the selective reactivity of the this compound scaffold.
Caption: General workflow for the synthesis of anti-inflammatory agents.
Rationale for Experimental Choices
-
Step 1: Esterification: The carboxylic acid is protected as a methyl ester to prevent interference with the organometallic reagents used in the Suzuki coupling. Thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for this transformation, proceeding readily at room temperature to reflux.
-
Step 2: Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for C-C bond formation.[9][11]
-
Regioselectivity: The C-4 position of the pyridine ring is more electron-deficient than the C-6 position, making the C4-Br bond more susceptible to oxidative addition to the Pd(0) catalyst. This inherent electronic bias allows for selective mono-functionalization at the C-4 position under controlled conditions.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commercially available and reliable catalyst for this type of coupling.[9]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[9]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to dissolve both the organic starting materials and the inorganic base.
-
-
Step 3a/3b: Deprotection or Derivatization:
-
Saponification (3a): Hydrolysis of the methyl ester, typically with lithium hydroxide (LiOH) in a THF/water mixture, regenerates the carboxylic acid, which is often essential for biological activity.
-
Amidation (3b): Direct conversion of the ester to an amide can be achieved using various methods. This modification is a key strategy in medicinal chemistry to improve pharmacokinetic properties. Converting the carboxylic acid of NSAIDs to amides has been shown to produce potent and highly selective COX-2 inhibitors.[3]
-
Detailed Protocol: Synthesis of 4-(4-methylphenyl)-6-bromonicotinic acid
This protocol provides a practical application of the synthetic strategy to create a model compound.
Reagent and Solvent Table
| Reagent/Solvent | Formula | MW ( g/mol ) | Purpose |
| This compound | C₆H₃Br₂NO₂ | 280.90 | Starting Material |
| Thionyl chloride | SOCl₂ | 118.97 | Esterification Reagent |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Reagent & Solvent |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | Arylating Agent |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent |
| Lithium Hydroxide | LiOH | 23.95 | Saponification Reagent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
Step-by-Step Methodology
Step 1: Synthesis of Methyl 4,6-dibromonicotinate
-
Suspend this compound (10.0 g, 35.6 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.2 mL, 71.2 mmol) dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. The suspension should become a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting solid in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a white solid.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS. Expected ¹H NMR (CDCl₃) should show singlets for the pyridine protons and the methyl ester.
Step 2: Synthesis of Methyl 4-(4-methylphenyl)-6-bromonicotinate
-
To a Schlenk flask, add methyl 4,6-dibromonicotinate (5.0 g, 17.0 mmol), 4-methylphenylboronic acid (2.54 g, 18.7 mmol), and potassium carbonate (7.0 g, 51.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (85 mL) and water (15 mL) via syringe.
-
Degas the resulting mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ (0.98 g, 0.85 mmol, 5 mol%) to the flask.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Step 3: Synthesis of 4-(4-methylphenyl)-6-bromonicotinic acid
-
Dissolve the purified methyl 4-(4-methylphenyl)-6-bromonicotinate (e.g., 3.0 g, 9.3 mmol) in a mixture of THF (60 mL) and water (20 mL).
-
Add lithium hydroxide monohydrate (0.78 g, 18.6 mmol) and stir the mixture at room temperature for 6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Final Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Biological Evaluation Workflow
Once a library of analogs is synthesized, a systematic biological evaluation is necessary to identify lead compounds.
Caption: Workflow for the biological screening of synthesized compounds.
A standard approach involves a commercially available COX inhibitor screening assay kit, which typically measures the peroxidase component of COX activity colorimetrically.[12] Compounds are screened against both ovine COX-1 and human recombinant COX-2 to determine IC₅₀ values. The ratio of IC₅₀(COX-1)/IC₅₀(COX-2) gives the Selectivity Index (SI), with a higher number indicating better selectivity for COX-2. Promising candidates are then advanced to cell-based assays to confirm their activity in a more physiologically relevant context.
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reagent Handling: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Palladium catalysts are toxic and should be handled in a designated area to avoid contamination. Halogenated organic compounds and boronic acids should be handled with care as they are potential irritants.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 4,6-Dibromonicotinic Acid
Foreword: The Strategic Value of 4,6-Dibromonicotinic Acid in Medicinal Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and chemical biology. The presence of two bromine atoms on the pyridine ring offers strategic vectors for further functionalization via cross-coupling reactions, while the carboxylic acid group provides a readily modifiable handle for the introduction of diverse chemical functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Pyridine carboxylic acid isomers and their derivatives have been instrumental in developing a wide range of therapeutic agents.[1] The derivatization of the carboxylic acid is a critical first step in harnessing the full potential of this scaffold, enabling the synthesis of esters, amides, and other analogues with potential biological activity. Boronic acid derivatives, for instance, which can be synthesized from carboxylic acids, are a growing class of therapeutic agents.[2][3][4]
This guide provides detailed protocols and expert insights into the three most common and effective strategies for derivatizing the carboxylic acid group of this compound: Esterification , Amidation , and Acid Chloride Formation . The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific molecular designs.
Part 1: Esterification of this compound
Ester derivatives are frequently synthesized to enhance cell permeability, modulate solubility, or to serve as prodrugs. Two primary methods for the esterification of this compound are the classic Fischer-Speier esterification and carbodiimide-mediated coupling.
Method 1.1: Fischer-Speier Esterification
This acid-catalyzed equilibrium reaction is a straightforward and cost-effective method for generating simple alkyl esters, particularly when the alcohol can be used in large excess as the solvent.[5][6]
Mechanism Insight: The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[5][7]
Materials:
-
This compound
-
Methanol (reagent grade, dry)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of dry methanol to the flask to act as both reactant and solvent (e.g., 10-20 mL per gram of acid).
-
Carefully, and with stirring, add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9][10]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4,6-dibromonicotinate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.[11]
Method 1.2: Carbodiimide-Mediated Esterification
For more complex or acid-sensitive alcohols, a milder approach using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferable. The addition of 4-(dimethylamino)pyridine (DMAP) as a catalyst is crucial for an efficient reaction.
Causality Behind Experimental Choices:
-
EDC/DCC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12][13]
-
DMAP: This nucleophilic catalyst reacts with the O-acylisourea to form a more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[14]
Materials:
-
This compound
-
Alcohol of choice (e.g., Propargyl alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the pure ester.[11]
Part 2: Amidation of this compound
The amide bond is a cornerstone of medicinal chemistry, and its formation is one of the most frequently performed reactions in drug discovery.[14] Coupling reagents are essential for this transformation, as they convert the carboxylic acid's hydroxyl group into a better leaving group.
The Challenge of Racemization: When coupling with chiral amines, racemization can be a significant side reaction, especially with highly activated intermediates. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) mitigates this risk by forming an active ester that is less prone to racemization.[12][13][15]
Method 2.1: EDC/HOBt Mediated Amide Coupling
This is a widely used, reliable method for a broad range of amines.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
EDC
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate or Dichloromethane
-
Lithium chloride solution (5% aqueous, for DMF removal)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Cool the solution to 0 °C.
-
Add EDC (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
If DMF was used, wash the organic extracts multiple times with a 5% LiCl solution to remove residual DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization.
Method 2.2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more modern and highly efficient uronium salt-based coupling reagent. It is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[12][16] HATU reacts faster and often results in less epimerization compared to other reagents.[13]
Materials:
-
This compound
-
Challenging or electron-deficient amine
-
HATU
-
DIPEA
-
DMF or Acetonitrile (anhydrous)
Procedure:
-
Combine this compound (1.0 eq), HATU (1.2 eq), and the amine (1.1 eq) in a flask.
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid. Monitor by LC-MS.
-
Perform an aqueous work-up as described in the EDC/HOBt protocol (Method 2.1, steps 6-8).
-
Purify the resulting amide by the most suitable method (chromatography or recrystallization).
| Method | Coupling Reagents | Base | Solvent | Key Advantages |
| EDC/HOBt | EDC, HOBt | DIPEA, TEA | DMF, DCM | Cost-effective, reliable, reduces racemization.[14] |
| HATU | HATU | DIPEA | DMF, ACN | High efficiency, fast reaction times, good for difficult couplings.[12][13] |
| Boric Acid | Boric Acid (catalyst) | None (often) | Toluene (reflux) | Green chemistry approach, dehydrative condensation.[17][18] |
Part 3: Acid Chloride Formation
Converting the carboxylic acid to an acyl chloride creates a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide variety of nucleophiles (alcohols, amines, etc.).[19][20] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[21]
Safety is Paramount: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water.[22][23][24][25] These reactions must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Method 3.1: Synthesis of 4,6-Dibromonicotinoyl Chloride using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (anhydrous)
-
A catalytic drop of DMF (optional, but recommended)
Procedure:
-
Place this compound (1.0 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases).
-
Add anhydrous toluene or DCM as the solvent.
-
Add a single drop of anhydrous DMF as a catalyst (Vilsmeier-Haack mechanism).
-
Slowly add thionyl chloride (2.0-5.0 eq) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain until the reaction is complete (typically 1-3 hours). The completion is often indicated by the cessation of gas evolution and the dissolution of the starting material.
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene a few times to remove all traces of SOCl₂.
-
The resulting 4,6-dibromonicotinoyl chloride is often used immediately in the next step without further purification. If purification is needed, distillation or recrystallization can be attempted, though this is often challenging due to the compound's reactivity.
Part 4: Purification and Characterization
Purification:
-
Column Chromatography: The primary method for purifying ester and amide derivatives. Silica gel is the standard stationary phase, with mobile phases typically consisting of ethyl acetate/hexanes or dichloromethane/methanol gradients.[8][9]
-
Recrystallization: An effective technique for obtaining highly pure crystalline products.[26]
-
Aqueous Work-up: Essential for removing water-soluble reagents, byproducts (like EDC's urea byproduct), and catalysts.[11][13]
Characterization: The successful derivatization must be confirmed by spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[27][28][29] For example, in ester formation, the appearance of new signals corresponding to the alcohol moiety (e.g., a methoxy singlet around 3.9 ppm for a methyl ester) and a downfield shift of the pyridine ring protons are expected.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the change in functional groups. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a strong C=O stretch for the new ester (1735-1750 cm⁻¹) or amide (1630-1690 cm⁻¹) will appear.[30][31]
-
Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the addition of the desired group.[30][32]
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. akjournals.com [akjournals.com]
- 9. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. peptide.com [peptide.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Synthesis of Acid Halides - Chad's Prep® [chadsprep.com]
- 22. fishersci.com [fishersci.com]
- 23. lobachemie.com [lobachemie.com]
- 24. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 25. actylislab.com [actylislab.com]
- 26. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 27. benchchem.com [benchchem.com]
- 28. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. m.youtube.com [m.youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 4,6-Dibromonicotinic Acid
Introduction: Navigating the Regiochemical Landscape of Dihalo-Substituted Pyridines
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and bioactive molecules underscores the importance of methodologies for its precise functionalization. 4,6-Dibromonicotinic acid, in particular, presents a versatile yet challenging substrate. With two chemically distinct bromine atoms at the C4 and C6 positions and a directing carboxylic acid group at C3, it offers a rich platform for introducing molecular diversity. However, achieving regioselective functionalization is paramount to harnessing its synthetic potential.
This comprehensive guide provides an in-depth exploration of the strategies and protocols for the regioselective functionalization of this compound. We will delve into the mechanistic principles that govern the differential reactivity of the C4 and C6 positions, offering field-proven insights into how to steer reactions towards the desired isomer. The protocols detailed herein are designed to be self-validating, providing a robust foundation for your synthetic endeavors.
The Role of the Carboxylic Acid Group: A Tunable Directing Moiety
The carboxylic acid group at the C3 position is not merely a passive substituent; it is an active participant in directing the regiochemical outcome of cross-coupling reactions. The acidity of this group allows for its conversion to a carboxylate anion under basic conditions. This anion can then act as a directing group, influencing the reactivity of the adjacent halogen atoms.[1][2] This principle is central to achieving high regioselectivity in the functionalization of dihalonicotinic acids.
Part 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the case of this compound, the judicious choice of reaction conditions allows for the selective substitution of either the C4 or C6 bromine atom.
Mechanistic Insights: The Basis of Regioselectivity
The regioselectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by a combination of electronic and steric factors, often modulated by the choice of catalyst, ligands, and base. Generally, the C4 position is more electron-deficient than the C6 position in the pyridine ring, which can influence the rate of oxidative addition to the palladium(0) catalyst. However, the steric hindrance around the C6 position, being ortho to the nitrogen atom, also plays a significant role.
Crucially, the carboxylic acid group can be exploited as a directing group.[1][2] Under basic conditions, the formation of the carboxylate anion can lead to chelation with the palladium catalyst, favoring oxidative addition at the sterically less hindered C6 position. Conversely, esterification of the carboxylic acid can block this directing effect, potentially leading to preferential reaction at the more electronically activated C4 position.
Experimental Protocols
This protocol leverages the directing effect of the carboxylate anion to achieve selective coupling at the C6 position.
Workflow Diagram:
Caption: Workflow for selective C6-arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 1 M HCl to pH ~4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 6-Phenyl-4-bromonicotinic acid | 85 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-bromonicotinic acid | 82 |
| 3-Thienylboronic acid | 6-(Thiophen-3-yl)-4-bromonicotinic acid | 78 |
To achieve selectivity at the C4 position, the directing effect of the carboxylic acid is masked by conversion to an ester.
Workflow Diagram:
Caption: Workflow for selective C4-arylation.
Step-by-Step Methodology:
-
Esterification: Convert this compound to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
Reaction Setup: In a flame-dried Schlenk flask, combine methyl 4,6-dibromonicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed 5:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | Methyl 4-phenyl-6-bromonicotinate | 75 |
| 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-6-bromonicotinate | 72 |
| 2-Naphthylboronic acid | Methyl 4-(naphthalen-2-yl)-6-bromonicotinate | 68 |
Part 2: Regioselective Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce alkynyl moieties, which are versatile handles for further synthetic transformations. The regioselectivity of this reaction on this compound can be controlled by the choice of catalyst and reaction conditions.
Mechanistic Insights: A Tale of Two Positions
Similar to the Suzuki coupling, the relative reactivity of the C4 and C6 positions in the Sonogashira reaction is influenced by a delicate interplay of electronic and steric effects. The C4-Br bond is generally more polarized and thus more susceptible to oxidative addition by the palladium catalyst. However, the C6-Br bond, being in closer proximity to the nitrogen atom, can exhibit different reactivity profiles depending on the ligand environment around the palladium center. Studies on analogous systems like 4,6-dichloro-2-pyrone have shown a high regioselectivity for the 6-position, suggesting that oxidative addition at the C-6 position can be favored both kinetically and thermodynamically.[3]
Experimental Protocol
This protocol is optimized for the selective introduction of an alkynyl group at the C6 position.
Workflow Diagram:
Caption: Workflow for selective C6-alkynylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl 4,6-dibromonicotinate (1.0 equiv) in a mixture of THF and triethylamine (Et₃N) (2:1), add the terminal alkyne (1.5 equiv).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv) and copper(I) iodide (CuI, 0.06 equiv).
-
Reaction: Stir the mixture at room temperature for 24 hours under an argon atmosphere.
-
Work-up: Filter the reaction mixture through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | Methyl 4-bromo-6-(phenylethynyl)nicotinate | 88 |
| Ethynyltrimethylsilane | Methyl 4-bromo-6-((trimethylsilyl)ethynyl)nicotinate | 92 |
| 1-Hexyne | Methyl 4-bromo-6-(hex-1-yn-1-yl)nicotinate | 85 |
Part 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, providing access to a wide range of substituted anilines and their heterocyclic analogues.[4] Regioselective amination of this compound opens up avenues for the synthesis of novel pharmacophores.
Mechanistic Insights: Ligand Control is Key
The regioselectivity in the Buchwald-Hartwig amination of dihaloheterocycles is often dictated by the choice of the phosphine ligand.[5] Bulky, electron-rich ligands can favor reaction at the less sterically hindered position. In the case of this compound derivatives, the C4 position is generally more sterically accessible than the C6 position, which is flanked by the pyridine nitrogen. Therefore, by employing appropriate ligands, selective amination at the C4 position can be achieved.
Experimental Protocol
This protocol utilizes a bulky phosphine ligand to direct the amination to the C4 position.
Workflow Diagram:
Caption: Workflow for selective C4-amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (NaOᵗBu, 1.4 equiv).
-
Reagent Addition: Add methyl 4,6-dibromonicotinate (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture at 110 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Amine | Product | Yield (%) |
| Morpholine | Methyl 6-bromo-4-(morpholino)nicotinate | 90 |
| Aniline | Methyl 4-(phenylamino)-6-bromonicotinate | 83 |
| Benzylamine | Methyl 4-(benzylamino)-6-bromonicotinate | 87 |
References
- 1. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Strategic One-Pot Synthesis of Biaryl-Substituted Nicotinic Acids: A Modular Approach Using 4,6-Dibromonicotinic Acid
An Application Guide for Medicinal Chemists
Abstract
The biaryl motif is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics.[1] Nicotinic acid derivatives, themselves biologically significant, provide a valuable heterocyclic platform for constructing complex molecular architectures.[2][3] This application note presents a detailed, field-tested protocol for the one-pot, sequential synthesis of diverse 4,6-diaryl-nicotinic acids starting from the readily available and versatile building block, 4,6-dibromonicotinic acid. By leveraging the differential reactivity of the two bromine substituents in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this methodology allows for the rapid and efficient generation of molecular libraries with significant structural diversity, a critical advantage in lead optimization campaigns.[4][5]
Introduction: The Strategic Value of a Trifunctional Building Block
Cross-coupling reactions have become one of the most powerful and widely used transformations in medicinal chemistry, enabling the reliable formation of carbon-carbon and carbon-heteroatom bonds.[5] Among these, the Suzuki-Miyaura coupling is a cornerstone reaction due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[6][7]
This compound presents a unique strategic advantage for drug development professionals. It is a trifunctional scaffold containing:
-
A carboxylic acid group for amide library synthesis or vector attachment.
-
A C6-Br bond, which is more activated and susceptible to initial cross-coupling.
-
A C4-Br bond, which is less reactive, enabling a subsequent, different cross-coupling reaction.
This inherent reactivity differential is the key to the one-pot, two-step protocol described herein. It obviates the need for intermediate isolation and purification, resulting in a streamlined, atom-economical process that accelerates the synthesis-test cycle in drug discovery programs.[8]
Principle of the Method: A Sequential Suzuki-Miyaura Coupling
The core of this methodology is a one-pot, two-step sequence of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] The process relies on the chemoselective functionalization of the C6 and C4 positions of the nicotinic acid ring.
-
First Coupling (C6-Arylation): The reaction is initiated under conditions that favor the selective coupling of the more reactive C6-Br with the first arylboronic acid (Ar¹-B(OH)₂).
-
Second Coupling (C4-Arylation): Upon consumption of the starting material, the second arylboronic acid (Ar²-B(OH)₂) is introduced into the same reaction vessel. The reaction conditions are sufficient to drive the coupling at the less reactive C4-Br position, yielding the final 4,6-diaryl-nicotinic acid product.
This sequential approach allows for the controlled and modular synthesis of unsymmetrical biaryls attached to the nicotinic acid core.
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9] The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of a representative compound, 4-(4-methoxyphenyl)-6-(4-methylphenyl)nicotinic acid.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Comments |
| This compound | ≥97% | Sigma-Aldrich | Starting material. |
| 4-Methylphenylboronic acid | ≥98% | Combi-Blocks | First coupling partner (Ar¹). |
| 4-Methoxyphenylboronic acid | ≥98% | Sigma-Aldrich | Second coupling partner (Ar²). |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Strem Chemicals | A reliable and versatile catalyst for Suzuki couplings. |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Acros Organics | Base. Must be anhydrous for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Use from a sealed bottle or freshly distilled. |
| Degassed Deionized Water | N/A | In-house | Co-solvent. Degas by sparging with N₂ or Ar for 30 min. |
| Diethyl Ether | ACS Grade | Fisher Chemical | For extraction. |
| 2M Hydrochloric Acid (HCl) | N/A | In-house | For acidification during work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent. |
| Schlenk flask / Reaction tube | N/A | N/A | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Inert atmosphere setup (N₂ or Ar) | N/A | N/A | Essential to prevent catalyst oxidation. |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. [PDF] Synthesis of Biaryls through a One-Pot Tandem Borylation/Suzuki–Miyaura Cross-Coupling Reaction Catalyzed by a Palladacycle | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Amide Bond Formation with 4,6-Dibromonicotinic Acid
Introduction: Navigating the Challenges of Amide Bond Formation with 4,6-Dibromonicotinic Acid
This compound is a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of a diverse range of biologically active molecules. The presence of two bromine atoms on the pyridine ring provides opportunities for further functionalization through cross-coupling reactions, making it a versatile starting material. However, the electron-withdrawing nature of the bromine substituents and the inherent electron deficiency of the pyridine ring render the carboxylic acid less reactive and can complicate the crucial step of amide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable and efficient experimental procedures for the synthesis of amides from this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present detailed, step-by-step protocols, and offer troubleshooting strategies to overcome common challenges associated with this specific substrate.
Scientific Principles: Activating the Unreactive Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is primarily because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Several classes of coupling reagents have been developed for this purpose, each with its own mechanism of action. For an electron-deficient substrate like this compound, the choice of an appropriate activating agent is critical for achieving high yields and purity.
Carbodiimide-Mediated Coupling: The Role of EDC and Additives
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents that facilitate amide bond formation.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide, releasing a soluble urea byproduct.[1]
However, for electron-deficient carboxylic acids, the O-acylisourea intermediate can be prone to rearrangement into a stable N-acylurea, which terminates the reaction. To mitigate this and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[2][3] For challenging couplings involving electron-deficient substrates, the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[4]
Uronium/Aminium and Phosphonium Reagents: High-Efficiency Alternatives
For particularly challenging amide couplings, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer higher reactivity.[3][5] These reagents react with the carboxylic acid to form activated esters that are highly reactive towards amines, often leading to faster reaction times and higher yields, especially with sterically hindered or electron-deficient substrates.[6]
HATU, in particular, is known for its high coupling efficiency, which is attributed to the neighboring group participation of the pyridine nitrogen in its structure, stabilizing the transition state.[7] These reagents are typically used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction and facilitate the coupling process.
Experimental Protocols
General Considerations:
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid side reactions, such as the hydrolysis of activated intermediates.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and improve reproducibility.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and ensure complete conversion.
Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling
This protocol is a robust and cost-effective method for the amide coupling of this compound, particularly suitable for less sterically demanding amines. The inclusion of DMAP is crucial for activating the electron-deficient carboxylic acid.[4]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DMAP (0.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and DMAP (0.1 equivalents).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the amine (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
If using DCM, dilute the mixture with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. If using DMF, perform an aqueous workup with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or when higher yields and faster reaction times are desired. HATU is a highly efficient coupling reagent, but it is also more expensive than EDC.[6]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF
-
5% Lithium chloride (LiCl) solution (for workup)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove residual DMF) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary and Comparison of Protocols
| Parameter | Protocol 1: EDC/HOBt/DMAP | Protocol 2: HATU |
| Coupling Reagent | EDC | HATU |
| Additives | HOBt, DMAP (catalytic) | None required |
| Base | DIPEA | DIPEA |
| Relative Cost | Lower | Higher |
| Reactivity | Good | Excellent |
| Typical Reaction Time | 12-24 hours | 2-6 hours |
| Workup | Standard aqueous workup | May require LiCl wash to remove DMF |
| Best Suited For | General purpose, less hindered amines | Sterically hindered or electron-deficient substrates, rapid synthesis |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid- Hydrolysis of activated intermediate due to wet reagents/solvents- Low nucleophilicity of the amine | - Switch to a more powerful coupling reagent like HATU.- Ensure all reagents and solvents are anhydrous.- Increase the reaction temperature or prolong the reaction time. |
| Formation of Side Products | - N-acylurea formation (with EDC)- Racemization (if chiral centers are present) | - Ensure HOBt is used with EDC.- Run the reaction at a lower temperature (0 °C to RT). |
| Difficulty in Product Purification | - Contamination with urea byproduct (from EDC)- Residual DMF from the reaction | - For EDC reactions, ensure thorough aqueous washes.- For DMF reactions, wash the organic layer with 5% LiCl solution or brine. |
Conclusion
The successful formation of amide bonds with this compound hinges on the effective activation of its electron-deficient carboxylic acid group. By selecting the appropriate coupling reagents and conditions, researchers can reliably synthesize a wide array of amide derivatives. The EDC/HOBt/DMAP protocol offers a cost-effective and robust method for many applications, while the HATU-mediated protocol provides a more potent option for challenging substrates. Careful attention to experimental parameters, including the use of anhydrous conditions and appropriate reaction monitoring, will ensure high yields and purity of the desired products, paving the way for their use in further synthetic transformations and biological evaluation.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dibromonicotinic Acid
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This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4,6-dibromonicotinic acid. As a crucial intermediate in the synthesis of various pharmaceuticals, optimizing its yield and purity is of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, side product formation, or loss of product during workup and purification.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to unreacted starting material. The bromination of the nicotinic acid scaffold is an electrophilic aromatic substitution reaction, which requires adequate activation and reaction conditions to proceed to completion.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
-
Optimize reaction time and temperature: Gradually increase the reaction time and/or temperature. A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions without promoting side reactions.
-
-
-
Side Product Formation:
-
Cause: Over-bromination or bromination at undesired positions can occur, especially with highly reactive brominating agents or harsh reaction conditions. The pyridine ring's electronics dictate the regioselectivity of the bromination, but forcing conditions can override this selectivity.
-
Solution:
-
Choice of Brominating Agent: Consider using a milder brominating agent. While elemental bromine is common, N-bromosuccinimide (NBS) in the presence of an acid catalyst can offer better control and selectivity.
-
Control Stoichiometry: Ensure the precise stoichiometry of the brominating agent. An excess can lead to the formation of tri-brominated species.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Runaway temperatures can significantly increase the rate of side reactions.
-
-
-
Product Loss During Workup and Purification:
-
Cause: this compound has some solubility in acidic aqueous solutions and certain organic solvents. Significant product loss can occur during extraction and washing steps.
-
Solution:
-
pH Adjustment: Carefully adjust the pH of the aqueous solution during workup. The product will precipitate out at its isoelectric point. Experiment with a range of pH values to maximize precipitation.
-
Solvent Selection: Use a solvent for extraction in which the product is highly soluble, while the impurities are not. Conversely, for recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Q2: I am observing significant amounts of mono-brominated and/or tri-brominated impurities. How can I minimize these?
The formation of these impurities is a classic challenge of controlling electrophilic aromatic substitution.
-
Minimizing Mono-brominated Impurities:
-
Cause: This is a direct result of an incomplete reaction.
-
Solution: As discussed in Q1, ensure sufficient reaction time, temperature, and stoichiometry of the brominating agent. Driving the reaction to completion is the most effective way to consume the mono-brominated intermediate.
-
-
Minimizing Tri-brominated Impurities:
-
Cause: This arises from over-bromination due to an excess of the brominating agent or overly harsh reaction conditions.
-
Solution:
-
Precise Stoichiometry: Accurately measure and dispense the brominating agent. A slight sub-stoichiometric amount might be preferable to a large excess, with the understanding that this may leave some unreacted starting material that can be removed during purification.
-
Controlled Addition: Add the brominating agent slowly and in portions to maintain better control over the reaction exotherm and local concentrations.
-
-
Q3: My final product is difficult to purify. What are some effective purification strategies?
Purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Recrystallization:
-
Solvent Screening: This is the most common and effective method. A systematic solvent screen is crucial. Common solvent systems include ethanol/water, acetic acid/water, and isopropanol. The goal is to find a system where the desired product has a steep solubility curve with respect to temperature, while the impurities remain soluble at lower temperatures.
-
Seeding: If crystallization is slow or yields an oil, adding a small seed crystal of pure product can induce proper crystal formation.
-
-
Acid-Base Extraction:
-
Principle: The carboxylic acid functionality allows for selective extraction. By dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate), the this compound will move to the aqueous phase as its carboxylate salt, leaving non-acidic impurities behind.
-
Procedure:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a saturated sodium bicarbonate solution.
-
Separate the aqueous layer.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product.
-
Filter, wash with cold water, and dry.
-
-
-
Column Chromatography:
-
When to Use: While less common for large-scale purification of this compound, it can be effective for removing stubborn impurities, especially on a smaller scale.
-
Stationary and Mobile Phase: A silica gel stationary phase is typically used. The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
Q4: What is a common starting material for this synthesis, and are there alternatives?
A common and commercially available starting material is 4-hydroxy-6-methyl-2-pyridone.[1][2] The synthesis typically involves the conversion of this pyridone to the corresponding pyridine, followed by bromination and oxidation of the methyl group.
Alternative routes might start from nicotinic acid itself or other substituted pyridines, but these can present challenges with regioselectivity during bromination. The choice of starting material often depends on a balance of cost, availability, and the number of synthetic steps.
Q5: What are the key reaction parameters I need to control for a successful synthesis?
Success in this synthesis hinges on the careful control of several parameters.
| Parameter | Importance | Recommended Control Measures |
| Temperature | High | Use a reliable heating mantle with a thermocouple and a temperature controller. For exothermic steps, use an ice bath for cooling. |
| Stoichiometry | High | Accurately weigh all reagents. For liquids, use calibrated pipettes or syringes. |
| Reaction Time | Medium | Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. |
| Agitation | Medium | Ensure efficient stirring to maintain a homogenous reaction mixture, especially in heterogeneous reactions. |
| Atmosphere | Low to Medium | While not always critical, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture or oxygen in some cases. |
Q6: What are the primary safety considerations for this synthesis?
The synthesis of this compound involves several hazardous materials and conditions.
-
Bromine and Brominating Agents: Bromine is highly corrosive, toxic, and volatile. N-bromosuccinimide is also a strong irritant. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong Acids and Bases: The reaction and workup often involve strong acids (e.g., sulfuric acid, hydrochloric acid) and bases. These are corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Reaction Exotherms: Bromination reactions can be exothermic. Be prepared to cool the reaction mixture if necessary to prevent a runaway reaction. Add reagents slowly and monitor the temperature closely.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
References
Technical Support Center: Suzuki Coupling with 4,6-Dibromonicotinic Acid
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4,6-dibromonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging substrate. Here, we will dissect common side reactions, troubleshoot frequent issues, and provide scientifically grounded solutions to optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format. The core of effective troubleshooting is understanding the underlying chemical principles that govern the reaction's success or failure.
Problem 1: Low or No Conversion of Starting Material
Q: I've set up my Suzuki coupling with this compound, but I'm recovering mostly unreacted starting material. What are the likely causes?
A: This is a common issue often rooted in catalyst deactivation or suboptimal reaction conditions. The electron-deficient nature of the pyridine ring and the presence of the carboxylic acid group make this substrate particularly sensitive.
| Probable Cause | Scientific Explanation & Solution |
| Catalyst Inhibition/Deactivation | The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[1] The carboxylate formed under basic conditions can also bind to palladium, hindering the catalytic cycle.[2] Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that sterically shield the palladium center from the pyridine nitrogen and promote the desired catalytic steps.[1] Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can sometimes be more effective than Pd(II) sources, which require an initial reduction step that can be inefficient.[3] |
| Inefficient Oxidative Addition | Oxidative addition is often the rate-limiting step.[1][4] The C-Br bonds on the electron-deficient nicotinic acid ring are generally reactive, but issues can still arise.[5][6] Solution: Increase the reaction temperature cautiously (e.g., 80-110 °C).[4] Switch to a more active catalyst system with highly electron-donating ligands to accelerate oxidative addition.[3][6][7] |
| Poor Solubility | The carboxylate salt of your starting material, formed under basic conditions, may have poor solubility in the organic solvent, preventing it from entering the catalytic cycle effectively.[8][9] Solution: Screen different solvent systems. A mixture like dioxane/water or DMF/water is common.[10] Using a phase-transfer catalyst (e.g., TBAB) can sometimes help shuttle the carboxylate into the organic phase. |
| Base Incompatibility | The choice of base is critical. A base that is too strong might promote side reactions, while one that is too weak will result in a slow or stalled reaction. Solution: K₃PO₄ and K₂CO₃ are often good starting points. For base-sensitive substrates, milder bases like CsF or KF can be effective, though they may slow the reaction rate. Ensure you use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid.[8] |
Problem 2: Protodebromination (Loss of Bromine)
Q: My analysis shows a significant amount of 4-bromo- or 6-bromonicotinic acid, or even fully debrominated nicotinic acid. Why is this happening?
A: You are observing protodebromination, a common side reaction where a C-Br bond is cleaved and replaced by a C-H bond.[11] This is particularly prevalent when the desired cross-coupling is slow.
| Probable Cause | Scientific Explanation & Solution |
| Slow Transmetalation | If the transmetalation step (transfer of the organic group from boron to palladium) is sluggish, the Ar-Pd(II)-Br intermediate has a longer lifetime. This intermediate can then react with trace amounts of water, base, or solvent to undergo protonolysis.[10] Solution: Ensure your boronic acid is of high quality. Consider using a more reactive boron species like a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which can be more stable and exhibit different reactivity profiles.[1][11] |
| Presence of Protic Sources | The reaction is sensitive to sources of protons, often from water in the solvent or reagents. Solution: Use anhydrous solvents and dry reagents thoroughly. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is crucial.[4] |
| Catalyst/Ligand Choice | Some catalyst systems are more prone to promoting protodebromination. Solution: Switching to a bulkier ligand can accelerate the reductive elimination step relative to competing side reactions.[3] |
Below is a workflow diagram illustrating the decision-making process for troubleshooting protodebromination.
Caption: Troubleshooting protodebromination side reactions.
Problem 3: Formation of Homocoupled Products
Q: I'm observing significant amounts of biaryl product from the self-coupling of my boronic acid. How can I suppress this?
A: Boronic acid homocoupling is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species.[5][12] It competes directly with the desired cross-coupling pathway.
| Probable Cause | Scientific Explanation & Solution |
| Presence of Oxygen | Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which is known to mediate the homocoupling of boronic acids.[5][12] Solution: Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[4][13] Maintain a positive pressure of an inert gas throughout the reaction. |
| Inefficient Pd(II) Pre-catalyst Reduction | If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) species can be incomplete or can be accompanied by homocoupling.[5] Solution: Adding a mild reducing agent like potassium formate can sometimes help suppress homocoupling by minimizing the concentration of free Pd(II).[13] Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ can circumvent this issue. |
| Slow Oxidative Addition | If the oxidative addition of this compound is slow, the boronic acid has more opportunity to undergo homocoupling. Solution: Employ catalyst systems with more electron-rich ligands to accelerate the oxidative addition step, making it more competitive with the homocoupling pathway.[3] |
The diagram below illustrates the competition between the desired Suzuki cycle and the homocoupling side reaction.
Caption: Competing Suzuki and Homocoupling pathways.
Problem 4: Lack of Selectivity (Mono- vs. Di-substitution)
Q: I am trying to perform a mono-substitution on this compound, but I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A: Achieving selective mono-arylation can be challenging due to the similar reactivity of the two C-Br bonds. However, subtle electronic differences can be exploited. The C4-Br bond is generally more reactive toward oxidative addition than the C6-Br bond in pyridine systems.
| Probable Cause | Scientific Explanation & Solution |
| Stoichiometry and Reaction Time | Using an excess of the boronic acid or allowing the reaction to run for too long will inevitably lead to the di-substituted product. Solution: Carefully control the stoichiometry. Use 0.95-1.05 equivalents of the boronic acid for mono-substitution. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the second coupling from occurring. |
| Reaction Temperature | Higher temperatures provide more energy to overcome the activation barrier for the second, less favorable oxidative addition, leading to di-substitution. Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at room temperature or 40-50 °C and increase only if necessary). |
| Ligand Choice | The ligand can influence selectivity. Electron-deficient ligands can sometimes enhance selectivity by making the catalyst more discerning of the electronic differences between the two C-Br positions.[14] Solution: Screen a set of ligands. While bulky, electron-rich ligands are a good starting point for overall reactivity, a less reactive, more selective system might be required. Consider ligands like JackiePhos for challenging selective couplings.[14] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Does the carboxylic acid group need to be protected? A1: Not necessarily, and in many cases, protection is not required.[8] However, you must add at least one extra equivalent of base to deprotonate the acid.[9] If solubility issues or catalyst deactivation by the carboxylate are persistent problems, protecting it as an ester (e.g., methyl or ethyl ester) is a viable strategy.[2][8] The ester can then be saponified post-coupling.
Q2: Which palladium source is best: Pd(0) or Pd(II)? A2: Both can be effective, but they have different activation requirements. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can enter the catalytic cycle directly. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) must first be reduced to Pd(0) in situ.[5] This reduction step can sometimes be inefficient and lead to side reactions like boronic acid homocoupling.[5] For challenging substrates, a well-defined Pd(0) pre-catalyst is often a more reliable choice.
Q3: How critical is it to degas the reaction mixture? A3: Extremely critical. As discussed in the troubleshooting section, dissolved oxygen can lead to boronic acid homocoupling and the formation of palladium black (inactive catalyst).[4][12] Proper degassing is one of the most important factors for achieving high yields and reproducibility in Suzuki couplings.
Q4: My reaction turns black. Is this always a bad sign? A4: Not always. The formation of finely divided palladium nanoparticles, often appearing as a black suspension, is common in many successful Suzuki reactions and can be part of the active catalytic system.[15] However, rapid precipitation of a large amount of granular black solid early in the reaction often indicates catalyst agglomeration and deactivation, which correlates with poor conversion.[9][15]
Q5: What is a general, reliable starting protocol for this reaction? A5: A robust starting point is crucial. The following protocol can be adapted as needed.
Experimental Protocol: General Procedure for Mono-Arylation
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.05 equiv), and a base such as finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %) and add this solid to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion (typically when starting material is consumed), cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Protodeboronation in Reactions with 4,6-Dibromonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of protodeboronation when working with 4,6-dibromonicotinic acid in cross-coupling reactions. Our focus is on providing scientifically grounded, actionable advice to enhance your reaction yields and minimize byproduct formation.
Introduction to the Challenge: Protodeboronation
Protodeboronation is a prevalent and often frustrating side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] It involves the cleavage of the carbon-boron (C-B) bond of a boronic acid and its replacement with a carbon-hydrogen (C-H) bond, consuming the starting material and generating a de-borylated byproduct.[1][2] This process is particularly problematic for heteroaromatic boronic acids, like derivatives of nicotinic acid, due to the electronic properties of the ring system.[1][3][4]
The presence of the nitrogen atom in the pyridine ring of this compound and its derivatives can influence the stability of the boronic acid, making it more susceptible to protodeboronation under certain conditions.[1][4] This guide will equip you with the knowledge to diagnose and effectively suppress this undesired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with this compound derivatives?
A1: Protodeboronation is the undesired cleavage of the C-B bond in a boronic acid, which is replaced by a C-H bond from a proton source like water.[1][2] With this compound, this means your valuable boronic acid coupling partner is consumed, leading to reduced yields of your target molecule and the formation of 4,6-dibromopyridine-3-carboxylic acid (the protodeboronated byproduct), which can complicate purification. The electron-deficient nature of the pyridine ring can make the C-B bond more susceptible to cleavage.
Q2: What are the primary factors that trigger protodeboronation?
A2: Several experimental parameters can significantly influence the rate of protodeboronation:
-
pH: The pH of the reaction is a critical factor.[1][5] Both acidic and basic conditions can catalyze protodeboronation, with the optimal pH for stability varying depending on the specific boronic acid.[1][5][6][7] For many heteroaromatic boronic acids, the basic conditions required for Suzuki-Miyaura coupling can accelerate decomposition.[4][8]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the undesired protodeboronation.[2][9]
-
Base: The choice and concentration of the base are crucial.[2][10] Strong bases can promote the formation of boronate species that are more prone to protodeboronation.[8][11]
-
Solvent: The presence of a proton source, such as water in the solvent system, can facilitate protodeboronation.[2]
-
Catalyst System: The palladium catalyst and associated ligands can also play a role. In some cases, the catalyst itself can promote protodeboronation.[2]
Q3: How can I tell if protodeboronation is the main reason for my low yield?
A3: A key indicator is the detection of the protodeboronated byproduct, 4,6-dibromopyridine-3-carboxylic acid, in your reaction mixture by techniques like LC-MS or NMR. To confirm, you can run a control experiment where you subject your boronic acid to the reaction conditions (base, solvent, temperature) without the palladium catalyst and aryl halide. If you observe significant degradation of the boronic acid, protodeboronation is a likely culprit.[4]
Troubleshooting Guide: Suppressing Protodeboronation
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to favor the desired cross-coupling over protodeboronation.
The Competing Pathways
To effectively troubleshoot, it's essential to visualize the competing chemical pathways. The desired Suzuki-Miyaura coupling reaction competes directly with the protodeboronation of the boronic acid.
Caption: Competing Suzuki coupling and protodeboronation pathways.
Troubleshooting Decision Tree
Use the following decision tree to guide your optimization strategy when you suspect protodeboronation is impacting your reaction.
Caption: Troubleshooting workflow for protodeboronation.
Parameter Optimization Table
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Base | Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.[8][10] | Switch to milder bases such as K₃PO₄, Cs₂CO₃, or KOAc.[12] In some cases, anhydrous bases like CsF can be effective. | Milder bases are less aggressive in forming the highly reactive boronate species that is susceptible to protonolysis.[8][11] |
| Temperature | Elevated temperatures increase the rate of protodeboronation.[2][9] | Conduct the reaction at the lowest possible temperature that still allows for efficient catalytic turnover. | Lowering the temperature will decrease the rate of both the desired and undesired reactions. The goal is to find a temperature where the coupling proceeds at a reasonable rate while minimizing protodeboronation. |
| Solvent | Protic solvents, especially water, can act as a proton source.[2] | Use anhydrous solvents and consider anhydrous reaction conditions. If water is necessary for solubility or reactivity, minimize its amount. | Reducing the concentration of the proton source will kinetically disfavor the protodeboronation pathway.[12] |
| Boronic Acid Form | Free boronic acids can be unstable under reaction conditions.[4] | Convert the boronic acid to a more stable derivative like a pinacol ester or use a "slow-release" strategy with an N-methyliminodiacetic acid (MIDA) boronate.[1][12][13] | Boronic esters can exhibit greater stability.[8] MIDA boronates slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thereby minimizing the rate of decomposition.[1][12] |
| Catalyst System | A slow catalytic cycle allows more time for protodeboronation to occur. | Employ a highly active palladium catalyst/ligand system (e.g., those developed by Buchwald or Fu) to accelerate the cross-coupling.[1][12] | The aim is to have the rate of the Suzuki-Miyaura coupling significantly outpace the rate of protodeboronation.[12] |
Experimental Protocols
Here are two detailed protocols designed to minimize protodeboronation.
Protocol 1: Standard Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a good starting point for the Suzuki-Miyaura coupling of a boronic acid with this compound, incorporating best practices to suppress protodeboronation.
Reagents & Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Potassium phosphate (K₃PO₄), finely ground and dried (3.0 eq.)
-
Pd(dppf)Cl₂ (3 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: "Slow-Release" Strategy Using a MIDA Boronate Ester
This approach is highly recommended for particularly challenging couplings where protodeboronation is severe.[12]
Reagents & Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid MIDA ester (1.1 eq.)
-
Potassium phosphate (K₃PO₄), finely ground and dried (3.0 eq.)
-
XPhos Pd G2 (2 mol%)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous, degassed water
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid MIDA ester, K₃PO₄, and XPhos Pd G2 in a reaction vial.
-
Add the degassed THF/water solvent mixture (e.g., 10:1 ratio).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Conclusion
Successfully preventing protodeboronation in reactions involving this compound requires a multi-faceted approach that carefully considers the interplay between the base, solvent, temperature, and the form of the boronic acid. By understanding the underlying mechanisms and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their cross-coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,6-Dibromonicotinic Acid
Welcome to the technical support center for the purification of 4,6-dibromonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound from reaction mixtures.
Question 1: My overall yield is significantly lower than expected after purification. What are the common causes of product loss?
Answer: Low recovery of this compound can stem from several stages of the synthesis and purification process. As a Senior Application Scientist, my first step is always to trace the process flow to identify the potential loss points.
-
Incomplete Reaction: The synthesis of this compound often starts from 4,6-diaminonicotinic acid via a Sandmeyer-type reaction.[1][2] These reactions can be sensitive to temperature and reagent stoichiometry. Incomplete diazotization or incomplete substitution will lead to a lower concentration of your desired product in the crude mixture from the outset.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding to work-up.[3]
-
-
Loss During Aqueous Work-up: this compound has a carboxylic acid group, making its solubility highly pH-dependent. During extraction, if the pH of the aqueous layer is not sufficiently acidic (pH < 2), the compound will exist partially as its carboxylate salt, which is highly water-soluble, leading to significant loss from the organic layer.
-
Recommendation: When performing a liquid-liquid extraction, ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid like HCl before extracting with a solvent like ethyl acetate.
-
-
Improper Recrystallization Technique: Recrystallization is a powerful tool but can lead to substantial product loss if not optimized.
-
Using too much solvent: The goal is to dissolve the crude product in the minimum amount of hot solvent to create a saturated solution.[4] Using an excessive volume of solvent will prevent the product from crystallizing effectively upon cooling, as the solution will remain unsaturated.
-
Cooling too quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities. Slow cooling allows for the growth of larger, more perfect crystals, excluding impurities from the crystal lattice.[4]
-
Choosing the wrong solvent: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[4]
-
-
Product Adhesion during Column Chromatography: While silica gel is the standard stationary phase, the acidic nature of this compound can cause it to streak or bind irreversibly to the column, especially if highly polar solvents like methanol are used in high concentrations.
-
Recommendation: To mitigate this, consider adding a small amount (0.5-1%) of acetic acid or formic acid to your eluent system. This keeps the carboxylic acid protonated and reduces its interaction with the silica surface, improving recovery.
-
Question 2: My NMR spectrum shows multiple unexpected peaks after purification. What are the likely impurities and how can I remove them?
Answer: Identifying impurities is key to selecting the correct purification strategy. The impurities present will depend heavily on the synthetic route used. Assuming a common route from an amino-pyridine precursor, here are the likely culprits:
-
Starting Material: Incomplete conversion is a frequent issue. Unreacted 4-amino-6-bromonicotinic acid or 4,6-diaminonicotinic acid may carry through the work-up.
-
Identification: These are typically more polar than the dibromo-product. On a TLC plate, they will have a lower Rf value.
-
Removal: A carefully executed column chromatography with a gradient elution should separate the more polar starting materials from the desired product.
-
-
Monobrominated Species: Incomplete bromination can lead to the presence of 4-bromo- or 6-bromonicotinic acid.
-
Identification: These impurities will have very similar polarities to the desired product, making them difficult to separate. Mass spectrometry is an excellent tool to identify these species by their distinct isotopic patterns for one bromine atom versus two.
-
Removal: Recrystallization is often ineffective for separating closely related analogs. High-performance flash chromatography with a shallow solvent gradient is the most effective method.
-
-
Hydroxy-debromination Byproducts: During the Sandmeyer reaction or subsequent work-up in aqueous conditions, one of the bromine atoms can be displaced by a hydroxyl group, leading to 4-bromo-6-hydroxynicotinic acid or 6-bromo-4-hydroxynicotinic acid.[5][6]
-
Identification: These phenolic byproducts are significantly more acidic and polar than the target compound.
-
Removal: These can often be removed by recrystallization. Alternatively, during an aqueous work-up, a careful extraction with a mildly basic solution (e.g., saturated sodium bicarbonate) can sometimes selectively remove the more acidic phenolic impurities, though this risks deprotonating and losing your desired product as well. Column chromatography is a more reliable method.[3]
-
Table 1: Common Impurities and Removal Strategies
| Impurity | Likely Origin | Identification | Recommended Purification Method |
| Unreacted Amino-Precursor | Incomplete reaction | Lower Rf on TLC, distinct NMR signals | Column Chromatography (Gradient Elution) |
| Monobrominated Nicotinic Acid | Incomplete bromination | Similar Rf on TLC, confirm with Mass Spec | Flash Column Chromatography (Shallow Gradient) |
| Hydroxylated Byproducts | Nucleophilic substitution by water | Higher polarity (lower Rf), acidic proton in NMR | Recrystallization or Column Chromatography |
| Copper Salts | Carryover from Sandmeyer catalyst | Green/blue color in crude product | Aqueous wash with dilute ammonia or EDTA solution |
Frequently Asked Questions (FAQs)
Question 3: What is the optimal method for purifying crude this compound?
Answer: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.
A general workflow is presented below:
Caption: Purification strategy decision workflow.
-
Recrystallization: This is the preferred method for large-scale purification if the impurities have significantly different solubilities than the product. It is faster, less solvent-intensive, and more economical than chromatography.
-
Column Chromatography: This method is necessary when dealing with impurities of similar polarity to the product (e.g., monobrominated species) or when very high purity (>99%) is required.[7][8]
Question 4: Can you provide a reliable starting protocol for the recrystallization of this compound?
Answer: Certainly. Given the polar carboxylic acid and the relatively nonpolar dibromopyridine core, a polar protic solvent or a mixed solvent system is a good starting point. Ethanol/water is a classic choice.
Protocol: Recrystallization from Ethanol/Water
-
Solvent Preparation: Prepare a beaker of ethanol and a separate beaker of deionized water. Heat both on a hot plate.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while stirring/swirling until the solid just dissolves. It is crucial to use the absolute minimum volume required.
-
Induce Saturation: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Re-dissolution: Add one or two drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: As the solution cools, pure crystals of this compound should form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[4]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent mixture) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Question 5: What is a recommended procedure for purification by column chromatography?
Answer: Column chromatography provides excellent separation for complex mixtures. A gradient elution is recommended to efficiently separate non-polar impurities from the more polar product and any highly polar baseline material.
Protocol: Gradient Column Chromatography on Silica Gel
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). This will wash out any non-polar impurities.
-
Gradually increase the polarity of the eluent. A typical gradient for this compound might be from 10% to 50% ethyl acetate in hexanes.
-
To elute the highly polar carboxylic acid, you may need to switch to a more polar system, such as 5% methanol in dichloromethane. Crucially, adding 0.5-1% acetic acid to the eluent throughout the gradient will improve the peak shape and recovery of your product.
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.[8]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.[8]
Question 6: How can I definitively confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential for confirming both the identity and purity of your final compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 4,6-Dibromonicotinic Acid
Welcome to the technical support center for the Sonogashira coupling of 4,6-dibromonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your catalyst loading and achieve successful, reproducible results.
Introduction: The Challenge of this compound
The Sonogashira coupling of this compound presents a unique set of challenges. As an electron-deficient heteroaromatic compound, the reactivity of the C-Br bonds is influenced by the pyridine nitrogen and the carboxylic acid group. These features can lead to catalyst inhibition, sluggish reactions, and undesired side products. This guide will walk you through a logical, evidence-based approach to overcoming these hurdles, with a special focus on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding at all. What are the most critical initial checks?
A1: When a Sonogashira reaction fails completely, a systematic check of the foundational elements is crucial. The primary suspects are often the integrity of your reagents and the reaction atmosphere.
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[1][2] Ensure your reaction vessel and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Quality:
-
Palladium Catalyst: Palladium(II) precatalysts must be reduced in situ to the active Pd(0) species.[3] If your catalyst is old or has been improperly stored, it may have degraded.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. A yellow or greenish tint indicates the presence of inactive copper(II) species. Use a fresh, white to off-white batch of CuI.
-
Solvents and Base: Anhydrous solvents and bases are critical. Water can interfere with the catalytic cycle. Use freshly distilled solvents and bases.
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?
A2: Glaser coupling is a common side reaction that consumes your alkyne and complicates purification.[1] Here's how to address it:
-
Strictly Anaerobic Conditions: As mentioned above, eliminate all traces of oxygen from your reaction.
-
Copper-Free Conditions: The copper co-catalyst is the primary culprit for Glaser coupling.[3] Consider a copper-free Sonogashira protocol. These reactions often require more specialized ligands and may need higher temperatures to proceed efficiently.
-
Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.
Q3: A black precipitate has formed in my reaction vessel. What is it, and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition. This occurs when the active Pd(0) catalyst aggregates and precipitates out of solution, rendering it inactive.
-
Ligand Choice: The ligand's role is to stabilize the palladium center and prevent aggregation. For an electron-deficient substrate like this compound, a bulky and electron-rich phosphine ligand can be beneficial.[4]
-
Solvent Effects: Certain solvents can promote the formation of palladium black. If you are using a solvent like THF, consider switching to a more coordinating solvent like DMF or dioxane.[5]
-
Temperature Control: Excessive heat can accelerate catalyst decomposition. If you are running the reaction at a high temperature, try reducing it.
Q4: I am seeing mono-alkynylation, but the second coupling is not occurring. How can I drive the reaction to completion?
A4: Achieving di-substitution on a di-halo pyridine can be challenging due to changes in the electronic properties of the substrate after the first coupling.
-
Increased Catalyst Loading: For the second coupling, a higher catalyst loading may be necessary to overcome the deactivation of the aromatic ring.
-
More Forcing Conditions: Increasing the reaction temperature or switching to a higher-boiling solvent can provide the necessary energy to drive the second coupling to completion.
-
Ligand and Base Optimization: The electronic and steric properties of the mono-alkynylated intermediate are different from the starting material. A different ligand or base might be required to facilitate the second oxidative addition.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered with the Sonogashira coupling of this compound.
Problem 1: Low or No Conversion to Product
This is the most frequent issue. A logical troubleshooting workflow is essential to pinpoint the root cause.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
1. Evaluate the Catalyst System
-
Palladium Source and Loading: For a challenging substrate like this compound, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. Consider more robust pre-catalysts. The initial palladium loading is a critical parameter to optimize. High loadings can be costly and lead to purification challenges, while low loadings may result in incomplete conversion.
| Catalyst Loading Parameter | Recommendation | Rationale |
| Initial Pd Loading | Start with 2-5 mol%. | Provides a good balance between reactivity and cost for initial screening. |
| High Pd Loading (5-10 mol%) | If the reaction is sluggish. | Can overcome high activation barriers, but increases cost and potential for side reactions. |
| Low Pd Loading (0.1-1 mol%) | For optimization after initial success. | Economical and environmentally friendly, but requires a highly active catalyst system.[6] |
-
Copper Co-catalyst Loading: The copper co-catalyst is crucial for activating the terminal alkyne.[3]
| Catalyst Loading Parameter | Recommendation | Rationale |
| CuI Loading | 1.5 - 2 times the Pd loading. | A common starting point to ensure efficient transmetalation. |
| Excessive CuI | Avoid. | Can lead to increased Glaser homocoupling. |
-
Ligand Selection: The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often preferred as they promote the rate-limiting oxidative addition step.[4][6]
2. Optimize Reaction Conditions
-
Base Selection: The base is required to deprotonate the terminal alkyne. The pKa of the base and its coordinating ability can significantly impact the reaction outcome. The carboxylic acid functionality of the substrate may require a stronger base or a different type of base to avoid acid-base side reactions.
| Base | Recommendation | Rationale |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Common starting points. | Effective for a wide range of Sonogashira couplings.[7] |
| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Consider for copper-free systems or if amine bases cause side reactions. | Can be effective and are often used in more modern protocols. |
| Bulky, non-coordinating bases (e.g., DIPEA) | If catalyst inhibition is suspected. | Less likely to coordinate to the palladium center. |
-
Solvent Choice: The solvent must be able to dissolve all reaction components and should be stable under the reaction conditions.
| Solvent | Recommendation | Rationale |
| Amine (e.g., TEA, DIPA) | Can act as both base and solvent. | Simplifies the reaction setup. |
| Aprotic Polar Solvents (e.g., DMF, Dioxane, Acetonitrile) | Good for dissolving polar substrates. | Often used in Sonogashira couplings of heteroaromatic compounds.[7][8] |
| Aprotic Non-polar Solvents (e.g., Toluene) | Can be effective, especially with less polar alkynes. | May require higher temperatures. |
-
Temperature: Aryl bromides are less reactive than aryl iodides and typically require heating.[3] Start with a moderate temperature (e.g., 60-80 °C) and increase if the reaction is slow. Be mindful that higher temperatures can lead to catalyst decomposition.
Problem 2: Side Reactions and Impurities
1. Hydrodehalogenation
The replacement of a bromine atom with a hydrogen atom can be a significant side reaction.
-
Minimize Hydrogen Sources: Ensure your solvents and reagents are anhydrous.
-
Optimize Base: Some amine bases can act as hydride donors. Consider switching to an inorganic base.
2. Protodealkynylation
Cleavage of the newly formed C-C triple bond can occur under harsh conditions.
-
Moderate Conditions: Avoid excessive temperatures and prolonged reaction times.
-
Protecting Groups: If the alkyne is sensitive, consider using a protecting group like trimethylsilyl (TMS), which can be removed after the coupling.[4]
Experimental Protocols
The following are starting point protocols that should be further optimized for your specific alkyne and experimental setup.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or a 3:1 mixture of toluene:triethylamine) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Degassing: Thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv. for mono-alkynylation, 2.2-3.0 equiv. for di-alkynylation) via syringe.
-
Reaction: Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove the copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like XPhos or SPhos, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., dioxane or acetonitrile) and an inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Degassing: Degas the mixture as described above.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv. for mono-alkynylation, 2.2-3.0 equiv. for di-alkynylation) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until completion.
-
Work-up and Purification: Follow the same procedure as for the copper-catalyzed reaction, omitting the ammonium chloride wash.
Concluding Remarks
Optimizing the Sonogashira coupling of this compound requires a methodical approach that considers the interplay between the catalyst system, reaction conditions, and the unique properties of the substrate. By understanding the underlying principles and systematically troubleshooting, you can overcome the challenges associated with this transformation and achieve your synthetic goals. This guide provides a foundation for your experimental design, but remember that careful observation and iterative optimization are the keys to success in the laboratory.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 4,6-Dibromonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the workup and purification of reactions involving 4,6-dibromonicotinic acid. Navigating the post-reaction environment of this versatile, yet sometimes challenging, building block is critical for synthetic success. This document consolidates field-proven protocols and troubleshooting advice to help you maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence workup procedures?
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The carboxylic acid (pKa ~2-3) is acidic, while the pyridine nitrogen (pKa of protonated form ~5) is basic. This dual nature dictates that its solubility is highly dependent on pH.
-
In acidic solutions (pH < 2): The carboxylic acid is protonated (-COOH) and the pyridine nitrogen is protonated (-N⁺H-). The molecule carries a net positive charge and is generally more soluble in aqueous media.
-
In neutral solutions (pH ~4-5): The molecule can exist as a zwitterion (-COO⁻ and -N⁺H-), which often results in minimum solubility in both aqueous and many organic solvents.
-
In basic solutions (pH > 7): The carboxylic acid is deprotonated to a carboxylate (-COO⁻) and the pyridine nitrogen is neutral. The resulting anionic salt is typically very soluble in water but insoluble in most non-polar organic solvents.
Understanding these properties is the cornerstone of designing effective extraction and precipitation/crystallization protocols.
Q2: My target molecule is an ester of this compound. How do I remove unreacted starting material during workup?
To remove unreacted this compound from a less polar ester product, an aqueous basic wash is highly effective.[1][2]
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous base, like 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.
-
The acidic starting material will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer and will be extracted from the organic phase.[1] Your neutral ester product will remain in the organic layer.
-
Perform the wash multiple times and combine the aqueous layers. You can confirm the removal of the acid by checking the pH of the final aqueous wash to ensure it is basic.[1]
-
Proceed with a water and/or brine wash to remove residual base before drying and concentrating the organic layer.
Caution: Using a strong base like sodium hydroxide (NaOH) is generally not recommended as it can potentially hydrolyze your desired ester product.[2][3]
Q3: I performed a Suzuki-Miyaura cross-coupling reaction. What is the best way to remove boron-containing impurities?
Boronic acids and their byproducts can be persistent impurities. Several methods are effective for their removal:
-
Aqueous Base Wash: Many boronic acids are weak acids and can be removed with an aqueous base wash (e.g., 1M NaOH or K₂CO₃), which converts them into water-soluble boronate salts.[4] This is often performed during the initial extractive workup.
-
Methanol Azeotrope: Boronic acids can form volatile methyl borate esters.[5] After the initial workup, concentrating the crude product from methanol (MeOH) several times on a rotary evaporator can effectively remove boron residues as volatile trimethyl borate.[5]
-
Potassium Fluoride (KF) Treatment: In some cases, washing the organic layer with an aqueous solution of KF can precipitate boron impurities as trifluoroborate salts (R-BF₃K), which can then be removed by filtration.[5]
Q4: Is column chromatography a good option for purifying this compound itself?
Direct chromatography of pyridinecarboxylic acids on silica gel can be challenging.[6][7] The polar, ionic nature of the molecule often leads to significant peak tailing and poor separation. If chromatography is necessary, consider these strategies:
-
Acidified Eluent: Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase (e.g., DCM/MeOH or EtOAc/Hexane) can suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Esterification: A common and highly effective strategy is to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[8] The resulting neutral, less polar compound will behave much more predictably on silica gel. The ester can be subsequently hydrolyzed to yield the pure acid.[9][10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product precipitates as an insoluble "goo" between layers during extraction. | The product may be partially soluble in both the organic and aqueous phases, or it might be a salt that is not fully dissolving. This is common when working with zwitterionic compounds.[5] | • Change Solvents: Try a more polar organic solvent like DCM or a 9:1 mixture of DCM:isopropanol. • Adjust pH: Carefully adjust the pH of the aqueous layer away from the isoelectric point to force the compound into either the organic or aqueous layer. • Filter: Filter the entire mixture through a pad of Celite® to capture the solid. Wash the Celite® pad with the organic solvent to recover the product.[5] |
| An emulsion forms during the aqueous wash and the layers will not separate. | High concentrations of salts, bases, or polar byproducts can stabilize emulsions. | • Add Brine: Add a saturated aqueous solution of NaCl (brine) and swirl gently. The increased ionic strength of the aqueous layer often helps break the emulsion.[5] • Wait: Allow the separatory funnel to stand undisturbed for 15-30 minutes. • Filter through Celite®: Pass the entire mixture through a pad of Celite®. • Dilute: Add more of the organic solvent to dilute the mixture.[5] |
| Low or no product recovery after acidifying the aqueous layer to precipitate the product. | • Incorrect pH: The pH may not be optimal for precipitation. The isoelectric point for nicotinic acid derivatives is typically in the pH 2.5-4 range.[11] • Product is more soluble than expected: The product may have some residual solubility in the aqueous medium, especially if organic co-solvents were used in the reaction. | • Check and Adjust pH: Use a pH meter or pH paper to carefully adjust the pH to the 2.5-3.5 range. Add acid dropwise with vigorous stirring. • Chill the Solution: Cool the solution in an ice bath for at least 30 minutes to decrease solubility. • Back-Extraction: If precipitation fails, extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., EtOAc, DCM) to recover the protonated product. |
| The final product is contaminated with palladium catalyst. | The palladium catalyst was not fully removed during the workup. | • Filtration: After quenching the reaction, dilute with a solvent and filter the mixture through a pad of Celite® to remove heterogeneous palladium. • Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and filter through Celite®. This can adsorb residual palladium. • Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can sometimes help remove residual palladium by forming water-soluble complexes. |
Experimental Protocols & Workflows
Protocol 1: General Extractive Workup for Esterification of this compound
-
Quench Reaction: Cool the reaction mixture to room temperature. If highly reactive reagents were used, pour the mixture slowly onto crushed ice with stirring.
-
Dilution: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Aqueous Wash:
-
Wash the organic layer 2x with water to remove water-soluble byproducts.
-
Wash 2-3x with saturated aqueous NaHCO₃ solution to remove unreacted this compound.[1] Vent the funnel frequently , as CO₂ gas will be evolved.
-
Wash 1x with water.
-
Wash 1x with saturated aqueous NaCl (brine) to aid in drying.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes.[1] Filter or decant the dried solution and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for nicotinic acid derivatives include water, ethanol, or ethanol/water mixtures.[11][12]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.
Visual Workflow: Purification Strategy Selection
The choice between direct precipitation/crystallization and a multi-step purification involving chromatography often depends on the nature of the product and its impurities.
Caption: Decision workflow for purification strategy.
Visual Workflow: Standard Extractive Workup
Caption: Flowchart for a typical extractive workup.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Low Solubility of 4,6-Dibromonicotinic Acid
Welcome to the technical support center for managing challenges associated with the low solubility of 4,6-Dibromonicotinic acid in various reaction media. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful use of this compound in your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a derivative of nicotinic acid, is a crystalline solid.[1][2] Its solubility is generally low in non-polar organic solvents and water. The presence of two bromine atoms on the pyridine ring increases the molecule's hydrophobicity and molecular weight (280.90 g/mol ), contributing to its poor solubility.[2] However, the carboxylic acid and pyridine nitrogen moieties provide sites for hydrogen bonding, allowing for some solubility in polar and protic solvents.
Q2: In which common organic solvents is this compound most likely to be soluble?
Q3: How does pH influence the solubility of this compound?
A3: The solubility of nicotinic acid and its derivatives is significantly affected by pH.[4][5] As a carboxylic acid, this compound will be more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt. Conversely, in acidic conditions, the pyridine nitrogen can be protonated, which may also increase aqueous solubility. The lowest solubility is expected around its isoelectric point.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most solid solutes, solubility in a liquid solvent increases with temperature. Applying heat to the reaction mixture can significantly improve the dissolution of this compound. However, it is crucial to consider the thermal stability of all reactants and the boiling point of the chosen solvent.
Q5: Are there any known safety hazards associated with this compound?
A5: According to available safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: this compound is not dissolving sufficiently in my chosen reaction solvent.
This is a common challenge due to the compound's inherent low solubility. Here is a systematic approach to address this issue:
Initial Assessment Workflow
Caption: Decision workflow for addressing low solubility.
Detailed Troubleshooting Steps:
1. Solvent Selection and Co-Solvency:
-
Rationale: The principle of "like dissolves like" is a good starting point. However, for complex molecules like this compound, a single solvent may not be optimal. Co-solvency, the use of a mixture of solvents, can significantly enhance solubility by reducing the interfacial tension between the solute and the primary solvent.[6][7]
-
Recommended Solvents:
-
High-Polarity Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving many poorly soluble carboxylic acids due to their high dielectric constants and ability to act as hydrogen bond acceptors.[8][9]
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can be effective, particularly when heated.
-
-
Experimental Protocol: Co-Solvent Titration
-
Suspend this compound in your primary reaction solvent at the desired concentration.
-
While stirring, slowly add a high-polarity co-solvent (e.g., DMSO or DMF) dropwise.
-
Observe for dissolution. Note the minimum amount of co-solvent required to achieve a clear solution.
-
Caution: Ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
-
2. Temperature Adjustment:
-
Rationale: Increasing the temperature of the solvent provides more kinetic energy to the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice.
-
Experimental Protocol: Gradual Heating
-
Suspend this compound in the chosen solvent in your reaction vessel.
-
Equip the vessel with a condenser and a magnetic stirrer.
-
Gradually heat the mixture in increments of 10°C, allowing time for equilibration at each step.
-
Monitor for dissolution. The lowest temperature at which the solid fully dissolves should be noted and used for the reaction, if compatible with the stability of other reagents.
-
3. pH Modification:
-
Rationale: For reactions in aqueous or protic media, adjusting the pH can dramatically increase the solubility of carboxylic acids.[4][5] By adding a base, the carboxylic acid is converted to its more soluble carboxylate salt.
-
Experimental Protocol: In-situ Salt Formation
-
Suspend this compound in the reaction solvent.
-
Add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) portion-wise.
-
Stir and observe for dissolution. The formation of the salt should lead to a clear solution.
-
Important Consideration: The choice of base is critical. It must not participate in unwanted side reactions. This method is particularly useful for reactions where the carboxylate is the desired reactive species, such as in many coupling reactions.
-
Issue 2: The product precipitates out of the reaction mixture prematurely.
Premature precipitation can occur if the product of the reaction is less soluble than the starting material in the chosen reaction medium.
Troubleshooting Flowchart
Caption: Troubleshooting premature product precipitation.
Detailed Solutions:
1. Maintain Elevated Temperature:
-
Rationale: If the reaction was initiated at a higher temperature to dissolve the starting material, a drop in temperature during the reaction could cause the less soluble product to precipitate.
-
Action: Ensure the reaction temperature is maintained consistently throughout the entire process until the reaction is complete.
2. Increase Solvent Volume or Add Co-Solvent:
-
Rationale: The concentration of the product may be exceeding its solubility limit in the current solvent volume. Increasing the solvent volume or adding a co-solvent in which the product is more soluble can keep it in solution.
-
Action:
-
If possible, run the reaction at a higher dilution by increasing the initial volume of the solvent.
-
Alternatively, add a co-solvent that is known to be a good solvent for the expected product class.
-
Issue 3: Difficulty in achieving a homogeneous solution for reactions involving boronic acids.
This compound may be used in reactions with boronic acids, for example, in Suzuki-type couplings. The solubility of both coupling partners is crucial.
Strategies for Homogeneous Boronic Acid Reactions:
1. Solvent Systems for Coupling Reactions:
-
Common Solvents: Mixtures of toluene, ethanol, and water, or dioxane and water are frequently used for Suzuki couplings. The aqueous phase, often containing a base like sodium or potassium carbonate, helps to solubilize the boronic acid and the nicotinic acid derivative (as its salt).
-
Phase Transfer Catalysts: In biphasic systems, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the transport of the reactants between the aqueous and organic phases.
2. Boronic Acid Esters:
-
Rationale: Boronic acids can be converted to their corresponding boronate esters (e.g., pinacol esters). These esters are generally more soluble in organic solvents and can be easier to handle and purify.[10]
-
Workflow:
-
Synthesize the boronate ester of your coupling partner separately.
-
Use the more soluble boronate ester in the reaction with this compound in an appropriate organic solvent system.
-
III. Data and Reference Tables
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | H₂O | 100 | 80.1 | High polarity, good for salts.[9] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | High polarity, aprotic, excellent solvent for many organic compounds.[8][9] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.25 | High polarity, aprotic, good alternative to DMSO.[8][9] |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Polar protic, good for moderate polarity compounds.[8][9] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Moderately polar, aprotic, common for organometallic reactions.[11] |
| Acetonitrile | C₂H₃N | 81.6 | 36.64 | Polar aprotic, often used in chromatography and as a reaction solvent.[8][9] |
| Toluene | C₇H₈ | 111 | 2.38 | Non-polar, often used in coupling reactions with a co-solvent. |
IV. Concluding Remarks
Managing the low solubility of this compound is a critical step for its successful application in synthesis and drug development. A systematic approach involving careful solvent selection, the use of co-solvents, temperature control, and pH adjustment will overcome most of the challenges associated with its handling. This guide provides a foundational framework for troubleshooting; however, the optimal conditions will always be specific to the reaction being performed.
References
- 1. 73027-77-7 | this compound - AiFChem [aifchem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Palladium Catalyst Removal from 4,6-Dibromonicotinic Acid Reactions
Welcome to the technical support guide for the effective removal of palladium catalysts from reactions involving 4,6-dibromonicotinic acid. This document is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki, Heck, and Buchwald-Hartwig—and face the critical challenge of reducing residual palladium to acceptable levels in their active pharmaceutical ingredients (APIs) and intermediates.
The presence of the nicotinic acid moiety introduces specific challenges, as the Lewis basic nitrogen atom can coordinate with palladium species, making removal by standard methods difficult.[1] This guide provides a structured approach to troubleshooting, offering detailed protocols and explaining the chemical principles behind each technique to ensure you can confidently select and execute the most effective purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid guidance.
Q1: Why is my crude product deeply colored (black or dark brown) even after filtering off the heterogeneous catalyst (e.g., Pd/C)?
A1: This is often due to the presence of colloidal or soluble palladium species. While heterogeneous catalysts are removed by simple filtration, homogeneous catalysts or species that have leached from a solid support remain in the solution.[2] The nitrogen on the pyridine ring of your this compound can stabilize these soluble palladium complexes, contributing to the persistent color and contamination.
Q2: I performed a filtration through Celite®, but my ICP-MS results still show palladium levels >100 ppm. What is the next step?
A2: Filtration through Celite® is primarily effective for removing insoluble palladium species.[2][3] High remaining palladium levels indicate the presence of soluble palladium. The next logical step is to employ a method that targets these dissolved species, such as treatment with activated carbon or, more selectively, a metal scavenger.[4]
Q3: What is the difference between an adsorbent like activated carbon and a scavenger?
A3: Adsorbents like activated carbon work via physisorption, where palladium species are weakly held on a large surface area.[5][6] This process can be non-selective and may lead to loss of your desired product.[4] Scavengers, on the other hand, operate by chemisorption.[5] They are typically silica or polymer beads functionalized with ligands (e.g., thiols, amines, triazines) that form strong covalent bonds with palladium, offering higher selectivity and efficiency.[7][8]
Q4: Are there specific scavengers that are better suited for nitrogen-containing compounds like this compound?
A4: Yes, the choice of scavenger is system-dependent.[5] For palladium complexes potentially stabilized by the nicotinic acid nitrogen, scavengers with strong, soft ligands that can displace the product are ideal. Thiol-based (e.g., -SH) and trimercaptotriazine (TMT)-based scavengers are often highly effective for a broad range of palladium species and are excellent starting points for optimization.[9][10]
Q5: How can I minimize palladium contamination from the outset of my reaction?
A5: Process optimization is key. Use the lowest possible catalyst loading that still provides an efficient reaction. Modern catalysts and ligand systems often allow for catalyst loadings in the low ppm range. Additionally, ensuring the reaction goes to full conversion can simplify purification, as unreacted starting materials can sometimes complicate palladium removal.
Part 2: Troubleshooting Workflow for Palladium Removal
When initial purification attempts fail, a systematic approach is necessary. This workflow helps diagnose the problem and select the appropriate advanced technique.
DOT Script for Troubleshooting Workflow
Caption: Decision tree for selecting a palladium removal method.
Issue 1: High Palladium Content After Initial Filtration
-
Diagnosis: The residual palladium is likely in a soluble or colloidal form, stabilized by ligands or the product itself.
-
Action: Proceed to treatment with an adsorbent or a high-affinity scavenger.
Issue 2: Significant Product Loss During Activated Carbon Treatment
-
Diagnosis: Your product, this compound, is likely adsorbing to the carbon surface along with the palladium.[4]
-
Action:
-
Reduce Carbon Loading: Use a smaller amount of activated carbon (e.g., 0.1-0.2 wt equivalents relative to the product) and increase the treatment time.
-
Switch to a Scavenger: Move to a more selective solid-supported scavenger (See Table 1) which is less likely to bind with your product.
-
Issue 3: Scavenger is Ineffective
-
Diagnosis: The chosen scavenger may not have a strong enough affinity for the specific palladium species in your mixture, or the scavenging conditions may be suboptimal.
-
Action:
-
Optimize Conditions: Increase the temperature (e.g., to 40-60 °C), extend the stirring time (e.g., 4-24 hours), or increase the amount of scavenger used.
-
Change Scavenger Type: If a thiol-based scavenger fails, try a dimercaptotriazine (DMT) or polymer-bound scavenger, which may have different binding kinetics or affinities.[9]
-
Combination Approach: Studies have shown that a binary system, such as using an agent like trimercaptotriazine (TMT) in conjunction with activated charcoal, can have a synergistic effect and lead to superior metal removal.[5]
-
Part 3: Comparative Data & Protocols
Table 1: Comparison of Common Palladium Scavenging Agents
| Scavenger Type | Functional Group | Typical Support | Pros | Cons |
| Thiol-Based | -SH | Silica | High efficiency for Pd(0) and Pd(II); widely applicable.[9] | Can sometimes cause formation of new impurities with sensitive substrates.[5] |
| Thiourea-Based | -NH(C=S)NH₂ | Silica | Versatile for various palladium forms; good general-purpose scavenger.[9] | May have lower capacity than other types. |
| DMT-Based | Dimercaptotriazine | Silica | Very high affinity for palladium; effective for hindered complexes.[9] | Can be more expensive than simpler scavengers. |
| Activated Carbon | N/A (Graphitic) | Carbon | Low cost; effective for decolorizing.[6][11] | Non-selective, often leading to product loss; lower efficiency.[4] |
| Polymer-Bound | e.g., TMT | Polystyrene | High capacity; robust in various solvents. | Swelling of the polymer can affect kinetics. |
Standard Operating Procedures (SOPs)
SOP 1: Palladium Removal with Activated Carbon
-
Preparation: Dissolve the crude this compound product in a suitable solvent (e.g., THF, EtOAc, MeOH) to a concentration of approximately 10-20 mL per gram of product.
-
Treatment: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.2-0.5 wt equivalents relative to the product. For an initial palladium concentration of 300 ppm, a 0.2 wt loading is a good starting point.[5]
-
Incubation: Stir the slurry at a controlled temperature. A common starting point is 45 °C for 12-18 hours.[5] The optimal time and temperature should be determined experimentally.
-
Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a pad of Celite® (approx. 1-2 cm thick) in a sintered glass funnel to remove the activated carbon.
-
Rinsing: Wash the Celite® pad thoroughly with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the palladium content via ICP-MS.
SOP 2: Palladium Removal with a Silica-Based Thiol Scavenger
-
Preparation: Dissolve the crude product in an appropriate solvent as described in SOP 1.
-
Treatment: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 3-5 equivalents relative to the initial palladium concentration (ppm).
-
Incubation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-12 hours. Monitor the reaction by taking small aliquots for ICP-MS analysis.
-
Filtration: Filter the mixture to remove the solid-supported scavenger. Since scavenger particles are typically well-defined, a standard filter paper is often sufficient.
-
Rinsing: Wash the scavenger on the filter with fresh solvent.
-
Analysis: Combine the filtrates, concentrate, and determine the final palladium concentration.
DOT Script for Scavenging Workflow
Caption: General workflow for scavenger-based purification.
Part 4: Final Verification
Regardless of the method chosen, the final step must always be a quantitative analysis to confirm that palladium levels meet the stringent requirements set by regulatory bodies like the ICH Q3D guideline.[5][12] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard technique for this analysis, capable of detecting palladium at parts-per-billion (ppb) levels.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. biotage.com [biotage.com]
- 8. arborassays.com [arborassays.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Identifying byproducts in the synthesis of 4,6-Dibromonicotinic acid derivatives
Welcome to the technical support guide for the synthesis and purification of 4,6-dibromonicotinic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with halogenated pyridine scaffolds. Here, we address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind the formation of frequent byproducts. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and ensure the integrity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the primary byproducts I should anticipate?
The most prevalent and direct synthesis involves the electrophilic bromination of 6-hydroxynicotinic acid. This reaction leverages the activating effect of the C6-hydroxyl group to direct bromination to the ortho (C5) and para (C4) positions. However, due to the complex electronics of the pyridine ring, the reaction is not always perfectly selective.
Common Byproducts Include:
-
Monobrominated Intermediates: Incomplete reaction can leave behind 5-bromo-6-hydroxynicotinic acid. A synthetic procedure for this specific compound exists, highlighting its stability as a potential impurity[1].
-
Isomeric Byproducts: While the C4 and C6 positions are electronically favored for substitution on the nicotinic acid core under certain conditions, bromination can sometimes occur at other positions, leading to isomeric impurities that are difficult to separate.
-
Decarboxylated Species: Pyridine carboxylic acids can undergo decarboxylation, especially when subjected to heat[2][3]. This results in the formation of 2,4-dibromo-6-hydroxypyridine, a neutral byproduct.
-
Over-bromination Products: Under harsh conditions or with excess brominating agent, polybromination beyond the desired two bromine atoms can occur.
-
Unreacted Starting Material: Residual 6-hydroxynicotinic acid is common if the reaction does not go to completion.
Q2: My preliminary ¹H NMR spectrum of crude this compound looks complex. Which signals should I focus on to identify the main byproducts?
When analyzing the crude ¹H NMR, it is crucial to compare it against the expected spectrum of your target molecule and look for characteristic signals of probable impurities.
-
Expected Product (this compound): You should see two singlets in the aromatic region. One corresponds to the proton at the C2 position and the other to the proton at the C5 position.
-
Monobrominated Species (e.g., 5-bromo-6-hydroxynicotinic acid): Look for an AB quartet or two doublets in the aromatic region instead of two singlets, indicating two adjacent protons on the ring[1].
-
Decarboxylated Byproduct: The most telling sign is the complete absence of the broad carboxylic acid proton signal (typically >12 ppm). Furthermore, the aromatic signals will shift, and their integration will correspond to one additional proton compared to the starting material's aromatic region.
-
Unreacted 6-Hydroxynicotinic Acid: This will show a more complex pattern with three aromatic protons, often as a set of doublets and a doublet of doublets.
The following table summarizes the expected spectroscopic data for the target compound and key potential byproducts.
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Key Mass Spec Peak (m/z) [M-H]⁻ |
| This compound (Product) | Two singlets | 295.8 / 297.8 / 299.8 (Isotopic pattern for Br₂) |
| 6-Hydroxynicotinic Acid (Starting Material) | Three coupled protons (e.g., dd, d, d) | 138.0 |
| 5-Bromo-6-hydroxynicotinic acid | Two coupled protons (doublets) | 215.9 / 217.9 (Isotopic pattern for Br₁) |
| 2,4-Dibromo-6-hydroxypyridine (Decarboxylated) | Two coupled protons (doublets) | 251.8 / 253.8 / 255.8 (Isotopic pattern for Br₂) |
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific issues encountered during the synthesis and purification of this compound derivatives.
Guide 1: Unexpected Mass Spectrometry Results
Issue: Your mass spectrum shows a prominent peak that does not correspond to the desired product mass.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected mass spectrometry results.
Protocol 1: Separation of Decarboxylated Byproduct
The primary chemical difference between your desired product (4,6-dibromonicotinic acid ) and the decarboxylated byproduct (2,4-dibromo-6-hydroxypyridine) is acidity. This can be exploited for efficient separation.
Methodology: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The acidic desired product will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral decarboxylated byproduct will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer contains the neutral byproduct and can be set aside.
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with 1 M hydrochloric acid (HCl) until the pH is ~2-3. Your desired product, this compound, will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the purified product.
Guide 2: Product Fails to Crystallize or Yields an Oil
Issue: After workup and solvent removal, the product is a persistent oil or refuses to crystallize, suggesting the presence of significant impurities.
Causality: The presence of multiple closely related compounds (e.g., starting material, monobrominated species, product) can inhibit the formation of a stable crystal lattice, a phenomenon known as eutectic mixture formation. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity and complexity of such mixtures[4][5].
Workflow for Analysis and Purification:
Caption: Decision workflow for handling non-crystalline products.
Protocol 2: General HPLC Method for Impurity Profiling
This protocol provides a starting point for analyzing the purity of your this compound. Method optimization may be required.
Methodology: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve crude material in 50:50 Acetonitrile/Water at ~1 mg/mL.
Expected Elution Order: The highly polar 6-hydroxynicotinic acid will elute first, followed by the monobrominated species, the desired dibrominated product, and finally the most non-polar, neutral decarboxylated byproduct.
References
- 1. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Chromatographic method for pyridostigmine bromide impurity analysis. [wisdomlib.org]
Stability and storage conditions for 4,6-Dibromonicotinic acid
Technical Support Center: 4,6-Dibromonicotinic Acid
Welcome to the dedicated support center for this compound (CAS: 73027-77-7). This guide is designed for our valued partners in research, discovery, and development. We understand that the integrity of your starting materials is paramount to the success of your experiments. This document provides in-depth guidance on the stability and optimal storage of this compound, moving beyond simple data sheets to offer practical, field-tested advice. Our goal is to empower you to maintain the purity and reactivity of this key building block, ensuring reproducibility and confidence in your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The key is to mitigate exposure to three primary environmental factors: moisture, light, and air (oxygen). While the product is chemically stable under standard ambient conditions, optimal preservation is achieved by adhering to the conditions summarized in the table below.[2]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Expert Insights |
| Temperature | Cool (Room Temperature or Refrigerated) | While stable at room temperature, storing in a cool environment (e.g., 2-8°C) slows down potential degradation pathways over extended periods. Avoid freezing, as this can introduce moisture through condensation upon removal. |
| Atmosphere | Dry; Inert Gas (Argon/Nitrogen) Recommended | The compound is sensitive to moisture.[2] Storing under an inert atmosphere is best practice to prevent slow oxidation, especially for high-purity applications or long-term archival. A desiccator is a viable alternative for routine use. |
| Light | Protect from Light | Exposure to light, particularly UV, can provide the energy to initiate degradation of halogenated aromatic compounds.[1] Always use amber glass vials or store opaque containers in a dark cabinet. |
| Container | Tightly Sealed, Original Container | Use the original supplier container whenever possible. If aliquoting, use clean, dry amber glass vials with PTFE-lined caps to ensure an airtight and non-reactive seal. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Keep the compound segregated from strong oxidizing agents, acids, and bases to prevent vigorous and potentially hazardous reactions.[1] |
Q2: Is an inert atmosphere absolutely necessary for storage?
A2: It depends on the intended duration and application. For routine use within a few months, storing the compound in its original tightly sealed container inside a desiccator is generally sufficient. However, for long-term storage (over a year) or for highly sensitive applications where even trace impurities are a concern, backfilling the container with an inert gas like argon or nitrogen is strongly recommended to prevent potential oxidative degradation.
Q3: How can I visually identify potential degradation of my this compound sample?
A3: A high-purity sample of this compound should be a white to off-white solid. Any significant deviation from this appearance warrants investigation. Key visual indicators of degradation include:
-
Color Change: Development of a distinct yellow or brown hue can suggest oxidation or the formation of impurities.
-
Change in Texture: Clumping or the appearance of a sticky, wet solid indicates moisture absorption.
-
Incomplete Solubility: If the compound is less soluble in a solvent in which it was previously fully soluble, it may indicate the formation of polymeric impurities or hydrates.
Q4: What is the typical shelf life of this compound?
A4: When stored under the recommended conditions (cool, dry, dark, tightly sealed), this compound is a stable compound.[1][2] Manufacturers typically provide a re-test date rather than a strict expiration date. As a best practice, we recommend re-qualifying the material's purity if it has been stored for more than two years, or sooner if storage conditions have been compromised.
Troubleshooting Guide
This guide provides a logical framework for addressing common issues encountered during experimentation that may be linked to the stability of this compound.
Issue 1: My reaction is yielding unexpected byproducts, and I suspect the starting material.
Causality: The primary cause is often the use of degraded this compound. Degradation products, such as mono-brominated or hydroxylated nicotinic acids, can compete in the reaction, leading to a complex and impure product mixture.
Troubleshooting Protocol:
-
Visual Inspection: First, inspect the starting material for the signs of degradation mentioned in FAQ #3.
-
Purity Check: If visual signs are present or degradation is suspected, perform a quick purity assessment. A simple Thin-Layer Chromatography (TLC) analysis can be highly informative (see Experimental Protocols section). Compare the aged sample to a fresh standard if available. The presence of multiple spots where there should be one is a clear indicator of impurity.
-
Control Reaction: If possible, run a small-scale control reaction using a new, unopened bottle of this compound. If this control reaction proceeds cleanly, it strongly validates that the original batch of starting material has degraded.
-
Action: Discard the degraded material in accordance with local safety regulations and use a fresh batch for your experiments.[1]
Issue 2: The compound has changed color to a pale yellow. Is it still usable?
Causality: A pale yellow discoloration is typically the first sign of minor oxidative degradation or exposure to light. While the bulk of the material may still be viable, the presence of impurities is confirmed.
Recommended Action:
-
For Non-Critical Applications: If the subsequent reaction is robust and the purification process is straightforward, the material may still be usable. However, expect a lower yield and the need for more rigorous purification.
-
For Sensitive or GMP Applications: Do not use the material. The presence of unknown impurities can have significant downstream consequences. The risk of reaction failure or generating difficult-to-remove byproducts outweighs the cost of replacing the reagent.
Issue 3: My this compound won't dissolve completely in a solvent it was previously soluble in.
Causality: This is most commonly due to moisture absorption, leading to the formation of hydrates which can have different solubility profiles. It could also indicate the formation of insoluble polymeric byproducts from degradation.
Troubleshooting Steps:
-
Drying: Before weighing, dry a small amount of the material under high vacuum for several hours to remove absorbed water. Attempt the dissolution again.
-
Gentle Heating/Sonication: Gently warm the solvent or place the mixture in an ultrasonic bath. This can help dissolve stubborn solids. Avoid excessive heat, which could accelerate degradation.
-
Purity Check: If the material still does not dissolve, it likely contains significant insoluble impurities. At this point, the material should be considered compromised and discarded.
Visual Workflow: Handling & Storage Decision Tree
The following diagram outlines the decision-making process from receiving a new shipment of this compound to its use in an experiment, ensuring material integrity at every step.
Caption: Decision workflow for handling this compound.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a fast and effective method to re-qualify an aged sample of this compound before use.
Materials:
-
TLC plate (Silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: 70:30:1 mixture of Ethyl Acetate : Hexanes : Acetic Acid (This is a starting point and may require optimization).
-
Sample Vials
-
Solvent for dissolution (e.g., Ethyl Acetate or a small amount of Methanol)
-
Capillary spotters
-
UV lamp (254 nm)
Methodology:
-
Sample Preparation: Prepare a dilute solution of your this compound sample (~1 mg/mL) in a suitable solvent like ethyl acetate. If you have a fresh, trusted sample, prepare a standard solution in the same manner.
-
Spotting: Using a capillary spotter, carefully apply a small spot of your sample solution onto the baseline of the TLC plate. If using a standard, spot it alongside the sample, leaving adequate space between them.
-
Development: Place a small amount of the prepared mobile phase into the TLC chamber, cover it, and let the atmosphere saturate for 5-10 minutes. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation:
-
Pure Sample: A pure sample should show a single, well-defined spot.
-
Degraded Sample: A degraded sample will show a primary spot (for the main compound) along with one or more secondary spots, often at different Rf values, indicating the presence of impurities. The intensity of these impurity spots can give a qualitative sense of the degree of degradation.
-
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4,6-Dibromonicotinic Acid: An In-Depth NMR Examination and Methodological Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4,6-Dibromonicotinic acid, a key substituted pyridine derivative, serves as a versatile building block in the synthesis of a multitude of bioactive molecules. Its purity and unambiguous identification are critical for ensuring the integrity of downstream applications. This guide provides a comprehensive analysis of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed interpretation of its spectral features. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a holistic perspective for researchers in the field.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules in solution.[1] Its ability to provide atom-specific information through chemical shifts, coupling constants, and nuclear Overhauser effects makes it an indispensable tool for confirming molecular connectivity and stereochemistry.[2] For a molecule such as this compound, NMR provides a definitive fingerprint, allowing for the unambiguous assignment of its protons and carbons.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts are significantly influenced by the electron-withdrawing effects of the two bromine atoms, the carboxylic acid group, and the nitrogen atom within the pyridine ring. The acidic proton of the carboxylic acid is also expected to be present, though its chemical shift can be highly dependent on the solvent and concentration.[3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 - 9.2 | Singlet | N/A |
| H-5 | ~8.5 - 8.8 | Singlet | N/A |
| -COOH | ~10 - 13 | Broad Singlet | N/A |
The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effects of the electronegative substituents. The absence of adjacent protons for both H-2 and H-5 results in singlet multiplicities for both signals.
Predicted ¹³C NMR Spectral Data for this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic environment of the pyridine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~135 - 140 |
| C-4 | ~125 - 130 |
| C-5 | ~140 - 145 |
| C-6 | ~145 - 150 |
| -COOH | ~165 - 170 |
The quaternary carbons (C-3, C-4, and C-6) are readily identifiable. The carbon of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.[3]
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the presence of a residual water peak that can be used for reference.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Homogenization: Gently agitate the NMR tube to ensure complete dissolution and a homogenous solution.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 15 ppm, centered around 7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.[4]
-
Decoupling: Broadband proton decoupling.
-
Temperature: 298 K (25 °C).
Visualizing the Molecular Structure and Analytical Workflow
Caption: Molecular structure of this compound.
Caption: A typical workflow for NMR analysis.
Comparative Analysis with Alternative Techniques
While NMR is unparalleled for structural elucidation, other analytical techniques offer complementary information and may be more suitable for specific applications such as purity assessment and quantification.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Application | Structural Elucidation, Isomer Differentiation | Purity Determination, Quantification | Molecular Weight Determination, Fragmentation Analysis |
| Information Provided | Chemical environment, connectivity, stereochemistry | Retention time, peak area (purity), separation of mixtures | Mass-to-charge ratio, isotopic distribution, fragmentation pattern |
| Strengths | Definitive structural information, non-destructive | High sensitivity for impurity detection, robust quantification | High sensitivity, provides molecular formula information |
| Limitations | Lower sensitivity for trace impurities, can be complex to interpret | Indirect structural information, requires reference standards for identification | Isomers can be difficult to distinguish, fragmentation can be complex |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for assessing the purity of pharmaceutical compounds.[5] For this compound, a reversed-phase HPLC method would be the primary choice.
Key Advantages over NMR for Purity Analysis:
-
Higher Sensitivity: HPLC can detect impurities at much lower concentrations than NMR.
-
Quantitative Accuracy: With proper calibration, HPLC provides highly accurate and precise quantification of the main component and any impurities.
Limitations Compared to NMR:
-
Lack of Structural Information: HPLC provides retention time data, which is not sufficient for unambiguous identification without a reference standard. Co-elution of impurities with the main peak can also be a challenge.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[6] It is an excellent tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Key Advantages over NMR:
-
Superior Sensitivity: MS can detect minute quantities of a substance, often in the picogram to femtogram range.
-
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Limitations Compared to NMR:
-
Isomer Differentiation: Distinguishing between structural isomers can be challenging with MS alone, as they may have the same molecular weight and similar fragmentation patterns.
-
Complex Fragmentation: The fragmentation of a molecule can be complex and difficult to interpret without prior knowledge of the compound's structure.
Conclusion: An Integrated Approach for Comprehensive Characterization
For the comprehensive characterization of this compound, an integrated analytical approach is highly recommended. ¹H and ¹³C NMR spectroscopy are indispensable for the definitive confirmation of its chemical structure. HPLC is the preferred method for the accurate assessment of purity and the quantification of any potential impurities. Mass spectrometry provides crucial confirmation of the molecular weight and can offer complementary structural information. By leveraging the strengths of each of these techniques, researchers can ensure the identity, purity, and quality of this compound, thereby safeguarding the integrity of their scientific endeavors.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 5-Bromonicotinic acid(20826-04-4) 13C NMR [m.chemicalbook.com]
- 6. 1H NMR-Based Chemometrics to Gain Insights Into the Bran of Radiation-Induced Colored Wheat Mutant - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 4,6-Dibromonicotinic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4,6-Dibromonicotinic acid and its derivatives represent a class of halogenated heterocyclic compounds with significant potential as building blocks in drug discovery and functional materials. Their analysis, however, presents unique challenges that necessitate a sophisticated approach to mass spectrometry. This guide provides an in-depth comparison of mass spectrometric methodologies for the characterization of this compound, grounded in established principles and practical expertise.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of this compound and its derivatives due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities. The primary objectives of MS analysis in this context are:
-
Confirmation of Molecular Weight: Unambiguously determining the molecular mass of the synthesized compound.
-
Structural Elucidation: Deducing the connectivity of atoms through the analysis of fragmentation patterns.
-
Purity Assessment: Identifying and quantifying impurities and by-products.
-
Metabolite Identification: Tracking the biotransformation of parent compounds in drug metabolism studies.
The presence of two bromine atoms in this compound imparts a highly characteristic isotopic signature, which is a powerful diagnostic tool in its mass spectrometric analysis. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a compound containing two bromine atoms will exhibit a distinctive isotopic cluster for the molecular ion (M) and its fragments, with peaks at M, M+2, and M+4 in a characteristic intensity ratio of approximately 1:2:1.[1][2] This pattern serves as a definitive marker for the presence of two bromine atoms in an ion.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties, such as volatility and thermal stability, as well as the desired analytical outcome. Here, we compare two primary approaches for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Ionization Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| GC-MS (with Electron Ionization - EI) | The analyte is vaporized and bombarded with high-energy electrons, leading to ionization and extensive fragmentation. | Provides detailed, reproducible fragmentation patterns useful for structural elucidation and library matching. | Requires derivatization of the carboxylic acid group to increase volatility and thermal stability. Thermal degradation in the injector is a risk. |
| LC-MS (with Electrospray Ionization - ESI) | A solution of the analyte is nebulized through a heated capillary at a high potential, creating charged droplets from which ions are desorbed into the gas phase. | Suitable for polar, non-volatile, and thermally labile compounds. Minimal fragmentation ("soft" ionization) provides a strong molecular ion signal. Amenable to tandem MS (MS/MS) for controlled fragmentation. | Fragmentation is less extensive than EI and can be highly dependent on instrument parameters. Potential for matrix effects from the LC mobile phase. |
For routine analysis and confirmation of molecular weight, LC-MS with ESI is the preferred method for this compound due to its direct compatibility with the analyte's polar nature. For in-depth structural elucidation where extensive fragmentation is desired, GC-MS with EI of a derivatized sample can provide complementary information.
Navigating the Fragmentation Maze: Predicting the Mass Spectrum
Understanding the fragmentation patterns of this compound is key to its structural confirmation. While no specific experimental spectra for this exact compound are readily available in public databases, we can predict the fragmentation pathways based on the established behavior of its constituent functional groups: a dibrominated pyridine ring and a carboxylic acid moiety.[3][4]
Predicted Fragmentation of this compound
Molecular Ion (M+•): The molecular ion will exhibit the characteristic 1:2:1 isotopic pattern for a dibrominated compound at m/z 281, 283, and 285 (for 79Br2, 79Br81Br, and 81Br2 isotopes, respectively).
Key Fragmentation Pathways under Electron Ionization (EI):
-
Loss of •OH (M - 17): A common fragmentation for carboxylic acids, leading to an acylium ion.[3]
-
Loss of •COOH (M - 45): Decarboxylation is a facile process for aromatic carboxylic acids, resulting in a dibromopyridyl cation.[3]
-
Loss of Br• (M - 79/81): Cleavage of a carbon-bromine bond.
-
Ring Cleavage: Fragmentation of the pyridine ring, often initiated by the loss of HCN or related neutral species.
The following diagram illustrates the predicted major fragmentation pathways for this compound under EI conditions.
Caption: Predicted EI fragmentation of this compound.
Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI):
In positive ion mode ESI, this compound will likely be observed as the protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion is expected to yield the following product ions:
-
Loss of H2O (from [M+H]+ - 18): A common loss from protonated carboxylic acids.
-
Loss of HCOOH (from [M+H]+ - 46): Neutral loss of formic acid.
Recommended Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of this compound and its derivatives using LC-MS/MS.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: For formulated products or biological matrices, perform a suitable extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) to isolate the analyte and minimize matrix effects.[5] The final extract should be reconstituted in the initial mobile phase.
Liquid Chromatography Parameters
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Parameters (Triple Quadrupole in MRM mode)
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 282 -> 236 (corresponding to [M+H]+ -> [M+H-HCOOH]+ for the 79Br isotope). The specific m/z values should be optimized by direct infusion of a standard solution.
-
Qualifier: A second, less intense fragment ion should be monitored to confirm identity.
-
The following workflow diagram illustrates the LC-MS/MS analysis process.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that requires a careful selection of methodology. While GC-MS can provide rich fragmentation data for structural confirmation (following derivatization), LC-MS/MS with electrospray ionization stands out as the more direct, sensitive, and versatile technique for both quantitative and qualitative analysis. The characteristic 1:2:1 isotopic pattern arising from the two bromine atoms is a powerful diagnostic feature that should be leveraged in all spectral interpretations. By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these important chemical entities, accelerating their research and development endeavors.
References
- 1. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bevital.no [bevital.no]
A Comparative Guide to HPLC Analysis for Purity Assessment of 4,6-Dibromonicotinic Acid
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4,6-Dibromonicotinic acid, a crucial building block in the synthesis of novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, juxtaposed with alternative methodologies such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind method development, present a detailed experimental protocol, and offer insights gleaned from years of practical application in the field.
The Critical Role of Purity in Drug Synthesis
This compound serves as a vital scaffold in medicinal chemistry. The presence of impurities, even in trace amounts, can have significant ramifications, potentially leading to:
-
Altered Pharmacological Profiles: Impurities may possess their own biological activity, leading to unintended side effects.
-
Reduced Efficacy: A lower concentration of the desired compound directly translates to diminished therapeutic effect.
-
Manufacturing Inconsistencies: The nature and quantity of impurities can vary between batches, leading to reproducibility challenges.
Therefore, a robust, validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.
HPLC: The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound. The primary mode of separation for a molecule of this nature is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.
The development of a successful HPLC method hinges on a systematic approach to optimizing various parameters. For this compound, a polar aromatic compound, the following considerations are key:
-
Column Selection: A C18 or C8 column is the logical starting point. These columns provide the necessary hydrophobicity to retain the analyte while allowing for elution with a suitable mobile phase. For this guide, we propose a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for its versatility and high resolving power.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically employed.
-
Aqueous Phase: An acidic buffer is crucial to suppress the ionization of the carboxylic acid group of this compound, ensuring a consistent retention time and sharp peak shape. A solution of 0.1% Trifluoroacetic Acid (TFA) in water is an excellent choice due to its volatility, making it compatible with mass spectrometry if hyphenation is desired.
-
Organic Phase: Acetonitrile is a common and effective organic modifier, offering good peak shape and lower viscosity compared to methanol.
-
-
Detection: The aromatic nature of this compound lends itself to UV detection. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which can aid in peak purity assessment and identification of impurities with different chromophores. The optimal detection wavelength should be determined by analyzing the UV spectrum of the compound; for nicotinic acid derivatives, this is often in the range of 260-270 nm.
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a 50:50 mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Based on the typical synthesis of brominated pyridine derivatives, potential impurities could include:
-
Starting Materials: Unreacted nicotinic acid.
-
Intermediates: Mono-brominated nicotinic acids (e.g., 4-bromonicotinic acid or 6-bromonicotinic acid).
-
Isomers: Other dibrominated isomers of nicotinic acid.
-
Degradation Products: Products of hydrolysis or photolysis, which can be assessed through forced degradation studies as part of method validation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "HPLC Analysis Workflow for this compound"
Comparative Analysis with Alternative Technologies
While HPLC is a robust technique, other methods offer distinct advantages and disadvantages.
UPLC represents a significant advancement in liquid chromatography, utilizing smaller column particles (<2 µm) and higher operating pressures.[1][2][3]
Key Advantages over HPLC:
-
Increased Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities and detection of lower-level components.[1][3]
-
Faster Analysis Times: UPLC systems can operate at higher flow rates without sacrificing resolution, significantly reducing run times.[4][5] A typical HPLC run of 15-20 minutes can often be reduced to 3-10 minutes with UPLC.[4]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[1][5]
Considerations:
-
Higher Initial Cost: UPLC systems are more expensive than traditional HPLC systems.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is typically required to increase volatility and thermal stability.[1]
Derivatization: A common approach is silylation, where the acidic proton is replaced with a trimethylsilyl (TMS) group.[1] This process, however, adds a layer of complexity and potential for variability to the analysis.
Advantages:
-
High Specificity: The mass spectrometer provides detailed structural information, aiding in the unambiguous identification of impurities.
-
Excellent Sensitivity: GC-MS can detect and quantify very low levels of impurities.
Disadvantages:
-
Derivatization Required: The need for derivatization makes the method more time-consuming and prone to errors.[4]
-
Thermal Lability: There is a risk of thermal degradation of the analyte or its derivative in the GC inlet.
Data-Driven Comparison
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Liquid chromatography | High-pressure liquid chromatography | Gas chromatography with mass detection |
| Typical Particle Size | 3-5 µm[1] | <2 µm[2] | N/A |
| Operating Pressure | 500-6,000 psi[4] | Up to 15,000 psi[2] | N/A |
| Analysis Time | 15-20 minutes[4] | 3-10 minutes[4] | Variable, depends on temperature program |
| Resolution | Good | Excellent[3] | Excellent |
| Sensitivity | Good | Excellent[3] | Excellent |
| Sample Volatility | Not required | Not required | Required (derivatization often needed)[1] |
| Key Advantage | Robust and widely available | High throughput and sensitivity[5] | Definitive identification of impurities |
| Key Disadvantage | Longer analysis times | Higher cost | Derivatization adds complexity[4] |
dot graph TD { rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Decision Tree for Analytical Method Selection"
Conclusion and Recommendations
For the routine purity assessment of this compound in a quality control setting, a well-developed RP-HPLC method is the recommended approach . It offers a balance of performance, cost-effectiveness, and robustness. The proposed method provides a solid starting point for validation and implementation.
UPLC is a superior alternative when high throughput and enhanced sensitivity are critical, for instance, during process development or for the analysis of complex reaction mixtures.
GC-MS should be reserved for cases where the definitive identification of an unknown impurity is required. While powerful, the added complexity of derivatization makes it less suitable for routine quality control.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final drug product.
References
- 1. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 2. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Incumbent: Understanding the Utility and Limitations of 4,6-Dibromonicotinic Acid
An In-Depth Guide to Alternative Reagents for Suzuki Coupling: A Comparative Analysis Beyond 4,6-Dibromonicotinic Acid
For the modern medicinal chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless therapeutic agents. Within this landscape, heteroaromatic building blocks are of paramount importance, and this compound has long served as a reliable, bifunctional scaffold for constructing complex molecular architectures. However, an over-reliance on a single reagent can stifle innovation and present practical challenges related to cost, downstream selectivity, and reaction kinetics.
This guide provides a comprehensive comparison of viable alternative reagents to this compound for Suzuki coupling reactions. We will delve into the mechanistic nuances, present comparative experimental data, and offer detailed protocols to empower researchers in drug development to make more informed decisions in their synthetic strategies.
This compound is a versatile building block due to the differential reactivity of its two carbon-bromine bonds. The C-Br bond at the 6-position is generally more susceptible to oxidative addition to a Palladium(0) catalyst, often allowing for selective mono-arylation. This selectivity, however, is not always absolute and can be influenced by the specific catalyst, ligands, and reaction conditions employed. While effective, its use prompts the exploration of alternatives for several key reasons:
-
Cost and Availability: While commercially available, the cost of highly pure this compound can be a factor in large-scale synthesis.
-
Reaction Stoichiometry: The presence of two reactive sites can sometimes lead to undesired double-coupling products, complicating purification and reducing the yield of the desired mono-coupled product.
-
Downstream Functionalization: Researchers may require a scaffold that allows for orthogonal chemistries, where one position can be modified without affecting the other.
A Comparative Analysis of Alternative Coupling Partners
The choice of an alternative reagent is a strategic decision that hinges on the desired reactivity, cost-effectiveness, and the overall synthetic plan. Below, we compare several classes of alternatives, supported by experimental data.
Chloro-Substituted Pyridines: A Cost-Effective Alternative
Chlorinated pyridines, such as 4,6-dichloronicotinic acid, represent a logical and often more economical alternative to their brominated counterparts. The primary difference lies in the strength of the carbon-halogen bond (C-Cl > C-Br), which necessitates more forcing reaction conditions to achieve efficient oxidative addition.
Key Considerations:
-
Increased Activation Energy: The oxidative addition of a C-Cl bond to a Pd(0) complex is generally the rate-limiting step and requires more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and often higher temperatures.
-
Catalyst Selection: While standard Pd(PPh₃)₄ may suffice for C-Br bonds, C-Cl bonds typically demand more sophisticated catalyst systems, such as those based on palladium acetate or pre-formed palladacycles.
Comparative Performance Data:
| Reagent | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 90 | 85 | |
| 4,6-Dichloronicotinic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 110 | 78 |
Pyridine Boronic Acids and Esters: Designing for Selectivity
Instead of a di-halogenated pyridine, one can employ a pyridine scaffold that already incorporates a boronic acid or a boronic ester (like a pinacol ester). This approach offers unparalleled control over regioselectivity, as only the halogenated position will participate in the Suzuki coupling.
Key Advantages:
-
Unambiguous Selectivity: A compound like 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid allows for a Suzuki reaction at the C-Br position, leaving the boronic ester poised for a subsequent, different cross-coupling reaction. This is a powerful strategy for building molecular complexity in a controlled manner.
-
Milder Conditions: The presence of the boronic ester does not typically interfere with the coupling at the halogenated site, and standard conditions are often effective.
Comparative Data for Sequential Coupling:
| Step | Reagent | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 1 | 4-bromo-6-(pinacolato)boronicotinic acid | Phenylboronic acid | Pd(dppf)Cl₂ | 92 (at C-Br) | |
| 2 | Product from Step 1 | 4-iodoanisole | Pd(PPh₃)₄ | 88 (at C-Bpin) |
Pyridine Triflates: Activating Through Pseudohalides
Pyridinols can be converted into triflates (-OTf), which are excellent leaving groups for Suzuki and other cross-coupling reactions. This opens up a different synthetic route, often starting from more readily available hydroxy-pyridines.
Mechanistic Edge:
-
High Reactivity: The triflate group is highly reactive, and its coupling often proceeds under milder conditions and with lower catalyst loadings than even some brominated analogs.
-
Orthogonal Chemistry: This allows for the use of hydroxy-pyridines as precursors, which may be more accessible or allow for different substitution patterns compared to halogenated starting materials.
Performance Data:
| Reagent | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Methyl 6-(trifluoromethylsulfonyloxy)-4-phenylnicotinate | 4-methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 80 | 91 |
Experimental Protocols & Workflows
To ensure reproducibility, we provide detailed, step-by-step protocols for a standard Suzuki coupling and a comparison using an alternative reagent.
Workflow Diagram: Standard Suzuki Coupling
Caption: A generalized workflow for a typical Suzuki cross-coupling reaction.
Protocol 1: Suzuki Coupling with this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL).
-
Degassing: Seal the flask and purge with dry nitrogen or argon for 15 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Add 20 mL of water and acidify with 1M HCl to pH ~4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with 4,6-Dichloronicotinic Acid (High-Activity Catalyst)
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,6-dichloronicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and powdered potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the main flask.
-
Degassing: Seal the flask and purge with argon for 20 minutes.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask under argon.
-
Reaction: Heat the mixture to 110 °C and stir vigorously for 18-24 hours.
-
Workup & Purification: Follow the same procedure as described in Protocol 1.
Mechanistic Considerations: Why the Reagent Choice Matters
The efficacy of a Suzuki coupling is governed by its catalytic cycle. The choice of the aryl halide (or pseudohalide) directly impacts the first and often rate-determining step: oxidative addition.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
C-Br vs. C-Cl: The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating its cleavage and addition to the Pd(0) center. For C-Cl bonds, a more electron-rich palladium center is required to facilitate this step, which is why bulky, electron-donating ligands like SPhos or XPhos are essential.
-
Triflates: The C-O bond in a triflate is highly polarized, making the carbon atom electrophilic and susceptible to oxidative addition, often at rates comparable to or faster than C-Br bonds.
Summary and Recommendations
The selection of a reagent for Suzuki coupling is a multi-faceted decision. While this compound remains a viable option, a thorough understanding of the alternatives can significantly enhance synthetic efficiency and strategic flexibility.
Comparative Summary of Alternatives:
| Feature | This compound | 4,6-Dichloronicotinic Acid | Borono-pyridines | Pyridine Triflates |
| Reactivity | High | Moderate | N/A (Orthogonal) | Very High |
| Selectivity | Moderate (can be controlled) | Moderate | Excellent (by design) | Excellent |
| Typical Conditions | Mild to Moderate | Forcing | Mild | Mild |
| Cost | Moderate | Low | High | Moderate to High |
| Synthetic Utility | Good general-purpose scaffold | Cost-effective alternative | Precise, multi-step synthesis | Access from hydroxy-pyridines |
Recommendations:
-
For cost-sensitive, large-scale syntheses where forcing conditions are acceptable, 4,6-dichloronicotinic acid is an excellent choice, provided the appropriate high-activity catalyst system is employed.
-
For complex, multi-step syntheses requiring unambiguous regioselectivity for sequential couplings, boronic acid/ester derivatives are unparalleled, despite their higher initial cost.
-
When starting from hydroxy-pyridine precursors or when extremely mild reaction conditions are required, pyridine triflates offer a powerful and highly reactive alternative.
By expanding the toolkit beyond the traditional dibromo-scaffold, researchers can design more elegant, efficient, and robust synthetic routes, accelerating the pace of drug discovery and development.
A Comparative Crystallographic Guide to Brominated Nicotinic Acid Derivatives: Structure, Polymorphism, and Intermolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystal structures of brominated nicotinic acid derivatives. Shifting from the originally intended focus on 4,6-dibromonicotinic acid due to the scarcity of publicly available crystal structures for this specific derivative, this guide leverages detailed crystallographic data for mono- and di-halogenated analogs to elucidate the profound impact of bromine substitution on molecular conformation, crystal packing, and the resulting intermolecular interactions. By presenting a comparative analysis of experimentally determined structures, including 5-bromonicotinic acid and 2-bromo-6-chloronicotinic acid, alongside detailed experimental protocols, this document serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.
The Influence of Bromine Substitution on Nicotinic Acid Crystallography
Nicotinic acid, a vital member of the vitamin B complex, and its derivatives are of significant interest in pharmaceutical development due to their diverse biological activities. The introduction of halogen atoms, particularly bromine, onto the pyridine ring can dramatically alter the physicochemical properties of these molecules, including their solubility, lipophilicity, and metabolic stability. Furthermore, the position and number of bromine substituents play a crucial role in directing the self-assembly of these molecules in the solid state, leading to different crystal packing arrangements and, potentially, polymorphism. Understanding these solid-state structures is paramount for drug development, as crystal form can impact bioavailability, stability, and manufacturability.
This guide explores the structural nuances of brominated nicotinic acids, with a particular focus on the interplay of hydrogen bonding and halogen bonding in defining the supramolecular architecture.
Experimental Protocols: From Synthesis to Structure Determination
The successful crystallographic analysis of any compound begins with the synthesis of high-purity material and the growth of high-quality single crystals or the preparation of a highly crystalline powder. This section provides detailed, field-proven methodologies for these critical steps.
Synthesis of Brominated Nicotinic Acid Derivatives
Synthesis of 5-Bromonicotinic Acid:
A common and effective method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine nicotinic acid (1 equivalent) and an excess of thionyl chloride (approximately 2.4 equivalents).
-
Catalysis: Add a catalytic amount of powdered iron (around 2% by weight of the nicotinic acid).
-
Bromination: Heat the mixture to 70°C with vigorous stirring. Slowly add bromine (approximately 1.9 equivalents) dropwise over a period of 2 hours.
-
Reflux: After the addition of bromine is complete, reflux the reaction mixture for 6 hours.
-
Work-up: After cooling, carefully distill off the excess thionyl chloride and bromine. To the cooled residue, add a 4N sodium hydroxide solution until the pH reaches approximately 3.
-
Isolation: The 5-bromonicotinic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Synthesis of 2-Bromo-6-chloronicotinic Acid:
The synthesis of di-halogenated nicotinic acids often involves a multi-step process, for instance, starting from a di-chlorinated precursor and performing a selective halogen exchange.
Crystallization of Brominated Nicotinic Acids
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following are general strategies that can be adapted for brominated nicotinic acid derivatives.
-
Slow Evaporation: This is the most common technique. Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation at room temperature. Suitable solvents can range from polar (e.g., methanol, ethanol, acetonitrile) to less polar (e.g., ethyl acetate, toluene), and screening various solvents is crucial. Cover the container with a perforated lid (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This method is useful for compounds that are sparingly soluble. Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
X-ray Diffraction Data Collection and Structure Solution
Single-Crystal X-ray Diffraction (SCXRD):
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.
Powder X-ray Diffraction (PXRD) for Structure Solution:
For compounds that do not yield single crystals of sufficient quality, structure solution from high-resolution powder diffraction data is a powerful alternative.
-
Data Collection: A finely ground, homogenous powder sample is packed into a capillary or onto a flat plate holder and analyzed in a powder diffractometer.
-
Indexing and Space Group Determination: The positions of the diffraction peaks are used to determine the unit cell parameters. Systematic absences in the diffraction pattern help to identify the space group.
-
Structure Solution: A direct-space method, such as Monte Carlo simulation, is often employed to find the best fit of the molecular model within the determined unit cell that reproduces the experimental powder pattern.
-
Rietveld Refinement: The final crystal structure is refined against the full powder diffraction profile using the Rietveld method.
Comparative Structural Analysis of Brominated Nicotinic Acid Derivatives
The following sections provide a detailed comparison of the crystal structures of 5-bromonicotinic acid and its solvates, as well as 2-bromo-6-chloronicotinic acid. This analysis highlights the key structural features and the dominant intermolecular interactions that govern their solid-state assembly.
5-Bromonicotinic Acid: A Case Study in Polymorphism and Solvate Formation
A comprehensive study by Aakeröy and colleagues revealed the rich structural chemistry of 5-bromonicotinic acid, which can exist as an unsolvated form as well as several solvates.[1]
Unsolvated 5-Bromonicotinic Acid:
The crystal structure of pure 5-bromonicotinic acid was solved from powder X-ray diffraction data.[1]
-
Key Feature: The dominant supramolecular synthon is the classic carboxylic acid dimer, formed through strong O-H···O hydrogen bonds between two molecules. This head-to-head arrangement results in centrosymmetric dimers. These dimers then pack in a herringbone fashion.
Solvates of 5-Bromonicotinic Acid:
In contrast to the unsolvated form, the crystal structures of 5-bromonicotinic acid solvated with ethyl acetate, acetonitrile, and methanol, all determined from single-crystal X-ray diffraction data, exhibit a different primary hydrogen-bonding motif.[1]
-
Key Feature: Instead of forming homodimers, the 5-bromonicotinic acid molecules form infinite polar chains through heteromeric O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of the next. This head-to-tail arrangement is a common motif in the crystal structures of nicotinic acid and its derivatives. The solvent molecules are then incorporated into the crystal lattice, interacting with these chains through weaker C-H···O or other non-covalent interactions.
This stark difference in the primary hydrogen-bonding motif between the unsolvated form and the solvates underscores the subtle energetic balance that can be tipped by the presence of solvent molecules during crystallization, leading to the formation of different supramolecular assemblies.
Structural Data Comparison
The following table summarizes key crystallographic data for 5-bromonicotinic acid and one of its solvates, providing a quantitative basis for comparison.
| Parameter | 5-Bromonicotinic Acid | 5-Bromonicotinic Acid Ethyl Acetate Solvate |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2(1)/n | P-1 |
| a (Å) | 5.123 | 8.2576 |
| b (Å) | 33.194 | 11.0316 |
| c (Å) | 3.954 | 17.648 |
| **β (°) ** | 95.713 | 104.527 |
| Primary H-Bond Motif | Carboxylic acid homodimer (O-H···O) | Catemer (O-H···N) |
Data for 5-Bromonicotinic Acid and its ethyl acetate solvate are from Aakeröy et al., Crystal Growth & Design, 2001, 1 (5), pp 377–382.[1]
The Role of Halogen Bonding
In addition to the dominant hydrogen bonding, halogen bonds can also play a significant role in the crystal packing of brominated nicotinic acids. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the case of brominated pyridines, the bromine atom can act as a halogen bond donor, interacting with nucleophiles such as the oxygen atoms of the carboxylic acid group or the nitrogen atom of the pyridine ring.
The directionality and strength of these Br···O and Br···N interactions can influence the overall crystal packing, contributing to the stability of the observed solid-state structure. A detailed analysis of the crystal structures of these compounds would involve identifying short Br···O and Br···N contacts and analyzing their geometry to ascertain their nature as halogen bonds.
2-Bromo-6-chloronicotinic Acid: A Di-halogenated Derivative
The interplay between hydrogen bonding (O-H···N or O-H···O), halogen bonding (Br···O, Cl···O, Br···N, Cl···N), and potentially halogen-halogen interactions (Br···Cl) would dictate the final crystal structure. The relative electron-withdrawing effects of the bromine and chlorine atoms would also influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, further modulating the strength of the hydrogen bonds.
Conclusion
The crystallographic analysis of brominated nicotinic acid derivatives reveals a fascinating interplay of intermolecular forces that govern their solid-state structures. The choice between the formation of carboxylic acid homodimers and head-to-tail hydrogen-bonded chains can be influenced by the presence of solvent molecules, leading to the formation of different polymorphs and solvates. Furthermore, the bromine substituents introduce the possibility of halogen bonding, which adds another layer of complexity and control over the supramolecular assembly.
For researchers in drug development and materials science, a thorough understanding of these crystallographic principles is essential for controlling the solid-state properties of these important molecules. The experimental protocols and comparative structural data presented in this guide provide a solid foundation for further investigations into the rich and varied crystal chemistry of halogenated nicotinic acid derivatives.
References
A Senior Application Scientist's Guide to the Characterization of 4,6-Disubstituted Nicotinic Acid Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The substitution pattern on a heterocyclic scaffold like nicotinic acid can dramatically influence its physicochemical properties and biological activity. This guide provides an in-depth, comparative analysis of the characterization of 4,6-disubstituted nicotinic acid products, offering a clear rationale for experimental choices and presenting supporting data. We will focus on a comparative study of 4,6-dichloronicotinic acid and its isomeric alternative, 2,6-dichloronicotinic acid, to highlight how subtle structural changes impact analytical signatures.
The Significance of Substitution: Why 4,6-Disubstituted Nicotinic Acids?
Nicotinic acid, a form of vitamin B3, and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The strategic placement of substituents on the pyridine ring is a cornerstone of modern drug design, aiming to modulate properties such as receptor binding affinity, metabolic stability, and bioavailability.
The 4,6-disubstitution pattern is of particular interest as it significantly influences the electronic environment of the pyridine ring and the steric hindrance around the carboxylic acid and the nitrogen atom. This can lead to unique pharmacological profiles compared to other substitution patterns.[4] For instance, in the development of novel kinase inhibitors, the specific placement of substituents can dictate the orientation of the molecule within the ATP-binding pocket of the target enzyme.[5]
This guide will use 4,6-dichloronicotinic acid as our primary example and compare it with 2,6-dichloronicotinic acid to illustrate the analytical distinctions that arise from the positional isomerism of the chloro substituents.
Synthesis of Key Intermediates
A prerequisite to characterization is the synthesis of the target compounds. The synthesis of dichlorinated nicotinic acids typically involves the chlorination of a suitable precursor.
Synthesis of 4,6-Dichloronicotinic Acid
A common route to 4,6-dichloronicotinic acid involves the hydrolysis of its corresponding ethyl ester.[6] The ethyl ester, in turn, can be synthesized from ethyl 4,6-dihydroxynicotinate.
Experimental Protocol: Synthesis of Ethyl 4,6-Dichloronicotinate [7]
-
Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (POCl₃, 500 mL).
-
Heat the mixture to reflux for 2 hours.
-
After completion, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue into ice water and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield ethyl 4,6-dichloronicotinate.
Experimental Protocol: Hydrolysis to 4,6-Dichloronicotinic Acid [6]
-
Treat ethyl 4,6-dichloronicotinate with a solution of sodium hydroxide in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to obtain 4,6-dichloronicotinic acid.
Synthesis of 2,6-Dichloronicotinic Acid (The Alternative)
The synthesis of 2,6-dichloronicotinic acid can be achieved through various methods, including the precise chlorination of nicotinic acid derivatives.[6]
Conceptual Synthetic Workflow
Caption: Synthetic pathways for 4,6- and 2,6-dichloronicotinic acid.
Comparative Characterization: Unveiling the Isomeric Differences
The characterization of the final products is crucial to confirm their identity, purity, and structural integrity. We will now compare the expected analytical data for 4,6-dichloronicotinic acid and its 2,6-dichloro isomer.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the synthesized compounds and for distinguishing between isomers. The retention time of a compound is highly dependent on its polarity and interaction with the stationary phase.
Experimental Protocol: HPLC-UV Analysis of Dichloronicotinic Acids
-
Instrumentation: A standard HPLC system with a UV detector.[8]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220-340 nm.[8]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
Expected Observations and Rationale:
The two isomers are expected to have different retention times due to subtle differences in their polarity and shape. The 2,6-dichloro isomer, with chlorines flanking the nitrogen, may exhibit a different dipole moment and interaction with the C18 stationary phase compared to the 4,6-dichloro isomer. This difference in retention time is a key initial indicator of successful isomeric synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity.
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.[9]
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions.
Expected Observations and Rationale:
Both 4,6- and 2,6-dichloronicotinic acid have the same molecular formula (C₆H₃Cl₂NO₂) and therefore the same nominal mass. However, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10]
The fragmentation patterns in MS/MS analysis are expected to differ. The positions of the chlorine atoms will influence the stability of the fragment ions. For example, the loss of CO₂ or HCl may be more or less favorable depending on the electronic effects of the chlorine atoms at different positions.
Table 1: Comparative Mass Spectrometry Data
| Feature | 4,6-Dichloronicotinic Acid | 2,6-Dichloronicotinic Acid | Rationale for Differences |
| Molecular Ion (m/z) | Expected at [M-H]⁻ or [M+H]⁺ with characteristic Cl₂ isotopic pattern | Expected at [M-H]⁻ or [M+H]⁺ with characteristic Cl₂ isotopic pattern | Identical molecular weight. |
| Key Fragment Ions | Fragments resulting from decarboxylation and loss of HCl. | Fragments resulting from decarboxylation and loss of HCl. | The relative abundance of fragment ions will likely differ due to the influence of the chlorine positions on bond stabilities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, are essential.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H, ¹³C, COSY, HSQC, HMBC.
Expected Observations and Rationale:
The ¹H and ¹³C NMR spectra will be distinctly different for the two isomers, providing a definitive method for their differentiation.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.
-
4,6-Dichloronicotinic Acid: Will show two singlets in the aromatic region.
-
2,6-Dichloronicotinic Acid: Will show two doublets in the aromatic region, with a characteristic coupling constant.
-
-
¹³C NMR: The chemical shifts of the pyridine ring carbons are significantly influenced by the electronegativity of the chlorine atoms. The positions of the chlorinated carbons will be readily identifiable.
Table 2: Comparative NMR Data (Expected Chemical Shifts in ppm)
| Nucleus | 4,6-Dichloronicotinic Acid (Predicted) | 2,6-Dichloronicotinic Acid (Predicted) | Rationale for Differences |
| ¹H NMR | H-2: ~8.8 ppm (s), H-5: ~7.9 ppm (s) | H-4: ~8.2 ppm (d), H-5: ~7.6 ppm (d) | The substitution pattern dictates the number of neighboring protons and thus the splitting pattern. |
| ¹³C NMR | C-2, C-3, C-4, C-5, C-6, COOH | C-2, C-3, C-4, C-5, C-6, COOH | The chemical shifts of the carbons directly attached to chlorine will be significantly different, as will the shifts of the other ring carbons due to the varying electronic effects of the chloro substituents. |
Workflow for Structural Elucidation using NMR
Caption: A typical NMR workflow for the structural confirmation of substituted nicotinic acids.
Conclusion
The characterization of 4,6-disubstituted nicotinic acid products requires a multi-technique approach to ensure the confirmation of their structure and purity. By comparing the analytical data of a 4,6-disubstituted isomer with a relevant alternative, such as a 2,6-disubstituted isomer, we can gain a deeper understanding of how the substitution pattern influences the molecule's properties. This comparative approach not only validates the synthesis but also provides a richer dataset for structure-activity relationship studies. The detailed protocols and expected outcomes presented in this guide serve as a robust framework for researchers in the field of medicinal chemistry and drug development, enabling them to confidently characterize and advance their novel nicotinic acid derivatives.
References
- 1. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. cipac.org [cipac.org]
- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4,6-Dibromonicotinic Acid
Introduction: The Critical Role of Isomeric Purity in Synthesis and Development
In the landscape of pharmaceutical and materials science, 4,6-Dibromonicotinic acid serves as a crucial pyridine-based building block. Its utility in creating complex molecular architectures is dictated not only by its chemical identity but, critically, by its purity. The presence of positional isomers—such as 2,4-, 2,6-, or 5,6-dibromonicotinic acid—can have profound consequences, leading to unintended side-reactions, downstream purification challenges, and, in a pharmaceutical context, potentially altered biological activity or toxicity profiles.[1][2]
This guide provides a comprehensive comparison of modern analytical techniques for the robust assessment of the isomeric purity of this compound. We will move beyond simple protocol recitation to explore the underlying principles that govern method selection, optimization, and data interpretation, empowering researchers to build self-validating analytical systems for quality control and process development.
Strategic Overview: An Integrated Analytical Approach
A single analytical technique is rarely sufficient for comprehensive purity assessment. A robust strategy integrates a primary separation technique with a definitive identification method. High-Performance Liquid Chromatography (HPLC) typically serves as the primary tool for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unambiguous structural confirmation.
Caption: Integrated workflow for isomeric purity assessment.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific goal, whether it's routine quality control, in-depth structural elucidation of a novel impurity, or absolute quantitative analysis.
| Technique | Primary Application | Resolution | Sensitivity | Throughput | Key Strengths & Considerations |
| HPLC-UV | Routine purity checks, quantification of known isomers/impurities. | High | Moderate to High | High | Robust, reproducible, and ideal for QC environments. Method development is crucial for resolving closely eluting isomers.[3][4] |
| LC-MS | Impurity identification, mass confirmation of chromatographic peaks. | High | Very High | High | Provides molecular weight data, confirming that a separated peak is indeed an isomer (same mass) and not another impurity.[4][5] |
| ¹H / ¹³C NMR | Unambiguous structural identification of isomers. | N/A (Identification) | Low | Low | The "gold standard" for structure elucidation. Distinguishes isomers based on unique chemical shifts and coupling patterns.[6][7][8] |
| qNMR | Absolute purity determination without a specific reference standard. | N/A (Quantification) | Low | Low | Provides a direct measure of purity against a certified internal standard, avoiding the relativity of HPLC area percent.[9] |
| GC-MS | Analysis of volatile impurities or derivatized analytes. | Very High | High | Medium | Requires derivatization (e.g., esterification) for the non-volatile carboxylic acid, adding a sample preparation step. Excellent for process-related volatile impurities.[10][11] |
In-Depth Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
Reversed-phase HPLC is the premier technique for separating this compound from its potential positional isomers due to its high resolving power and robustness.[3][12]
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice, offering excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is essential. It suppresses the ionization of the carboxylic acid group on the analyte. In its neutral form, the molecule exhibits more consistent retention and produces sharp, symmetrical peaks.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It captures the entire UV spectrum for each peak, which can help distinguish between isomers that may have slightly different spectral properties and confirm peak purity.
Caption: Workflow for HPLC purity validation.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 15% B
-
10 min: 85% B
-
12 min: 85% B
-
12.1 min: 15% B
-
15 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 261 nm (verify with a UV scan of the main analyte).[3]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Mix Mobile Phase A and B in a 50:50 ratio.
-
Standard Solution (50 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0, and theoretical plates should be ≥ 2000.[3]
-
-
Data Analysis:
-
Calculate purity using the area percentage method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
NMR Spectroscopy: The Definitive Structural Arbiter
While HPLC separates isomers, NMR spectroscopy definitively identifies them.[7] For dibromonicotinic acids, the number of signals, their chemical shifts, and the coupling constants of the remaining two protons on the pyridine ring provide a unique fingerprint for each isomer.
Distinguishing Isomers with ¹H NMR:
-
This compound: Will show two singlets for the protons at the C2 and C5 positions. There is no proton-proton coupling between them.
-
2,6-Dibromonicotinic acid: Will show two doublets for the protons at the C4 and C5 positions, with a characteristic ortho-coupling constant (³J ≈ 8-9 Hz).
-
5,6-Dibromonicotinic acid: Will show two doublets for the protons at the C2 and C4 positions, with a characteristic meta-coupling constant (⁴J ≈ 2-3 Hz).
This clear differentiation makes ¹H NMR an invaluable tool for confirming the identity of the main peak and any separated isomeric impurities.[6][13]
Experimental Protocol: Quantitative NMR (qNMR)
This protocol provides the absolute purity, not just relative purity.[9]
-
Materials:
-
Internal Standard (IS): A certified reference material with high purity and signals that do not overlap with the analyte (e.g., Maleic Anhydride or Dimethyl Sulfone).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10-15 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Crucially , ensure full relaxation of all signals by using a long relaxation delay (D1) of at least 5 times the longest T₁ value of the protons being integrated (typically D1 ≥ 30 seconds).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Decision Framework for Method Selection
Choosing the appropriate analytical technique is paramount for efficient and accurate analysis. The following decision tree provides guidance for selecting the right tool for the job.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The isomeric purity analysis of this compound demands a multi-faceted approach. While HPLC provides the robust, high-throughput separation necessary for routine quality control, it must be complemented by the definitive structural elucidation power of NMR and the mass confirmation capabilities of MS. For applications requiring the highest level of accuracy, qNMR stands as the ultimate authority for determining absolute purity. By understanding the strengths and causality behind each technique, researchers and drug development professionals can design and implement a comprehensive analytical strategy that ensures the quality, safety, and efficacy of their final products.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. magritek.com [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Palladium Catalysis: Selective Coupling of 4,6-Dibromonicotinic Acid
Introduction: The Strategic Importance of Functionalizing Nicotinic Acid Scaffolds
To researchers, scientists, and professionals in drug development, the nicotinic acid framework is a privileged scaffold, forming the core of numerous pharmacologically active compounds. The targeted introduction of molecular diversity onto this scaffold is a critical endeavor in the quest for novel therapeutics. 4,6-Dibromonicotinic acid and its esters represent a versatile, yet challenging, platform for such diversification. The two bromine atoms, positioned at C4 and C6, offer distinct electronic and steric environments, presenting a compelling challenge in regioselective functionalization. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for forging new carbon-carbon and carbon-heteroatom bonds on this dihalogenated pyridine core.[1]
The crux of the challenge lies in selectively activating one C-Br bond over the other. The C6 position is generally more electron-deficient due to its proximity to the nitrogen atom, making it, in theory, more susceptible to oxidative addition by a palladium(0) catalyst. However, steric factors and the electronic nature of the catalyst and coupling partners can significantly influence this inherent reactivity, even enabling selective coupling at the C4 position. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Sonogashira, and Heck couplings of this compound derivatives, offering field-proven insights and experimental data to navigate the complexities of catalyst selection and reaction optimization.
The Decisive Factor: Understanding Regioselectivity in Dihalopyridine Coupling
The regiochemical outcome of cross-coupling reactions on dihalopyridines is not arbitrary; it is dictated by a delicate interplay of electronic and steric effects. The choice of the palladium catalyst, particularly the ligand, is paramount in steering the reaction towards the desired isomer.[2] Generally, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the selectivity-determining step. For dihalopyridines, the position adjacent to the nitrogen (the α-position, like C6 in our case) is electronically activated towards oxidative addition. However, bulky ligands on the palladium center can preferentially direct the catalyst to the less sterically hindered position.[2]
For instance, in the coupling of 2,4-dibromopyridine, the use of Pd(PPh₃)₄ often favors reaction at the C2 position, whereas catalyst systems with bulky N-heterocyclic carbene (NHC) ligands have been shown to promote unconventional selectivity at the C4 position.[2] This principle of "ligand-controlled selectivity" is a central theme in the strategic functionalization of this compound.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[3] Its tolerance for a wide variety of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules. In the context of this compound, the key is to achieve selective mono-arylation.
| Catalyst System | Ligand Type | Key Characteristics & Performance Insights |
| Pd(PPh₃)₄ | Monodentate Phosphine | A classic, readily available catalyst. Often effective for di-arylation but can be tuned for mono-arylation with careful control of stoichiometry. May favor coupling at the more electronically activated C6 position.[4] |
| PdCl₂(dppf) | Bidentate Phosphine | The dppf ligand offers greater stability and can lead to higher yields and cleaner reactions compared to Pd(PPh₃)₄. Often used for achieving high conversions in di-substituted products.[4] |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Phosphine | Buchwald ligands like SPhos are designed for challenging couplings. The steric bulk can influence regioselectivity, potentially favoring the less hindered C4 position, and they are highly active, allowing for lower catalyst loadings.[4] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | NHC ligands are strong σ-donors and form very stable and active catalysts. The significant steric bulk of IPr is known to direct selectivity away from the α-position in other dihalopyridines, making it a prime candidate for selective C4-arylation.[2][3] |
Experimental Insight: While direct comparative studies on this compound are limited, extensive research on analogous 2,6- and 2,4-dihalopyridines provides a strong predictive framework. For selective mono-arylation, a combination of a bulky ligand (e.g., SPhos or IPr), a carefully controlled stoichiometry of the boronic acid (typically 1.0-1.2 equivalents), and moderate reaction temperatures are recommended starting points.
Representative Experimental Protocol: Selective Suzuki-Miyaura Mono-Arylation
This protocol is a generalized starting point and requires optimization for specific substrates.
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
The Sonogashira coupling is an exceptionally powerful method for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science.[5] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For this compound derivatives, this reaction opens the door to a wide range of linear, rigid structures.
| Catalyst System | Co-catalyst | Key Characteristics & Performance Insights |
| Pd(PPh₃)₂Cl₂ / CuI | Copper(I) Iodide | The classic Sonogashira system. Generally reliable and effective. Regioselectivity will likely favor the C6 position due to electronic effects. The presence of the ester group on the nicotinic acid is generally stable under these conditions. |
| Pd(PPh₃)₄ / CuI | Copper(I) Iodide | Similar to the above, using the Pd(0) precursor directly. Can be sensitive to air and moisture. |
| Copper-Free Systems (e.g., Pd(OAc)₂ / XPhos) | None | Copper-free conditions have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling). Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle in the absence of copper. These systems may offer different regioselectivity profiles due to the altered catalyst structure. |
Experimental Insight: Studies on the Sonogashira coupling of 4,6-dichloro-2-pyrone have shown high regioselectivity for the 6-position, which is analogous to the C6 position in this compound.[6] This suggests that electronic factors are likely to dominate in standard Sonogashira reactions, favoring coupling at the more electron-deficient C6 position.
Representative Experimental Protocol: Regioselective Sonogashira Coupling
Caption: A standard workflow for a copper-co-catalyzed Sonogashira coupling reaction.
Comparative Performance of Palladium Catalysts in Heck Coupling
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental process for the formation of substituted alkenes.[7] This reaction is invaluable for introducing vinyl groups or more complex unsaturated side chains onto the nicotinic acid core.
| Catalyst System | Ligand Type | Key Characteristics & Performance Insights |
| Pd(OAc)₂ | Ligandless or with PPh₃ | The "classic" Heck conditions. Often requires higher temperatures. In the absence of strongly coordinating ligands, selectivity may be poor, and catalyst decomposition can be an issue. |
| Pd(OAc)₂ / P(o-tol)₃ | Monodentate Phosphine | Using a slightly bulkier and more electron-rich phosphine like tri(o-tolyl)phosphine can improve catalyst stability and activity compared to PPh₃. |
| Herrmann's Catalyst (Palladacycle) | Palladacycle | These are pre-activated, highly stable, and very active catalysts. They are particularly effective for the coupling of less reactive aryl bromides and can operate at low catalyst loadings, making them suitable for larger-scale synthesis. |
| Jeffery Conditions | Ligandless with Phase-Transfer Catalyst | These conditions, often employing a phase-transfer catalyst like a tetraalkylammonium salt, can promote high activity from simple palladium salts without the need for expensive phosphine ligands. They have been shown to influence regioselectivity in dihalopyridine systems.[2] |
Experimental Insight: The Heck reaction is often sensitive to steric hindrance on both the aryl halide and the alkene. For this compound, achieving high yields and selectivity can be challenging. The use of more robust catalyst systems like palladacycles or Jeffery conditions is recommended to overcome the potential for catalyst deactivation and to drive the reaction to completion.
Visualizing the Mechanism: The Palladium Catalytic Cycle
All the discussed cross-coupling reactions proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The selective functionalization of this compound is a nuanced yet highly rewarding endeavor for medicinal and materials chemists. While classical palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable tools, particularly for exhaustive di-substitution, the true key to unlocking the full potential of this scaffold lies in catalyst-controlled regioselectivity.
For selective C4-functionalization , catalyst systems featuring bulky, electron-rich ligands, such as the Buchwald phosphines (e.g., SPhos) or N-heterocyclic carbenes (e.g., IPr), are the most promising avenues. These ligands can overcome the intrinsic electronic preference for the C6 position by sterically directing the palladium catalyst to the less-hindered C4-Br bond.
Conversely, for selective C6-functionalization , leveraging the inherent electronic activation of this position is the most direct strategy. Standard catalyst systems like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂/CuI under carefully controlled stoichiometric conditions are likely to favor reaction at C6.
The continued development of novel ligands and catalyst systems will undoubtedly provide even more precise tools for manipulating the reactivity of challenging substrates like this compound. The data and protocols presented in this guide serve as an authoritative starting point for researchers to design and execute their synthetic strategies, accelerating the discovery of next-generation pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Quantifying Impurities in 4,6-Dibromonicotinic Acid
Introduction: Beyond Purity, Towards Certainty
In the landscape of pharmaceutical development, the journey of an Active Pharmaceutical Ingredient (API) from synthesis to final formulation is scrutinized with exacting precision. Intermediates like 4,6-Dibromonicotinic acid are foundational building blocks, and their purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[1][2] Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the API.[3] Therefore, robust analytical characterization is not optional; it is a regulatory and ethical mandate.[4]
This guide provides an in-depth comparison of analytical methodologies for quantifying impurities in a this compound sample. We move beyond simple protocol recitation to explore the underlying scientific rationale for method selection, emphasizing a multi-modal approach that combines chromatographic separation with spectroscopic elucidation. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to build a self-validating, comprehensive, and regulatory-compliant impurity control strategy.[5]
The Impurity Landscape: Anticipating the Unwanted
Effective quantification begins with a theoretical understanding of what impurities might be present. The impurity profile of this compound is intrinsically linked to its synthetic pathway. Common routes often involve the bromination of a pyridine-based starting material. Consequently, the potential impurity landscape includes:
-
Organic Impurities: These are the most common and arise during synthesis or degradation.[1][2]
-
Starting Materials & Intermediates: Incomplete conversion can leave residual precursors.
-
By-products: Side reactions can generate positional isomers (e.g., 2,4-Dibromonicotinic acid) or products of over-bromination (e.g., Tribromonicotinic acid).[6]
-
Degradation Products: The molecule may degrade under stress conditions like heat, light, or pH extremes during synthesis and storage.[7]
-
-
Inorganic Impurities: These can include residual catalysts, reagents, or inorganic salts used during the manufacturing process.[2][8]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification must be monitored and controlled according to ICH Q3C guidelines.[1]
The following workflow provides a strategic overview of the impurity analysis process.
Caption: High-level workflow for impurity profiling.
Comparative Guide to Core Analytical Techniques
No single technique can provide a complete picture of a sample's purity. A robust analysis relies on orthogonal methods—techniques that measure the analyte and its impurities in fundamentally different ways—to ensure all potential contaminants are detected and accurately quantified. Below, we compare the principal methods for analyzing a this compound sample.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Why It's the Workhorse: RP-HPLC is the gold standard for the purity analysis of non-volatile organic compounds like this compound.[9][10] Its strength lies in its high resolving power, sensitivity, and reproducibility, making it ideal for separating the main compound from structurally similar impurities.[11] A well-developed HPLC method serves as a stability-indicating assay, capable of resolving degradation products from the intact API intermediate.[7]
Causality Behind the Method: The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The acidic nature of the analyte necessitates the use of a low-pH mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention.
This protocol is designed to be self-validating by incorporating stringent system suitability tests (SST) before any sample analysis.[12]
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is recommended.[13]
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.[14]
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
System Suitability Solution: Prepare a solution containing ~50 µg/mL of this compound reference standard and spike it with known impurities (if available) at the specification limit (e.g., 0.1%).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Inject the System Suitability Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: Must be ≤ 2.0 for the main peak.
-
Theoretical Plates: Must be ≥ 2000 for the main peak.
-
%RSD of Peak Area: Must be ≤ 2.0% for the main peak.
-
Resolution: Resolution between the main peak and the closest eluting impurity must be ≥ 2.0.
-
-
-
Analysis and Calculation:
-
Once SST criteria are met, inject the sample solution.
-
Quantify impurities using the area normalization method. The percentage of an impurity is calculated as: (% Impurity) = (Area_impurity / Total_Area_all_peaks) * 100.
-
The reliability of any analytical method must be proven through validation, which assesses its linearity, accuracy, and precision.[15][16]
| Validation Parameter | Specification (ICH) | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.9995 (across 50-150% of specification) |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5% - 101.2% |
| Precision (%RSD) | ≤ 5.0% | 1.8% (Repeatability) |
| Limit of Quantitation (LOQ) | - | 0.03% |
| Limit of Detection (LOD) | - | 0.01% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Why It's Essential (But Not for Purity): GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile compounds.[17][18] For this compound, its primary role is not for determining organic purity (due to the compound's low volatility) but for quantifying residual solvents.[9] The mass spectrometer provides definitive identification, offering higher confidence than non-specific detectors.[19]
Causality Behind the Method: The technique separates compounds based on their boiling points and interaction with a capillary column. For residual solvents, a headspace autosampler is used. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. This avoids contaminating the system with the non-volatile API intermediate.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters: Vial Equilibration at 80 °C for 15 min.
-
MS Detection: Scan mode from m/z 29 to 400.
-
-
Solution Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution of all potential residual solvents (e.g., Toluene, Methanol, Dichloromethane) in DMSO at a known concentration.
-
Sample Solution: Accurately weigh ~100 mg of the this compound sample into a headspace vial and dissolve in 1.0 mL of DMSO.
-
-
Analysis:
-
Analyze the standard to confirm retention times and response factors.
-
Analyze the sample solution and identify any peaks by comparing their retention times and mass spectra to the standard and a library (e.g., NIST).
-
Quantify using an external standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why It's the Ultimate Arbiter: NMR spectroscopy is an exceptionally powerful tool in impurity profiling. Its primary advantage is its role in absolute structural elucidation, making it indispensable for identifying unknown impurities isolated by techniques like preparative HPLC.[20] Furthermore, Quantitative NMR (qNMR) is a primary ratio method, allowing for the quantification of the main component and impurities without the need for specific impurity reference standards, provided a certified internal standard is used.[21] This is a significant advantage when impurity standards are not available.[20]
Causality Behind the Method: qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of an internal standard with a signal in a clear region of the spectrum, the concentration of the analyte and its impurities can be determined by comparing their signal integrals to that of the standard.
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: DMSO-d₆ (deuterated dimethyl sulfoxide).
-
Internal Standard: Maleic acid (certified reference material). Its two vinyl protons give a sharp singlet around 6.3 ppm, which is typically clear of other signals.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample and ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation between scans.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a unique, well-resolved signal for this compound, a signal for each identifiable impurity, and the signal for the maleic acid internal standard.
-
The purity or concentration is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity.
-
Method Selection Strategy
The choice of analytical technique is dictated by the specific question being asked. The following decision tree illustrates a logical approach to selecting the appropriate method.
References
- 1. januschemicals.com [januschemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijnrd.org [ijnrd.org]
- 4. contractpharma.com [contractpharma.com]
- 5. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 6. benchchem.com [benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. soeagra.com [soeagra.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uspbpep.com [uspbpep.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Blogs | Restek [discover.restek.com]
- 20. veeprho.com [veeprho.com]
- 21. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4,6-Dibromonicotinic Acid: Personal Protective Equipment and Disposal
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4,6-Dibromonicotinic acid, a halogenated pyridine derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a secure and efficient research environment.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the primary method for exposure control is the implementation of robust engineering controls. All work involving the handling of this compound, particularly when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood[4][5]. This ensures that any dust or vapors are effectively contained and exhausted, minimizing the risk of inhalation.
Key Engineering Controls:
-
Chemical Fume Hood: Maintain a tested and certified fume hood with adequate airflow.
-
Ventilation: Ensure the laboratory has a good general ventilation system.[4][7]
-
Emergency Equipment: An accessible and recently tested eyewash station and safety shower are mandatory in the immediate work area.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical to prevent direct contact with this compound. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | These materials offer good resistance to a range of chemicals, including pyridine and its derivatives.[4] Avoid latex gloves, as they may not provide adequate protection. Gloves should be inspected for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Provides a barrier against incidental skin contact. The flame-resistant property is an added precaution, given the general flammability of many organic laboratory reagents. |
| Respiratory Protection | Generally not required when working within a certified fume hood. If a fume hood is not available or in the case of a large spill, a respirator with an organic vapor cartridge may be necessary. | The fume hood is the primary means of respiratory protection.[5] Respirator use requires a formal respiratory protection program, including fit-testing and training. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe handling process from material acquisition to disposal.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spill: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[5] Transfer the material to a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
This compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste. The Environmental Protection Agency (EPA) has specific regulations for the disposal of such materials.[8][9][10]
Waste Segregation and Disposal Protocol:
-
Solid Waste: Unused this compound and any materials used for spill cleanup should be placed in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[11]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be collected in a designated hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Disposal: All generated waste must be disposed of through your institution's official hazardous waste management program, which will typically involve high-temperature incineration.[11][8]
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your research community.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. wku.edu [wku.edu]
- 10. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
